Ethyl 4-hydroxyquinoline-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4345. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOYBKKSWUSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277822 | |
| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-28-6, 26892-90-0 | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26892-90-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate from Aniline
<Step>
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in the development of numerous pharmaceutical agents. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutics, including antibacterial, antimalarial, and anticancer drugs.[1][2] This document will primarily focus on the Gould-Jacobs reaction, a classic and widely utilized method for constructing the 4-hydroxyquinoline core from aniline derivatives.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for both conventional and modern microwave-assisted techniques, and discuss critical process parameters that influence reaction outcomes. Furthermore, alternative synthetic strategies will be briefly explored to offer a broader perspective for researchers and drug development professionals.
Introduction: The Significance of the 4-Hydroxyquinoline Scaffold
The 4-hydroxyquinoline moiety, and specifically its 3-carboxyethyl ester derivative, is a privileged scaffold in drug discovery. Its intrinsic biological activities and its utility as a versatile synthetic precursor have cemented its importance.[5] The well-known quinolone antibiotics, such as nalidixic acid and norfloxacin, are derived from this core structure, highlighting its significance in combating bacterial infections.[6] Beyond its antibacterial prowess, the quinoline ring system is a key component in a multitude of compounds with diverse therapeutic applications.[2][7] The synthesis of this compound from readily available starting materials like aniline is, therefore, a critical process in the pharmaceutical industry.
The Gould-Jacobs Reaction: A Mainstay in Quinolone Synthesis
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives.[1][4] The overall transformation involves two key stages: the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[8][9]
Mechanistic Insights
The reaction proceeds through a well-defined sequence of steps:
-
Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electrophilic double bond of DEEM.[8][10] This is followed by the elimination of an ethanol molecule to yield the intermediate, diethyl (anilinomethylene)malonate.[10][11]
-
Thermal Cyclization: This crucial step requires significant thermal energy (typically >250 °C) to induce an intramolecular 6-electron electrocyclization.[1][12] This concerted pericyclic reaction forms the quinoline ring. The high activation energy for this step is a key consideration in the experimental design.
-
Tautomerization: The initially formed 4-oxo-quinoline-3-carboxylate exists in equilibrium with its more stable enol tautomer, the 4-hydroxy-quinoline-3-carboxylate.[1][10]
The following diagram illustrates the mechanistic pathway of the Gould-Jacobs reaction:
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocols
Two primary methodologies are employed for the Gould-Jacobs synthesis: conventional thermal heating and modern microwave-assisted synthesis.
This traditional approach utilizes high-boiling inert solvents to achieve the requisite temperatures for cyclization.
Step 1: Synthesis of Diethyl (anilinomethylene)malonate
-
In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[8][11]
-
Heat the mixture on a steam bath or in an oil bath at 100-130 °C for 1-2 hours.[8][13] The evolution of ethanol signifies the progress of the reaction.
-
After the reaction is complete, remove the ethanol formed under reduced pressure to obtain the crude diethyl (anilinomethylene)malonate.[11] This intermediate can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Dissolve the crude diethyl (anilinomethylene)malonate in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.[1][13]
-
Heat the solution to reflux (typically 250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[1][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the crude product.[13]
-
Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation.[1][8]
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[1]
Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[1][14]
-
In a microwave-safe reaction vessel, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[14]
-
Seal the vessel and place it in a microwave synthesizer.
-
Heat the reaction mixture to a high temperature (e.g., 250-300 °C) for a short duration (e.g., 5-20 minutes).[14] Careful optimization of temperature and time is crucial to maximize yield and minimize degradation.[1][14]
-
Allow the reaction vessel to cool to room temperature. The product often precipitates directly from the reaction mixture.
-
Collect the solid product by filtration, wash with a suitable solvent like cold acetonitrile, and dry under vacuum.[14]
The following workflow diagram outlines the key stages of the synthesis:
Caption: Experimental workflow for the synthesis.
Optimization of Reaction Conditions
The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction parameters. The following table summarizes the impact of temperature and time on the yield of the cyclized product in a microwave-assisted synthesis.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | Low |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 20 | 12 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
| Data adapted from a Biotage application note.[14] |
Analysis of Optimization Data:
-
Higher temperatures are crucial for effective intramolecular cyclization.[13] At 250 °C, the yield remains low even with extended reaction times.
-
Increasing the temperature to 300 °C significantly enhances the yield.[13]
-
However, prolonged heating at high temperatures can lead to product degradation, as seen by the decrease in yield when the reaction time is extended to 20 minutes at 300 °C.[13]
-
The optimal conditions in this study were found to be 300 °C for 5 minutes, resulting in the highest isolated yield of 47%.[13] This underscores the importance of a thorough optimization of both temperature and reaction time.
Alternative Synthetic Routes
While the Gould-Jacobs reaction is a prominent method, other synthetic strategies for constructing the quinolone core exist.
-
Conrad-Limpach-Knorr Reaction: This method involves the reaction of anilines with β-ketoesters.[15] Depending on the reaction conditions, either 4-quinolones or 2-quinolones can be obtained. Heating at higher temperatures (around 250 °C) favors the formation of 4-quinolones.[15]
-
Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to produce either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions.[3]
-
Palladium-Catalyzed Carbonylation Reactions: Modern methods often employ transition metal catalysis. For instance, the coupling reaction of 2-iodoaniline and terminal acetylenes in the presence of carbon monoxide and a palladium catalyst can afford quinolin-4-ones.[3][6]
Purification and Characterization
The crude this compound obtained from the synthesis can be purified by recrystallization from a suitable solvent, such as ethanol.
The structure of the final product can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for elucidating the molecular structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl group, the ester carbonyl, and the aromatic rings.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.
Conclusion
The synthesis of this compound from aniline via the Gould-Jacobs reaction is a robust and widely applicable method. This guide has provided a detailed examination of the reaction mechanism, practical experimental protocols for both conventional and microwave-assisted approaches, and insights into the critical parameters that govern the reaction's success. By understanding the principles and techniques outlined herein, researchers and drug development professionals can effectively synthesize this vital pharmaceutical intermediate, paving the way for the discovery and development of new therapeutic agents. The exploration of alternative synthetic routes further broadens the strategic options available for accessing this important class of compounds.
References
- Quinolin-4-ones: Methods of Synthesis and Applic
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
- Synthesis of diethyl (anilinomethylene)
- New quinoline derivatives: synthesis and investigation of antibacterial and antituberculosis properties. PubMed. [Link]
- Gould–Jacobs reaction. Wikiwand. [Link]
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Gould–Jacobs reaction. Wikipedia. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. [Link]
- Quinolones for applications in medicinal chemistry: synthesis and structure.
- CGS-9896.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
- Thermal cyclization mediated synthesis of bioactive 4‐quinolones.
- Gould-Jacobs Reaction. On-line Abstract of Organic Name Reactions. [Link]
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Topic: Conrad-Limpach Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The Conrad-Limpach synthesis, a classic name reaction discovered by Max Conrad and Leonhard Limpach in 1887, remains a highly relevant and powerful method for constructing this bicyclic heterocycle.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a key intermediate for pharmaceutical and agrochemical development.[4][5] We will dissect the underlying reaction mechanism, offer a field-proven experimental protocol, and explore the critical parameters that govern reaction outcomes, particularly regioselectivity. This document is designed for the practicing scientist, emphasizing the causal relationships behind experimental choices to ensure reproducible and high-yielding results.
Introduction: The Significance of the 4-Hydroxyquinoline Core
The quinoline ring system, particularly when oxygenated at the C4-position, is a privileged structure in drug discovery.[6] This motif is present in a wide array of bioactive molecules with applications ranging from antibacterial and anticancer to anti-inflammatory agents.[6][7][8] this compound, the target of this guide, is not just a simple heterocyclic compound; it is a versatile building block whose ester and hydroxyl functionalities provide convenient handles for further molecular elaboration.[4][5] Its synthesis via the Conrad-Limpach reaction—the condensation of an aniline with a β-ketoester—is a testament to the enduring power of fundamental organic reactions in modern chemical development.[1]
Reaction Mechanism and Guiding Principles
The Conrad-Limpach synthesis is a two-stage process: the initial formation of a β-aminoacrylate (an enamine), followed by a high-temperature thermal cyclization.[3] Understanding the mechanism is paramount to mastering the synthesis and troubleshooting potential issues.
Stage 1: Formation of the Enamine Intermediate (Ethyl 3-anilinocrotonate)
The synthesis begins with the condensation of aniline and ethyl acetoacetate. The aniline nitrogen, acting as a nucleophile, attacks the more electrophilic keto-carbonyl of the β-ketoester, rather than the ester carbonyl.[1] This initial step, often catalyzed by a trace amount of acid, forms a tetrahedral intermediate which subsequently dehydrates to yield the key enamine intermediate, ethyl 3-anilinocrotonate.[1][2]
Stage 2: Thermal Cyclization and Aromatization
This is the critical, rate-determining step of the synthesis. The enamine intermediate must be heated to high temperatures (typically ~250 °C) to induce an intramolecular electrocyclic ring closure.[1][3] The aromatic ring of the aniline moiety acts as the nucleophile, attacking the ester carbonyl. This demanding step temporarily disrupts the aromaticity of the aniline ring, which explains the high energy barrier and the need for extreme temperatures.[9] The resulting intermediate then eliminates ethanol and undergoes tautomerization to yield the final, stable 4-hydroxyquinoline product.[1][2] It is important to note that the final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol form) and the 4-quinolone (keto form), with the keto form generally believed to predominate.[1]
Caption: The Conrad-Limpach synthesis workflow.
Causality in Action: Controlling Regioselectivity
A critical aspect of this synthesis is understanding the competition with the Knorr quinoline synthesis. Both pathways start with the same reagents but can yield different constitutional isomers based on the reaction conditions. This is a classic example of kinetic versus thermodynamic control.[10][11]
-
Conrad-Limpach Conditions (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction is under kinetic control. The aniline's nitrogen preferentially attacks the more reactive ketone carbonyl of the ethyl acetoacetate.[1] This pathway is faster and leads to the β-aminoacrylate intermediate, which upon cyclization yields the 4-hydroxyquinoline product.[1][10]
-
Knorr Conditions (Thermodynamic Control): At higher temperatures (e.g., 140 °C), the reaction becomes reversible. While the initial attack on the ketone is still faster, the reverse reaction is also facile. Under these conditions, the slower but thermodynamically more stable product from the attack on the ester carbonyl begins to accumulate.[11] This forms a β-keto acid anilide, which upon cyclization yields the isomeric 2-hydroxyquinoline .[1][2]
Therefore, maintaining a moderate temperature during the initial condensation step is a deliberate experimental choice to ensure the selective formation of the desired 4-hydroxyquinoline isomer.
Field-Validated Experimental Protocol
This protocol is a self-validating system, designed for clarity and reproducibility. It is presented in two distinct stages.
Quantitative Data: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (moles) | Mass/Volume | Notes |
| Aniline | 93.13 | 0.10 | 9.31 g (9.1 mL) | Freshly distilled recommended |
| Ethyl Acetoacetate | 130.14 | 0.10 | 13.01 g (12.9 mL) | Reagent grade |
| Glacial Acetic Acid | 60.05 | Catalytic | ~0.5 mL | Catalyst for enamine formation |
| Dowtherm A (or Mineral Oil) | - | - | ~100 mL | High-boiling solvent for cyclization |
| Hexanes | - | - | ~200 mL | For washing/precipitating product |
Stage 1: Synthesis of Ethyl 3-anilinocrotonate (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (9.31 g, 0.10 mol) and ethyl acetoacetate (13.01 g, 0.10 mol).
-
Catalysis: Add glacial acetic acid (~0.5 mL) as a catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is exothermic and will become turbid as water is liberated. After the initial exotherm subsides, heat the mixture gently to 60-70 °C for 1 hour to ensure the reaction goes to completion.
-
Isolation (Optional but Recommended): The crude ethyl 3-anilinocrotonate can be used directly. However, for better purity in the final step, remove the water and acetic acid under reduced pressure. The resulting oil is the desired intermediate.
Stage 2: Thermal Cyclization to this compound
-
Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head (to allow for ethanol removal), place the high-boiling solvent (e.g., Dowtherm A, ~100 mL).
-
Pre-heating: Heat the solvent to 250 °C.
-
Addition of Intermediate: Add the crude ethyl 3-anilinocrotonate from Stage 1 dropwise to the hot solvent over 15-20 minutes. Ensure vigorous stirring.
-
Reaction: Maintain the temperature at 250 °C for 30-60 minutes.[12] The solution will turn darker, and the product may begin to precipitate.
-
Workup and Purification:
-
Allow the reaction mixture to cool to below 100 °C.
-
While still warm, carefully pour the mixture into a beaker containing hexanes (~200 mL) to precipitate the product and dissolve the high-boiling solvent.[12]
-
Stir the slurry for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with additional hexanes to remove any residual solvent.
-
Dry the collected solid in a vacuum oven. The product is typically an off-white to light yellow crystalline powder.[4]
-
Process Optimization and Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization | 1. Temperature too low. 2. Reaction time too short. 3. Inefficient heat transfer. | 1. Ensure the reaction temperature is consistently maintained at ~250 °C. Yields generally increase with temperature up to a point.[9] 2. Monitor the reaction by TLC if possible to determine the optimal time. 3. Use mechanical stirring and a suitable heating mantle to ensure uniform heating. |
| Formation of 2-Hydroxy Isomer | Temperature during enamine formation was too high, favoring the thermodynamic Knorr product. | Maintain a lower temperature (<80 °C) during the initial condensation of aniline and ethyl acetoacetate. |
| Dark, Tarry Product | Product decomposition at excessively high temperatures or prolonged reaction times. | Carefully control the temperature and reaction time. Consider using a slightly lower temperature (e.g., 240 °C) with a longer reaction time as a trade-off. |
| Failed Cyclization | Insufficiently activated aromatic ring (in cases of substituted anilines with strongly electron-withdrawing groups). | This specific protocol uses aniline. For substituted anilines, stronger acid catalysis or alternative cyclization methods might be necessary. |
The Critical Role of the Solvent: The choice of a high-boiling, inert solvent is crucial for the success of the cyclization step. Early attempts to run the reaction neat (without solvent) resulted in very moderate yields (<30%).[1] Using a solvent like mineral oil or diphenyl ether (Dowtherm A) dramatically improves heat transfer and prevents localized overheating and decomposition, often raising yields to over 90%.[1][12] A systematic study of solvents confirmed that yields generally improve with higher boiling points.[9]
Product Characterization
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁NO₃ | [4] |
| Molecular Weight | 217.22 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 271 °C | [4] |
| Purity (Typical) | ≥ 98% | [4] |
| Storage Conditions | Store at 2 - 8 °C | [4] |
Conclusion
The Conrad-Limpach synthesis of this compound is a robust and scalable reaction that provides access to a highly valuable chemical intermediate. Success hinges on a firm understanding of the reaction mechanism and the deliberate control of key experimental parameters. Specifically, the judicious management of temperature during the initial condensation dictates the crucial regiochemical outcome, while the use of a high-boiling inert solvent in the thermal cyclization step is essential for achieving high yields. This guide provides the necessary framework for researchers to confidently and successfully implement this important transformation in their own laboratories.
References
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and deriv
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives.
- Conrad-Limpach Synthesis. SynArchive. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- Conrad-Limpach reaction.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]
- Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline.
- Patel and Gediya, IJPSR, 2014; Vol. 5(12): 5224-5229. International Journal of Pharmaceutical Sciences and Research. [Link]
- Knorr quinoline synthesis. Centurion University Courseware. [Link]
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones.
- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Europe PMC. [Link]
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
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An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This guide provides a comprehensive overview of the Pfitzinger reaction, a cornerstone in heterocyclic chemistry, with a specific focus on its application for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate. This quinoline derivative is a valuable scaffold in medicinal chemistry and drug discovery programs.[1][2] This document will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into optimization and troubleshooting, reflecting field-proven expertise.
Introduction: The Enduring Relevance of the Pfitzinger Reaction
First reported by Wilhelm Pfitzinger in the late 19th century, the Pfitzinger reaction is a robust and versatile method for synthesizing quinoline-4-carboxylic acids.[3][4] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][5][6] The resulting quinoline core is a privileged structure in numerous biologically active molecules, exhibiting a wide array of pharmacological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[2][7]
The synthesis of this compound via a modified Pfitzinger approach highlights the reaction's adaptability. This specific derivative serves as a crucial intermediate for more complex molecular architectures in drug development. This guide will focus on the reaction between isatin and diethyl malonate, which deviates slightly from the classic Pfitzinger reaction that typically utilizes ketones or aldehydes, to yield the desired product.
The Reaction Mechanism: A Step-by-Step Elucidation
The Pfitzinger reaction proceeds through a well-established sequence of base-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing side-product formation.
Step 1: Base-Catalyzed Ring Opening of Isatin The reaction is initiated by the hydrolytic cleavage of the amide bond in the isatin ring by a strong base, such as potassium hydroxide (KOH).[8] This ring-opening step forms a potassium isatinate intermediate, a keto-acid, which is the active species in the subsequent condensation.[1][8]
Step 2: Formation of the Enolate In parallel, the strong base deprotonates the α-methylene group of diethyl malonate, an active methylene compound, to generate a reactive enolate. The choice of a strong base is critical here to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.
Step 3: Condensation and Imine/Enamine Formation The amino group of the opened isatin intermediate condenses with one of the carbonyl groups of the diethyl malonate enolate. This is followed by dehydration to form an imine, which can tautomerize to the more stable enamine.[8]
Step 4: Intramolecular Cyclization and Dehydration The crucial ring-closing step involves an intramolecular Claisen-type condensation. The enamine attacks the ketone carbonyl group of the isatinate backbone. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoline ring.[9]
Step 5: Tautomerization The final product, this compound, is formed after tautomerization of the keto-enol system within the quinoline ring.
Below is a visual representation of the Pfitzinger reaction mechanism for the synthesis of this compound.
Caption: Mechanism of the Pfitzinger reaction.
Experimental Protocol: A Validated Methodology
This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is designed to be self-validating, with clear checkpoints and expected observations.
Materials and Reagents:
-
Isatin
-
Diethyl malonate
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Protocol:
-
Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Expertise Note: The dissolution of KOH in ethanol is highly exothermic; cooling the flask in an ice bath during dissolution is recommended to control the temperature.
-
Isatin Ring Opening: To the stirred ethanolic KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate.[1] Continue stirring at room temperature for 30-45 minutes to ensure the complete ring opening of the isatin.
-
Addition of the Active Methylene Compound: To the reaction mixture, add a stoichiometric equivalent of diethyl malonate (approximately 5.5 mL) dropwise using a dropping funnel. Experience Insight: A slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of side products.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 12-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate of the potassium salt of the product may form.
-
Neutralization and Isolation: Slowly and carefully acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound. Trustworthiness Check: It is essential to perform the acidification in a well-ventilated fume hood and to add the acid slowly to control the effervescence and heat generation.
-
Filtration and Washing: Cool the suspension in an ice bath for 30 minutes to maximize the precipitation of the product.[1] Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove residual impurities.
-
Drying and Characterization: Dry the product in a vacuum oven. The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis.
Data Presentation and Optimization
The yield and purity of this compound are highly dependent on several reaction parameters. The following table summarizes key variables and their typical ranges for process optimization.
| Parameter | Typical Range | Rationale and Optimization Insights |
| Base Concentration | 30-40% (w/v) KOH in Ethanol | A high concentration of the base is necessary to drive both the isatin ring opening and the enolate formation. Lower concentrations may lead to incomplete reactions. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Refluxing provides the necessary activation energy for the condensation and cyclization steps. Lower temperatures can significantly increase the reaction time. |
| Reaction Time | 12-24 hours | Reaction completion should be monitored by TLC. Prolonged reaction times at high temperatures can lead to degradation of the product. |
| Solvent | Ethanol | Ethanol is a good solvent for the reactants and the intermediate salts. Other protic solvents can be used, but may require re-optimization of conditions. |
| pH of Precipitation | 2-3 | Acidification is critical for the precipitation of the final product. Over-acidification should be avoided as it may lead to hydrolysis of the ester group. |
| Expected Yield | 60-80% | Yields are highly dependent on the purity of the starting materials and the precise control of reaction conditions. |
Troubleshooting and Side Reactions
While the Pfitzinger reaction is generally reliable, certain challenges and side reactions can occur.
-
Incomplete Reaction: If TLC analysis indicates the presence of starting materials after the recommended reflux time, the cause could be insufficient base concentration or low reaction temperature.
-
Formation of Tar-like Byproducts: Overheating or extended reaction times can lead to polymerization and the formation of intractable tars. Careful temperature control is essential.
-
Hydrolysis of the Ester: During the acidic workup, there is a risk of hydrolyzing the ethyl ester to the corresponding carboxylic acid. This can be minimized by keeping the temperature low during acidification and avoiding prolonged exposure to acidic conditions.
-
Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization pathways may become competitive, leading to isomeric products. For the reaction of isatin with diethyl malonate, the formation of this compound is generally favored.
Conclusion
The Pfitzinger reaction remains a highly effective and versatile method for the synthesis of quinoline derivatives. The protocol detailed in this guide for the synthesis of this compound provides a robust and reproducible procedure for researchers in drug development and organic synthesis. A thorough understanding of the reaction mechanism and careful control of the experimental parameters are key to achieving high yields and purity of this valuable synthetic intermediate.
References
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- Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2019). The Journal of Organic Chemistry, 84(15), 9637-9646.
- The Pfitzinger Reaction. (Review). (2004). Chemistry of Heterocyclic Compounds, 40(3), 257–294.
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry, 3(19), 3465-3471.
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Journal Marocain de Chimie Hétérocyclique, 21(2).
- (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate.
- Pfitzinger reaction. (n.d.). Wikipedia.
- The Pfitzinger Reaction. (2024). Sciencemadness Discussion Board.
- An improved Pfitzinger reaction for the direct synthesis of quinoline-4-carboxylic esters/acids mediated by TMSCl. (2019). Tetrahedron Letters, 60(15), 1093-1096.
- Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. (2012). Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
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An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate: Foundational Strategies for Core Scaffold Construction
This guide provides an in-depth exploration of the synthetic routes to Ethyl 4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in medicinal chemistry. The quinoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals, most notably the quinolone class of antibiotics.[1][2] Understanding the synthesis of this foundational molecule is therefore critical for researchers and professionals in drug development. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide actionable protocols for laboratory application.
Strategic Overview: Accessing the Quinoline Core
The synthesis of the quinoline ring system is a well-established field in heterocyclic chemistry, with several named reactions providing reliable access to this scaffold.[3] For the specific target, this compound, two primary strategies stand out due to their efficiency and historical significance:
-
The Gould-Jacobs Reaction: This is the most direct and widely employed method. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[4][5][6] This pathway is renowned for its reliability in constructing the 4-hydroxyquinoline-3-carboxylate framework.
-
The Conrad-Limpach-Knorr Synthesis: This method provides an alternative route to 4-quinolones (the keto tautomer of 4-hydroxyquinolines) by reacting anilines with β-ketoesters, such as ethyl acetoacetate.[7][8][9] While versatile, the regioselectivity can be temperature-dependent, offering either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures.[9]
This guide will focus primarily on the Gould-Jacobs reaction as the core directive for synthesizing the title compound, with a comparative overview of the Conrad-Limpach approach.
The Gould-Jacobs Reaction: A Mechanistic Deep Dive
The Gould-Jacobs reaction is a robust and powerful method for preparing 4-hydroxyquinoline derivatives.[5][10] The overall transformation constructs the quinoline ring from two key starting materials: an aniline and a malonic ester derivative.
Core Starting Materials
-
Aniline (or Substituted Anilines): This reagent provides the benzene ring and the nitrogen atom for the final heterocyclic system. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which can influence the regioselectivity of the subsequent cyclization step.[5]
-
Diethyl Ethoxymethylenemalonate (DEEM): This commercially available ester (CAS 87-13-8) serves as the three-carbon (C2, C3, C4) component of the quinoline ring.[11] It is a versatile reagent used in the synthesis of various heterocyclic compounds.[11]
The Reaction Mechanism
The synthesis proceeds through a two-step sequence: a nucleophilic substitution followed by a thermally induced electrocyclization.
Step 1: Formation of the Anilinomethylenemalonate Intermediate The reaction initiates with a nucleophilic attack by the amine nitrogen of the aniline onto the electron-deficient carbon of the ethoxymethylene group in DEEM. This is followed by the elimination of ethanol, resulting in the formation of a stable intermediate, diethyl anilinomethylenemalonate.[4][5] This initial condensation is typically straightforward and can often be performed at moderate temperatures.
Step 2: Thermal Cyclization The critical ring-forming step requires significant thermal energy. The anilinomethylenemalonate intermediate undergoes a 6-electron electrocyclization reaction upon heating, followed by the elimination of a second molecule of ethanol to form the aromatic quinoline ring.[4][5] This intramolecular cyclization is the rate-determining step and necessitates high temperatures, often in the range of 240-280°C.[12][13] The product, this compound, exists in tautomeric equilibrium with its keto form, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, with the keto form generally predominating.[4][9]
Caption: Mechanism of the Gould-Jacobs reaction.
The Role of High-Boiling Solvents in Cyclization
Achieving the high temperatures necessary for the cyclization step is crucial for obtaining good yields. Performing the reaction neat (without solvent) is possible, but the use of a high-boiling, inert solvent is a field-proven technique to ensure uniform heat transfer and prevent localized charring.[12][13]
Dowtherm A is a eutectic mixture of diphenyl ether (73.5%) and biphenyl (26.5%) and is an exemplary solvent for this purpose.[14][15][16] Its high boiling point (~257°C) and excellent thermal stability make it ideal for maintaining the required reaction temperatures of ~250°C.[15][16][17] Other solvents like mineral oil or diphenyl ether alone can also be used.[13] The use of these solvents often increases the yield and purity of the final product by facilitating a smooth, controlled cyclization.[13]
Comparative Overview: Conrad-Limpach Synthesis
The Conrad-Limpach synthesis offers another route to the 4-quinolone core structure. It involves the condensation of an aniline with a β-ketoester.[18][19]
-
Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., room temperature to 140°C), the reaction proceeds via an enamine intermediate, which cyclizes to form the 4-quinolone product (Conrad-Limpach product).[7][8] At higher temperatures, anilide formation is favored, leading to the 2-quinolone isomer (Knorr product).[9]
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
While effective, this method is more commonly used with ethyl acetoacetate. For the direct synthesis of this compound, the Gould-Jacobs reaction using DEEM is the more direct and less ambiguous approach.
Experimental Protocols and Data
The following section provides a self-validating, step-by-step protocol for the Gould-Jacobs synthesis, followed by a table compiling various reported reaction conditions to guide experimental design.
Detailed Experimental Workflow: Gould-Jacobs Synthesis
Caption: Step-by-step workflow for the Gould-Jacobs synthesis.
Protocol:
-
Step 1: Condensation to form Diethyl Anilinomethylenemalonate.
-
In a round-bottom flask, combine one molar equivalent of aniline with a slight excess (1.05 to 1.1 equivalents) of diethyl ethoxymethylenemalonate (DEEM).
-
Heat the mixture with stirring in an oil bath at 110-130°C for 1-2 hours. The reaction can be monitored by TLC. During this time, ethanol will distill from the reaction mixture. The intermediate often forms as a crystalline solid upon cooling. While isolation is possible, the crude intermediate is typically used directly in the next step.[2]
-
-
Step 2: Thermal Cyclization.
-
To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether (typically 2-3 times the weight of the starting aniline).
-
Equip the flask with a reflux condenser suitable for high temperatures.
-
Heat the mixture in a suitable heating mantle or sand bath to ~250°C. Maintain this temperature for 15-30 minutes.[20] The solution will turn dark, and the cyclization will proceed with the evolution of ethanol.
-
-
Step 3: Isolation and Purification.
-
Allow the reaction mixture to cool slowly to below 100°C, and then cool further in an ice bath. The product will precipitate as a solid.
-
Dilute the cold slurry with a solvent like hexane or ice-cold acetonitrile to facilitate filtration.[20]
-
Collect the solid product by vacuum filtration and wash thoroughly with the same cold solvent to remove the high-boiling reaction medium.
-
The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
-
Comparative Data on Gould-Jacobs Reaction Conditions
The following table summarizes various conditions reported for the thermal cyclization step, highlighting the impact of temperature and time on reaction outcomes.
| Starting Aniline | Cyclization Method/Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) | Reference |
| Aniline | Neat (Microwave) | 250 | 10 | 1 | [20] |
| Aniline | Neat (Microwave) | 300 | 5 | 47 | [20] |
| Aniline | Neat (Microwave) | 300 | 10 | 28 | [20] |
| Substituted Anilines | Diphenyl ether | ~250 | 15-30 | High | [2] |
| Aniline | Dowtherm A | ~250 | 20-30 | ~95 | [13] |
Causality Insights: The data from microwave-assisted synthesis clearly demonstrates the critical balance between temperature and time.[20] At 250°C, the cyclization is too slow. Increasing the temperature to 300°C significantly improves the yield in a short time (5 min), but prolonged heating (10 min) leads to product degradation and lower yields.[20] This underscores the value of high-boiling solvents like Dowtherm A in conventional heating, as they provide a stable and controlled temperature environment around 250°C, which is optimal for maximizing yield without significant degradation.[13]
Conclusion
The Gould-Jacobs reaction is the preeminent method for the synthesis of this compound. Its reliability stems from a straightforward two-step process: a mild condensation followed by a thermally demanding cyclization. The key to a successful synthesis lies in managing the high-temperature cyclization step, a challenge effectively addressed by using high-boiling inert solvents like Dowtherm A to ensure controlled and uniform heating. This approach provides a robust and scalable route to a crucial building block for the development of quinoline-based pharmaceuticals. For researchers in drug discovery, a mastery of this foundational synthesis is essential for accessing the vast chemical space offered by the quinoline scaffold.
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The Gould-Jacobs Reaction: A Deep Dive into the Synthesis of Quinolones
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with antibacterial, antimalarial, and anticancer properties. The Gould-Jacobs reaction, first reported in 1939, remains a pivotal and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to these important pharmaceuticals.[1][2] This in-depth technical guide provides a comprehensive exploration of the Gould-Jacobs reaction mechanism, offering field-proven insights for researchers, scientists, and drug development professionals.
The Core Mechanism: A Stepwise Annulation
The Gould-Jacobs reaction is a multi-step process that elegantly constructs the quinolone ring system from readily available starting materials: an aniline and an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1][3] The reaction proceeds through a sequence of condensation, thermal cyclization, and tautomerization, with subsequent optional steps of hydrolysis and decarboxylation to yield the final 4-hydroxyquinolone.[2][4]
Step 1: Condensation to form the Anilidomethylenemalonate Intermediate
The synthesis commences with the nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester.[1] This is followed by the elimination of an alcohol molecule (e.g., ethanol), resulting in the formation of a stable anilidomethylenemalonate intermediate.[1][2] This initial condensation can be achieved by heating the neat reactants or by refluxing in a solvent like ethanol.[5]
Step 2: Thermal Cyclization - The Rate-Determining Step
The cornerstone of the Gould-Jacobs reaction is the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[1][6] This crucial step, a 6-electron electrocyclization, requires significant thermal energy, typically above 250 °C, to overcome the activation barrier.[1][7] The cyclization can occur at either of the two ortho positions of the aniline ring, and the regioselectivity is influenced by both steric and electronic factors.[7] For asymmetrically substituted anilines, this can lead to a mixture of products.[7]
The high temperatures traditionally required for this step can be a limitation, potentially leading to product decomposition and undesirable side reactions.[7] To achieve these temperatures, high-boiling inert solvents such as diphenyl ether or Dowtherm A are often employed.[7]
Step 3: Tautomerization to the 4-Hydroxyquinoline
The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[2][4] The enol form is often the predominant species.[4]
Optional Steps: Saponification and Decarboxylation
To obtain the parent 4-hydroxyquinoline, the ester group at the 3-position can be removed through a two-step process. First, the ester is hydrolyzed to a carboxylic acid via saponification with a base like sodium hydroxide.[1][4] Subsequent heating of the resulting quinoline-3-carboxylic acid above its melting point leads to decarboxylation, with the evolution of carbon dioxide, to yield the final 4-hydroxyquinoline.[1]
Below is a diagram illustrating the overall mechanism of the Gould-Jacobs reaction.
Caption: The multi-step mechanism of the Gould-Jacobs reaction.
Experimental Protocols: Classical vs. Modern Approaches
The execution of the Gould-Jacobs reaction has evolved from traditional high-temperature reflux to more efficient microwave-assisted methods. Here, we provide detailed protocols for both approaches.
Protocol 1: Classical High-Temperature Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[2]
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[1]
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.[7]
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[1]
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]
Step 3 & 4 (Optional): Saponification and Decarboxylation
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.[1]
-
Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[1]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant improvement in reaction time and often in yield.[1][6] This protocol outlines a one-pot synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave vial, add aniline (1.0 eq) and an excess of diethyl ethoxymethylenemalonate (e.g., 3.0 eq), which serves as both a reagent and a solvent.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes).[6]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.[1]
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile.[6]
-
Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS.[6]
The following diagram depicts a generalized workflow for the Gould-Jacobs synthesis.
Caption: A generalized workflow for the Gould-Jacobs synthesis.
Optimizing Reaction Conditions: A Data-Driven Approach
The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time.[6] Modern techniques like microwave-assisted synthesis allow for rapid optimization of these parameters. The following table summarizes a comparative study of microwave heating for the synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate from aniline and DEEM.
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 20 | 1 |
| 2 | 300 | 20 | 28 |
| 3 | 250 | 60 | 10 |
| 4 | 300 | 60 | 28 |
| 5 | 300 | 5 | 47 |
| Data adapted from a study on microwave-assisted Gould-Jacobs reaction.[6] |
Analysis of the Data: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, the yield remains low even after an extended reaction time (Entries 1 & 3). Increasing the temperature to 300 °C significantly improves the yield (Entry 2). However, prolonged reaction times at this high temperature can lead to product degradation (Entry 4). An optimal condition was found to be 300 °C for 5 minutes, which provided the highest isolated yield of 47% (Entry 5).[6] This highlights the importance of carefully controlling both temperature and reaction time to maximize product formation and minimize degradation.
Field-Proven Insights and Modern Adaptations
While the classical Gould-Jacobs reaction is robust, its requirement for high temperatures has prompted the development of more efficient and environmentally friendly procedures.
-
Microwave-Assisted Synthesis: As demonstrated, microwave heating can dramatically reduce reaction times from hours to minutes and improve yields.[5][6] This is particularly advantageous for high-throughput synthesis in drug discovery.
-
Catalysis: The use of catalysts can facilitate the cyclization step under milder conditions. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to effectively catalyze the cyclization of anilinomethylene malonates at temperatures of 80-100 °C, providing good to excellent yields.[5]
-
Solvent-Free Conditions: The initial condensation step can often be carried out under neat (solvent-free) conditions, especially with microwave irradiation, which aligns with the principles of green chemistry.[5]
The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups at the meta-position.[4] The regioselectivity of the cyclization is a key consideration for asymmetrically substituted anilines and can be influenced by the reaction conditions.
Conclusion
The Gould-Jacobs reaction remains a cornerstone in the synthesis of the quinolone scaffold, a privileged structure in medicinal chemistry. A thorough understanding of its multi-step mechanism, including the critical thermal cyclization step, is essential for its successful application. While traditional high-temperature methods are effective, modern adaptations such as microwave-assisted synthesis and the use of catalysts have significantly enhanced the efficiency and applicability of this reaction. The detailed protocols and data-driven insights provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and development of quinolone-based therapeutic agents.
References
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2025-11-13).
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Gould–Jacobs reaction - Wikiwand. (n.d.).
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025-01-26).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.).
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2025-01-15).
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC - Biotage. (n.d.).
- Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. (n.d.).
- General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. (n.d.).
- Gould–Jacobs reaction | Request PDF - ResearchGate. (n.d.).
- Gould-Jacobs Reaction - Merck Index. (n.d.).
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (2025-08-06).
- Gould–Jacobs Reaction - ResearchGate. (n.d.).
- Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis. (2012-02-05).
- Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development - ACS Publications. (n.d.).
- Decarboxylation pathways in the Gould–Jacobs reaction of 3a. The data... - ResearchGate. (n.d.).
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Spectroscopic characterization of Ethyl 4-hydroxyquinoline-3-carboxylate
The structural characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the C-H framework and confirms the dominant keto-tautomeric form. IR spectroscopy provides rapid confirmation of key functional groups, particularly the dual carbonyls and the N-H bond. Mass spectrometry validates the molecular formula with high precision, while UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. When combined, the data from these methods provide an unambiguous, self-validating dossier on the molecule's identity and purity, which is fundamental for its application in drug discovery and materials science. [1][3][7]
References
- Title: this compound. Source: Baze University Portal. URL:[Link]
- Title: Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxyl
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- Title: Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate | C12H15NO3. Source: PubChem. URL:[Link]
- Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: MDPI. URL:[Link]
- Title: this compound (C12H11NO3). Source: PubChemLite. URL:[Link]
- Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PubMed Central (PMC). URL:[Link]
- Title: The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Source: Journal of the American Chemical Society. URL:[Link]
- Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Source: PubMed. URL:[Link]
- Title: Ethyl 4-hydroxy-6-methylquinoline-3-carboxyl
- Title: UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate).
- Title: (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
- Title: Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Source: MDPI. URL:[Link]
- Title: Ethyl 4-oxo-1 4-dihydroquinoline-3-carboxylate 95%. Source: Quantum Engineering, Lda. URL:[Link]
- Title: Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate (C16H13NO3). Source: PubChemLite. URL:[Link]
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A Spectroscopic Deep Dive: Unraveling the Structure of Ethyl 4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including antibacterial and anticancer agents.[1] Its biological activity is intrinsically linked to its molecular structure. A precise and unambiguous characterization of this structure is therefore paramount for drug design, synthesis, and quality control. This guide provides a comprehensive analysis of this compound using two cornerstone techniques in chemical analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As we will explore, the interpretation of this molecule's spectra is particularly nuanced due to the fascinating phenomenon of tautomerism.
A pivotal aspect of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. This equilibrium can be influenced by factors such as the solvent environment, temperature, and pH, leading to dynamic changes in the observed spectroscopic data.[2][3] Understanding this tautomerism is not merely an academic exercise; it is fundamental to comprehending the molecule's reactivity, intermolecular interactions, and ultimately, its pharmacological profile.
This guide will navigate the theoretical underpinnings and practical application of NMR and IR spectroscopy to elucidate the structure of this compound, with a special emphasis on interpreting the spectral evidence of its tautomeric nature.
The Tautomeric Equilibrium: A Structural Dichotomy
The core of our spectroscopic investigation lies in the understanding of the tautomeric equilibrium between the 4-hydroxyquinoline (enol) and the 4-oxo-1,4-dihydroquinoline (keto) forms of the title compound. This dynamic process involves the migration of a proton and the concurrent shift of double bonds.
Caption: Tautomeric equilibrium of this compound.
The relative populations of these tautomers in solution are highly dependent on the solvent.[3] Non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding. In contrast, polar aprotic solvents like dimethyl sulfoxide (DMSO) can stabilize the more polar keto form through intermolecular interactions.[2] This solvent-dependent behavior is a key theme that will be revisited throughout our spectral analysis.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are the primary parameters used for structure elucidation.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical due to its influence on the tautomeric equilibrium.[2][3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the magnetic field.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.
-
Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a 1D proton spectrum include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]
Predicted ¹H NMR Spectral Data and Interpretation
Based on the structure of this compound and data from analogous compounds, we can predict the following signals. The exact chemical shifts will vary depending on the solvent and the predominant tautomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Notes |
| -OH/-NH | ~11.0 - 12.0 | Singlet (broad) | 1H | This highly deshielded and broad signal is characteristic of an acidic proton involved in hydrogen bonding or exchange. Its presence and chemical shift are strong indicators of the tautomeric form. |
| H2 | ~8.5 - 8.8 | Singlet | 1H | This proton is adjacent to the nitrogen atom and is significantly deshielded. |
| Aromatic Protons (H5-H8) | ~7.2 - 8.2 | Multiplets | 4H | These protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets) depending on their coupling with neighboring protons. |
| -CH₂- (Ethyl) | ~4.2 - 4.4 | Quartet | 2H | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl protons. |
| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet | 3H | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene protons. |
Causality in Chemical Shifts:
-
The downfield shift of the -OH/-NH proton is a direct consequence of its acidic nature and involvement in hydrogen bonding, which reduces the electron density around the proton.[2]
-
The aromatic protons resonate in the typical downfield region due to the deshielding effect of the ring current.
-
The chemical shift of the ethyl ester protons is a classic example of the influence of electronegative atoms, with the methylene group being more deshielded than the methyl group due to its proximity to the oxygen atom.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
The sample preparation and initial instrument setup are similar to that for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity and natural abundance of the ¹³C nucleus, typically requiring a larger number of scans.[5]
Predicted ¹³C NMR Spectral Data and Interpretation
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Ester) | ~165 - 170 | The carbonyl carbon of the ester group is highly deshielded. |
| C4 | ~170 - 180 | The chemical shift of this carbon is highly sensitive to the tautomeric form. In the keto form (C=O), it will be significantly downfield. In the enol form (C-OH), it will be further upfield. |
| Aromatic/Heterocyclic Carbons | ~110 - 150 | The remaining carbon atoms of the quinoline ring system will appear in this region. Quaternary carbons will typically show weaker signals.[6] |
| -CH₂- (Ethyl) | ~60 - 65 | Deshielded due to the attached oxygen atom. |
| -CH₃ (Ethyl) | ~14 - 16 | A typical upfield chemical shift for an aliphatic methyl group. |
Expert Insight: The chemical shift of the C4 carbon is a powerful diagnostic tool for assessing the tautomeric equilibrium. A significant downfield shift is indicative of the predominance of the 4-quinolone (keto) tautomer.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of IR radiation at specific wavenumbers corresponds to particular functional groups.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a mull) or in solution. For solid-state analysis, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a transparent disk.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
Predicted IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |
| 3400 - 2500 (broad) | O-H or N-H stretch | Hydroxyl or Amine | A broad absorption in this region is indicative of hydrogen bonding. The presence and shape of this band are crucial for identifying the predominant tautomer. |
| ~3050 | C-H stretch | Aromatic | |
| ~2980 | C-H stretch | Aliphatic | |
| ~1720 | C=O stretch | Ester | A strong, sharp absorption characteristic of the ester carbonyl group. |
| ~1650 | C=O stretch | Ketone (Amide-like) | The presence of a strong absorption in this region, in addition to the ester carbonyl, would be strong evidence for the 4-quinolone (keto) tautomer. |
| ~1600, ~1500 | C=C stretch | Aromatic Ring | |
| ~1250 | C-O stretch | Ester |
Trustworthiness of Interpretation: The concurrent observation of a broad O-H/N-H stretch, an ester C=O stretch around 1720 cm⁻¹, and a ketone/amide C=O stretch around 1650 cm⁻¹ would provide a self-validating system of evidence for the presence of a tautomeric mixture, likely favoring the keto form in the solid state or in polar solvents.
Caption: Experimental workflow for the spectroscopic analysis.
Conclusion
The comprehensive analysis of this compound through NMR and IR spectroscopy provides a robust methodology for its structural elucidation. The key to a thorough interpretation lies in the appreciation of its tautomeric equilibrium. By carefully selecting experimental conditions, particularly the solvent for NMR analysis, and by correlating the data from both ¹H and ¹³C NMR with the vibrational modes observed in IR spectroscopy, researchers can gain a detailed and reliable understanding of the molecular structure. This foundational knowledge is indispensable for the rational design and development of new therapeutic agents based on the versatile quinoline scaffold.
References
- University of Texas Health Science Center at San Antonio. Step-by-step procedure for NMR data acquisition.
- This compound.
- Pompe, M., & Schilf, W. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic resonance in chemistry : MRC, S1, S115–S119.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. 13C NMR Chemical Shifts.
- PubChem. Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate.
- ResearchGate. (2025). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate.
- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
- ResearchGate. (2018). Plot of experimental versus calculated 1 H NMR chemical shifts.
- Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
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Mass spectrometry of Ethyl 4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-hydroxyquinoline-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold for synthesizing a variety of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents.[1] The structural characterization and sensitive quantification of this molecule and its derivatives are paramount for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides the requisite specificity and sensitivity for these analytical challenges. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, providing researchers with the foundational knowledge to develop robust analytical methods.
Physicochemical Properties
A precise understanding of the analyte's properties is the first step in method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Monoisotopic Mass | 217.0739 Da | [3] |
| CAS Number | 26892-90-0 | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Synonyms | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | [1][2] |
Note: The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The 4-oxo (quinolone) tautomer is often the more stable form.[4]
Ionization Techniques: Rationale and Selection
The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum. The conversion of neutral molecules into gas-phase ions is the foundational step of any mass spectrometric analysis.[5] For a molecule like this compound, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a solution with minimal fragmentation.[6][7][8] It is the preferred method for LC-MS applications. In positive ion mode, ESI typically produces the protonated molecule, [M+H]⁺. This is invaluable for unequivocally determining the molecular weight of the parent compound. For this compound, the expected protonated molecule would have an m/z of 218.081.[3]
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons bombard the sample in the gas phase, causing both ionization and extensive fragmentation.[7][8] While less common for LC-MS, EI is standard for Gas Chromatography-Mass Spectrometry (GC-MS) and provides rich structural information through characteristic fragmentation patterns.[7] The molecular ion, [M]⁺•, is often observed, but its stability can be low.
For drug development and metabolomics, where analytes are typically extracted into a liquid phase and require high sensitivity, ESI is the authoritative choice . It is highly compatible with liquid chromatography and provides the parent ion necessary for tandem mass spectrometry (MS/MS) experiments, which are essential for both structural elucidation and selective quantification.
Fragmentation Analysis: Decoding the Structure
Upon collisional activation in the mass spectrometer (a process known as Collision-Induced Dissociation or CID), the protonated molecule [M+H]⁺ undergoes fragmentation. The resulting product ions are diagnostic of the molecule's structure. The fragmentation of this compound is driven by the lability of the ethyl ester group and the stability of the quinoline ring.
Key Fragmentation Pathways for [M+H]⁺ (m/z 218.1):
-
Neutral Loss of Ethylene (C₂H₄): A common rearrangement-based fragmentation for ethyl esters, leading to the formation of the 4-hydroxyquinoline-3-carboxylic acid ion.
-
[M+H - C₂H₄]⁺ → m/z 190.1
-
-
Neutral Loss of Ethanol (C₂H₅OH): This pathway involves the loss of the entire ethoxy group along with a proton, resulting in a highly stable acylium ion.
-
[M+H - C₂H₅OH]⁺ → m/z 172.1
-
-
Sequential Loss of CO and H₂O: The quinoline ring itself can fragment. Following the initial loss of ethanol, the resulting ion can lose carbon monoxide (CO).
-
m/z 172.1 - CO → m/z 144.1
-
-
Loss of the Carboxyethyl Group (•COOC₂H₅): While more typical in EI, a radical loss can sometimes be observed, leading to the quinoline core.
-
[M+H - •COOC₂H₅] → m/z 145.1
-
The following diagram illustrates the primary fragmentation cascade for the protonated molecule.
Quantitative Analysis: A Validated LC-MS/MS Protocol
For researchers in drug development, quantifying this compound in complex matrices like plasma is a common requirement. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this task.[9]
The diagram below outlines the standard workflow for this type of analysis.
Step-by-Step Experimental Methodology
This protocol provides a robust starting point for method development.
1. Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol or DMSO.
-
Working Standards: Perform serial dilutions of the stock solution in a 50:50 mixture of acetonitrile:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute to precipitate proteins.[9] Centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B (End Run)
-
3. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
4. MRM Transitions for Quantification Based on the fragmentation analysis, the following MRM transitions provide high specificity and sensitivity. The most intense transition is typically used for quantification, while the second is used as a qualifier for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 218.1 | 172.1 | Quantifier |
| This compound | 218.1 | 190.1 | Qualifier |
Conclusion
The mass spectrometric analysis of this compound is a powerful and essential tool for its application in pharmaceutical and chemical research. By leveraging soft ionization techniques like ESI, researchers can readily determine its molecular weight. Tandem mass spectrometry provides definitive structural confirmation and enables highly selective and sensitive quantification through MRM-based assays. The fragmentation pathways, dominated by losses from the ethyl ester side chain, are predictable and provide a reliable basis for developing robust analytical methods. The protocols and data presented in this guide serve as an authoritative foundation for scientists and professionals working with this important chemical entity.
References
- PubChem. (n.d.). Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information.
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- mzCloud. (2016). Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate.
- Shimadzu. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry.
- PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information.
- PubChemLite. (n.d.). This compound (C12H11NO3).
- Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms.
- ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative.
- ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MySkinRecipes. (n.d.). ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate.
- National Institutes of Health. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
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An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 4-hydroxyquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into its synthesis, with a focus on the widely employed Gould-Jacobs reaction, and explore its structural characteristics. While the definitive single-crystal X-ray structure of the title compound is not publicly available at the time of this writing, we will conduct a detailed comparative analysis with closely related crystal structures to infer its likely solid-state conformation and intermolecular interactions. This approach provides a robust framework for understanding the structure-activity relationships crucial for drug design and development.
Introduction: The Significance of the 4-Quinolone Scaffold
The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial, antiviral, and anticancer agents[1]. This compound, also known as Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, is a fundamental building block for the synthesis of a wide array of more complex and biologically active molecules[2]. Its utility stems from the versatile reactivity of the 4-hydroxy (or 4-oxo tautomer) and the 3-carboxylate ester functionalities, which allow for diverse chemical modifications to modulate pharmacological properties.
Synthesis of this compound: The Gould-Jacobs Reaction
The most common and efficient method for synthesizing this compound is the Gould-Jacobs reaction[3][4]. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds in two key stages:
-
Condensation: Aniline reacts with DEEM via a nucleophilic substitution, displacing the ethoxy group to form an intermediate, diethyl 2-((phenylamino)methylene)malonate.
-
Thermal Cyclization: Upon heating, typically in a high-boiling solvent like diphenyl ether or Dowtherm A, the intermediate undergoes an intramolecular cyclization. This is followed by the elimination of ethanol to yield the stable aromatic 4-quinolone ring system[3].
The reaction is versatile and can be adapted for the synthesis of various substituted quinolones by using appropriately substituted anilines.
Experimental Protocol for the Gould-Jacobs Reaction
The following is a representative protocol for the synthesis of this compound:
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (solvent)
-
Ethanol (for washing)
-
Petroleum ether (for washing)
Procedure:
-
A mixture of aniline and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-130°C for one hour.
-
The ethanol formed during the reaction is removed by distillation.
-
The temperature is raised to 240-260°C, and the mixture is added to a preheated high-boiling solvent such as diphenyl ether.
-
The reaction is maintained at this temperature for approximately 20 minutes to facilitate cyclization.
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with ethanol and petroleum ether to remove residual solvent and impurities.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Caption: The two-step process of the Gould-Jacobs reaction.
Structural Analysis: Insights from X-ray Crystallography
As of this writing, a definitive single-crystal X-ray structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structures of several closely related compounds have been determined, providing a strong basis for understanding the likely structural features of the title compound.
Comparative Crystal Structure: Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
A key comparative structure is that of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CCDC accession code: 291942)[5][6]. This molecule differs from our target compound by the presence of an additional oxo group at the 2-position of the quinoline ring.
| Crystallographic Parameter | Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate [5] |
| CCDC Number | 291942 |
| Chemical Formula | C₁₂H₁₁NO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.52 Å, b = 10.89 Å, c = 11.69 Å |
| α = 90°, β = 109.4°, γ = 90° |
The crystal structure of this related compound reveals key features that are likely to be conserved in this compound:
-
Planarity: The quinoline ring system is expected to be essentially planar.
-
Tautomerism: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-oxo form (4-quinolone). In the solid state, the 4-oxo tautomer is often favored due to its ability to form strong intermolecular hydrogen bonds.
-
Hydrogen Bonding: The N-H of the quinolone ring and the C=O of the ester group are likely to participate in hydrogen bonding, leading to the formation of supramolecular assemblies such as dimers or chains.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Predicted Molecular Geometry and Intermolecular Interactions
Based on the analysis of related structures, we can predict the following for the crystal structure of this compound:
-
Molecular Conformation: The ethyl ester group is likely to be oriented away from the quinoline ring to minimize steric hindrance. The C-O-C-C torsion angle of the ester will adopt a low-energy conformation.
-
Hydrogen Bonding Network: The primary intermolecular interaction is expected to be N-H···O=C hydrogen bonds between the N-H of one quinolone ring and the carbonyl oxygen of the ester group of a neighboring molecule. This would lead to the formation of centrosymmetric dimers or one-dimensional chains.
-
π-π Stacking: The planar quinoline rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.
Applications in Drug Development
The structural insights gained from crystallographic studies are invaluable for drug development. The 4-quinolone scaffold of this compound serves as a versatile template for the design of inhibitors targeting various enzymes and receptors. The ability to modify the substituents at different positions of the quinoline ring allows for the fine-tuning of binding affinities and pharmacokinetic properties. For instance, the introduction of bulky groups can enhance selectivity, while the incorporation of polar functionalities can improve solubility.
Conclusion
This compound is a cornerstone molecule in the synthesis of medicinally important compounds. While its definitive crystal structure remains to be reported, a thorough analysis of closely related structures provides a strong predictive framework for its solid-state conformation and intermolecular interactions. The understanding of its synthesis, primarily through the robust Gould-Jacobs reaction, and its structural characteristics are essential for the rational design of novel therapeutics based on the privileged 4-quinolone scaffold. Further research to obtain and analyze the single-crystal X-ray structure of the title compound is highly encouraged to provide a more complete understanding of its properties.
References
- Cambridge Crystallographic Data Centre.
- PubChem.
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- Ukrainets, I. V., et al. (2002). 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 58(2), o254-o256.
- Martínez, R., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 19938-19946.
- Wikipedia. Gould–Jacobs reaction. [Link]
- Vaksler, Y., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
- ResearchGate.
- Biotage. Gould-Jacobs Quinoline-forming Reaction. [Link]
- Ishikawa, H., & Fujii, N. (2012). Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o763.
- Reyes-González, M. A., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
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Tautomerism in Ethyl 4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to the Tautomerism of Ethyl 4-hydroxyquinoline-3-carboxylate
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of profound importance in organic and medicinal chemistry. For heterocyclic systems like quinoline derivatives, the specific tautomeric form present can dictate the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical examination of the tautomeric equilibrium in this compound, a key scaffold in drug discovery. We will explore the structural nuances of the primary tautomers, the energetic factors governing their stability, and the robust experimental and computational methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical molecular behavior.
Introduction: The Duality of the 4-Hydroxyquinoline Scaffold
This compound is a molecule that does not exist as a single, static structure. Instead, it predominantly exists in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone or 1,4-dihydro-4-oxoquinoline).[1][2][3] This prototropic tautomerism involves the migration of a proton between the oxygen at the C4 position and the nitrogen atom at the N1 position of the quinoline ring.
The position of this equilibrium is not arbitrary; it is a finely tuned balance influenced by a multitude of factors including solvent polarity, intramolecular hydrogen bonding, and electronic effects.[4][5][6] Understanding and controlling this equilibrium is paramount for drug development, as the different tautomers present distinct hydrogen bonding capabilities, aromaticity, and three-dimensional shapes, which directly impact drug-receptor interactions.[7][8][9] For instance, docking studies have highlighted the critical role of the 4-oxo and N-H groups of the keto form in binding to biological targets like the cytochrome bc1 complex in Plasmodium falciparum.[7]
Caption: The tautomeric equilibrium of this compound.
Factors Governing Tautomeric Preference
The predominance of either the enol or keto tautomer is a consequence of their relative thermodynamic stabilities under given conditions. The key contributing factors are detailed below.
Intramolecular Hydrogen Bonding
The structure of this compound is uniquely primed for intramolecular hydrogen bonding. The enol tautomer can form a strong, six-membered intramolecular hydrogen bond between the hydroxyl group at C4 and the carbonyl oxygen of the ethyl ester at C3.[2][10] This interaction significantly stabilizes the enol form, particularly in non-polar, aprotic solvents where intermolecular interactions are minimized.[2] Conversely, substituents at other positions that can act as hydrogen bond acceptors may favor the keto form.[2][10]
Solvent Effects
Solvent polarity is a critical determinant of the tautomeric equilibrium.[4][5]
-
Non-polar solvents (e.g., benzene, cyclohexane) do not effectively solvate polar functional groups. In these environments, the stabilizing effect of the intramolecular hydrogen bond in the enol form is maximized, making it the predominant species.[4][11]
-
Polar aprotic solvents (e.g., DMSO, THF) can act as hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the enol form and preferentially solvate the more polar keto tautomer, shifting the equilibrium towards the keto form.[1][4][5]
-
Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They strongly solvate both tautomers but tend to favor the more polar keto form, which has a larger dipole moment.[1][4] The keto form is favored in polar solutions like water and dimethylsulfoxide.[1]
| Solvent Type | Example | Dielectric Constant (ε) | Predominant Tautomer | Primary Rationale |
| Non-Polar | Benzene | 2.3 | Enol | Intramolecular H-bonding is undisturbed and provides significant stabilization.[4] |
| Polar Aprotic | DMSO | 47.2 | Keto | Solvent disrupts intramolecular H-bond and stabilizes the more polar keto tautomer.[1][5] |
| Polar Protic | Water | 80.1 | Keto | Strong intermolecular H-bonding with the solvent favors the highly polar keto form.[1][4] |
| Caption: Influence of solvent polarity on the tautomeric equilibrium. |
Aromaticity and Conjugation
Computational studies focusing on aromaticity indexes reveal that in the enol (hydroxyquinoline) form, both the benzene and pyridine rings exhibit aromatic character. In the keto (quinolone) form, the nitrogen-containing ring becomes essentially non-aromatic.[7] This inherent aromatic stabilization contributes to the stability of the enol form. However, the keto form may benefit from an extended conjugation pathway involving the C4-carbonyl group, which can partially offset the loss of aromaticity.
Experimental and Computational Characterization
A multi-faceted approach combining spectroscopic analysis and theoretical modeling is required to unambiguously characterize the tautomeric equilibrium.
Caption: Workflow for the characterization of tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful techniques for studying tautomerism in solution.[1][12] The ¹H and ¹³C NMR spectra exhibit distinct signals for each tautomer, and the relative integration of these signals can be used to determine the equilibrium constant.
Key Diagnostic Signals in ¹H NMR:
-
Enol Form: A characteristic downfield signal for the hydroxyl proton (-OH), typically >10 ppm, which may be broadened by exchange. Intramolecular hydrogen bonding can shift this signal even further downfield.
-
Keto Form: Appearance of a signal for the amide proton (N-H), also typically downfield.[7]
-
C2-H Proton: The chemical shift of the proton at the C2 position is sensitive to the electronic environment and differs between the two tautomers.
| Tautomer | Characteristic ¹H Signal | Approx. Chemical Shift (ppm) | Characteristic ¹³C Signal | Approx. Chemical Shift (ppm) |
| Enol | OH (C4) | > 10 | C 4-OH | ~170-175 |
| Keto | NH (N1) | > 12 | C 4=O | > 175 |
| Caption: Representative NMR chemical shifts for 4-hydroxyquinoline tautomers. |
Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare three separate solutions of this compound at a concentration of ~10 mg/mL in:
-
a) Deuterated chloroform (CDCl₃) - a relatively non-polar solvent.
-
b) Deuterated dimethyl sulfoxide (DMSO-d₆) - a polar aprotic solvent.
-
c) Deuterated methanol (CD₃OD) - a polar protic solvent.
-
Rationale: Using solvents of varying polarity will induce shifts in the tautomeric equilibrium, allowing for the characterization of both forms.[1][5]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for each sample at room temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Rationale: High-field NMR provides better signal dispersion, which is crucial for resolving overlapping peaks and accurate integration.
-
-
Spectral Analysis:
-
Identify the distinct signals corresponding to the enol and keto forms. Pay close attention to the downfield region (>10 ppm) for the -OH and N-H protons.
-
Identify a pair of well-resolved, non-overlapping signals unique to each tautomer (e.g., the C2-H proton).
-
Integrate the area under these corresponding peaks.
-
-
Equilibrium Calculation:
-
Calculate the mole fraction (X) of each tautomer: X_enol = I_enol / (I_enol + I_keto) and X_keto = I_keto / (I_enol + I_keto), where 'I' is the integral value.
-
Calculate the equilibrium constant: K_T = [Keto] / [Enol] = X_keto / X_enol.
-
Rationale: This provides a quantitative measure of the tautomeric preference in each solvent, directly linking experimental observation to thermodynamic stability.
-
UV-Vis Spectroscopy
The electronic absorption spectra of the enol and keto tautomers are different due to their distinct conjugated systems.[13] By measuring the UV-Vis spectrum in various solvents, one can observe shifts in the maximum absorption wavelength (λ_max) that correspond to a shift in the tautomeric equilibrium.[5][14] The more extended conjugation in one form typically leads to a bathochromic (red) shift compared to the other.
Protocol: UV-Vis Spectroscopic Analysis
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble, such as acetonitrile.
-
Sample Preparation: Create a series of dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.
-
Data Analysis: Compare the λ_max values and the overall shape of the spectra across the different solvents. A consistent shift or the appearance of a new absorption band with increasing solvent polarity is indicative of a shift in the tautomeric equilibrium.[14]
Computational Chemistry
Density Functional Theory (DFT) has become an indispensable tool for studying tautomerism.[4][13] It allows for the calculation of the relative energies of the tautomers in both the gas phase and in solution, providing theoretical validation for experimental findings.[4][7]
Protocol: DFT Calculation of Tautomer Stability
-
Structure Building: Construct 3D models of both the enol and keto tautomers of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[4]
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Solvation Modeling: Re-optimize the geometry of each tautomer in different solvents using an implicit solvent model like the Polarizable Continuum Model (PCM).[4]
-
Energy Calculation & Comparison: Calculate the Gibbs free energy (G) for each tautomer in each environment. The relative energy (ΔG = G_keto - G_enol) indicates the thermodynamic preference. A negative ΔG suggests the keto form is more stable, while a positive ΔG indicates the enol form is favored.
Implications in Drug Design and Development
The tautomeric state of a drug molecule is not a mere academic curiosity; it has profound real-world consequences.
-
Target Binding: As the enol and keto forms have different hydrogen bond donor/acceptor patterns, only one tautomer may fit optimally into a receptor's binding pocket.[7] A molecule that exists primarily in an inactive tautomeric form in physiological conditions will exhibit poor efficacy.
-
Pharmacokinetics (ADME): Properties like lipophilicity, solubility, and membrane permeability are affected by tautomerism. The more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the less polar, internally hydrogen-bonded enol form.
-
Intellectual Property: Tautomers are generally considered to be the same compound for patent purposes, but understanding which form is the active species is crucial for developing effective and patentable new chemical entities.
Conclusion
The tautomerism of this compound is a complex equilibrium governed by a delicate interplay of intramolecular stabilization and environmental factors, primarily solvent polarity. The enol form is stabilized by a strong intramolecular hydrogen bond, favoring its existence in non-polar media, while the more polar keto form predominates in polar solvents and the solid state. A comprehensive understanding, achieved through a combination of high-resolution NMR, UV-Vis spectroscopy, and DFT calculations, is essential for predicting and interpreting the compound's behavior. For scientists in drug development, mastering the principles of this tautomeric system is critical for designing molecules with optimized target engagement and favorable pharmacokinetic profiles.
References
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- Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025).
- Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. (2018). RSC Publishing. [Link]
- Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). PubMed. [Link]
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (2025). PMC - NIH. [Link]
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- Tautomerism : methods and theories. (n.d.).
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- Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. (n.d.).
- 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH. [Link]
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- Ethyl 4-hydroxyquinoline-3-carboxyl
- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). PubMed Central. [Link]
- Biological activities of quinoline deriv
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The Solubility Profile of Ethyl 4-hydroxyquinoline-3-carboxylate: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of a Key Synthetic Intermediate.
Foreword
Ethyl 4-hydroxyquinoline-3-carboxylate, a heterocyclic compound of significant interest, serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Its utility in the development of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the solubility of this compound. Moving beyond a simple compilation of data, this document delves into the underlying principles governing its solubility, offers a detailed protocol for its experimental determination, and discusses the critical factors that influence this key property.
Understanding the Molecule: Physicochemical Properties
This compound (C₁₂H₁₁NO₃, Molar Mass: 217.22 g/mol ) is a white to light yellow crystalline powder.[3] A key structural feature is its ability to exist in tautomeric forms, primarily the 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms. This tautomerism, along with the presence of a hydroxyl group, a quinoline nitrogen, and an ethyl carboxylate group, dictates its intermolecular interactions and, consequently, its solubility. The compound has a high melting point, reported to be around 271°C, which suggests strong crystal lattice energy that must be overcome for dissolution to occur.[3][4]
Qualitative and Quantitative Solubility Profile
Qualitative Solubility:
It is reported to be soluble in the following organic solvents:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)[5]
Quantitative Solubility Data:
A comprehensive search of scientific literature and chemical databases did not yield a standardized table of quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a diverse set of organic solvents. This data gap highlights the necessity for researchers to determine solubility experimentally as part of their workflow. The following sections of this guide are designed to provide the necessary tools and understanding to perform these measurements accurately and reproducibly.
Theoretical Framework: Factors Influencing Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." The interplay of intermolecular forces between the solute (this compound) and the solvent molecules determines the extent of dissolution.
Solvent Polarity and Hydrogen Bonding
The polarity of the solvent plays a significant role in the solubility of quinoline derivatives.[6] The presence of a hydroxyl group and a nitrogen atom in the quinoline ring of this compound allows it to act as both a hydrogen bond donor and acceptor.
-
Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol can engage in hydrogen bonding with the solute, facilitating the disruption of the solute's crystal lattice and promoting solvation.
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and possess large dipole moments, enabling strong dipole-dipole interactions with the polar functional groups of the solute.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is expected to be significantly lower due to the mismatch in polarity and the inability of these solvents to form strong interactions with the polar functional groups of the solute.
Tautomerism and Solvation
The tautomeric equilibrium between the 4-hydroxy and 4-oxo forms can be influenced by the solvent environment. Different solvents may preferentially solvate one tautomer over the other, thereby shifting the equilibrium and affecting the overall solubility.
Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol
The shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[7] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 20-50 mg) and transfer it to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume (e.g., 2-5 mL) of the desired organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to test different time points (e.g., 24h, 48h, 72h) to confirm that the concentration of the dissolved solute no longer increases.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.
-
-
Concentration Analysis (using HPLC as an example):
-
Preparation of Standards: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., DMF). From this stock solution, prepare a series of calibration standards of decreasing concentrations.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Inject the standards and the diluted sample onto a suitable HPLC system (e.g., a C18 column with a UV detector).
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Data Presentation
The determined solubility data should be presented in a clear and organized manner.
| Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) at 25 °C | Solubility (mol/L) at 25 °C |
| Methanol | 32.7 | To be determined | To be determined |
| Ethanol | 24.5 | To be determined | To be determined |
| Isopropanol | 19.9 | To be determined | To be determined |
| Acetone | 20.7 | To be determined | To be determined |
| Ethyl Acetate | 6.0 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
| Dimethyl Sulfoxide | 46.7 | To be determined | To be determined |
| Dimethylformamide | 36.7 | To be determined | To be determined |
Intermolecular Interactions and Solubility
The solubility of this compound is a direct consequence of the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Caption: Intermolecular forces governing solubility.
A favorable dissolution process occurs when the solute-solvent interactions are strong enough to overcome the solute's crystal lattice energy and the cohesive forces within the solvent.
Conclusion and Future Perspectives
A thorough understanding of the solubility of this compound in organic solvents is fundamental for its effective utilization in synthetic chemistry and drug development. While qualitative data suggests its solubility in polar organic solvents, the lack of comprehensive quantitative data necessitates experimental determination. The detailed shake-flask protocol provided in this guide offers a robust methodology for researchers to obtain reliable and reproducible solubility data. Future work in this area should focus on the systematic determination of the solubility of this compound in a wider range of solvents and at different temperatures. Such data would be invaluable for the development of predictive solubility models and for optimizing reaction and crystallization conditions, ultimately accelerating the discovery and development of new chemical entities based on this versatile quinoline scaffold.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
- ChemBK. (2024, April 9). This compound.
- PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
- Rak, E. A., & Varlamova, E. N. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. IOP Conference Series: Materials Science and Engineering, 971(2), 022045.
- PubChem. (n.d.). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
- PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
- J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
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An In-Depth Technical Guide on the Thermal Stability of Ethyl 4-hydroxyquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility as a key intermediate in the synthesis of bioactive molecules, including anti-inflammatory, antimicrobial, and anticancer agents, underscores the importance of understanding its physicochemical properties.[1][2] Among these, thermal stability is a critical parameter that influences its storage, handling, formulation, and overall viability as a drug candidate or synthetic precursor. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing experimental methodologies for its assessment, interpreting the resulting data, and discussing the implications for drug development.
Introduction: The Significance of Thermal Stability in Drug Development
The journey of a drug molecule from discovery to market is fraught with challenges, with stability being a paramount concern. Thermal stability, in particular, dictates the conditions under which an active pharmaceutical ingredient (API) can be processed, formulated, and stored without undergoing degradation. For this compound, a compound noted for its favorable thermal stability, a thorough understanding of its behavior at elevated temperatures is crucial for several reasons:
-
Manufacturing Processes: Many pharmaceutical manufacturing steps, such as drying, milling, and granulation, involve heat. A comprehensive thermal profile ensures that the API remains intact and does not decompose into potentially toxic byproducts.
-
Formulation Development: The choice of excipients and the formulation strategy can be influenced by the thermal properties of the API. Compatibility studies often involve thermal analysis to identify any potential interactions that could compromise the stability of the final drug product.
-
Storage and Shelf-Life: The Arrhenius equation, a cornerstone of stability testing, relates the rate of chemical degradation to temperature. By characterizing the thermal stability of this compound, its shelf-life under various storage conditions can be accurately predicted.
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA require extensive stability data to ensure the safety and efficacy of pharmaceutical products.
This guide will delve into the core analytical techniques used to evaluate the thermal stability of this compound, providing both theoretical background and practical, field-proven insights.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic properties is essential before embarking on a detailed thermal analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | White to light yellow to light orange crystalline powder | [1] |
| Melting Point | 271 °C | [1][3] |
| CAS Number | 26892-90-0 | [1] |
The high melting point of this compound suggests a stable crystal lattice with strong intermolecular forces, which often correlates with good thermal stability.
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach employing several complementary thermal analysis techniques is necessary to build a comprehensive stability profile. The primary techniques include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides precise information about the onset of decomposition, the temperature ranges of different degradation steps, and the composition of the residual material.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) is essential.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into the TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min. This prevents oxidative degradation and allows for the study of the intrinsic thermal stability.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This heating rate is a common standard that provides a good balance between resolution and experimental time.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which can be determined from the first derivative of the TGA curve (DTG).
Studies on various quinoline derivatives have shown that the presence of aromatic and heterocyclic frameworks contributes to high thermal stability.[4][5] The decomposition often occurs in multiple steps, and the nature of substituents on the quinoline ring can significantly influence the onset and peak decomposition temperatures.[4][5] For instance, electron-donating groups may enhance stability, while electron-withdrawing groups can have the opposite effect.[4][6]
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is invaluable for identifying thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[7][8]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The hermetic seal prevents any mass loss due to sublimation or decomposition before the main thermal event.
-
Atmosphere: A static or slow-flowing inert atmosphere (e.g., nitrogen) is typically used.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min. The final temperature is set above the known melting point of the compound.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The absence of any exothermic events before the melting point is a good indicator of thermal stability up to that temperature.
The choice of a hermetically sealed pan is critical. For a compound that might sublime or decompose, an open pan could lead to erroneous data due to mass loss. The heating rate of 10 °C/min is a standard practice that allows for good resolution of thermal events without significant thermal lag.
Visualization of Experimental Workflow and Data Interpretation
Integrated Thermal Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Hypothetical Thermal Degradation Pathway
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Discovery and history of quinoline-3-carboxylate esters
An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Esters
Authored by a Senior Application Scientist
Foreword: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine, is a privileged scaffold in the world of organic and medicinal chemistry.[1] First isolated from coal tar in 1834, its derivatives have since been identified as the core of countless natural products, pharmaceuticals, and functional materials.[1][2] From the historic antimalarial quinine to modern synthetic antibiotics and anticancer agents, the quinoline nucleus is a testament to the power of heterocyclic chemistry in addressing critical challenges in human health.[3][4] This guide delves into a specific, yet profoundly important, subclass: the quinoline-3-carboxylate esters. We will explore the historical synthetic routes that enabled their creation, understand the chemical logic that drove the choice of reactants and conditions, and appreciate the evolution of these methods in the ongoing quest for novel therapeutic agents.
Part 1: The Genesis of Quinoline Synthesis - A Foundation for Discovery
The ability to synthesize quinoline-3-carboxylate esters is built upon the foundational discoveries of general quinoline synthesis in the late 19th century.[5] This era saw a rapid succession of named reactions that provided the first reliable methods for constructing the quinoline core from simple aromatic amines. Understanding these classical methods is essential to appreciate the context in which specific substitution patterns, like the 3-carboxylate, were achieved.
A comparative overview of these foundational methods is presented below.
| Synthesis Method | Year Reported | Primary Reactants | Key Reagents/Conditions | Typical Product |
| Skraup Synthesis | 1880 | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted or Substituted Quinoline[6][7][8] |
| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | 2- and/or 4-Substituted Quinolines[9][10][11] |
| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde or Ketone, α-Methylene Carbonyl | Acid or Base Catalyst | Polysubstituted Quinolines[5][12][13][14] |
| Combes Synthesis | 1888 | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines[3][6] |
| Gould-Jacobs Reaction | 1939 | Aniline, Ethoxymethylenemalonate Ester | Thermal Cyclization | 4-Hydroxyquinoline-3-carboxylate Ester[15][16] |
These early methods, while groundbreaking, often required harsh conditions, such as the notoriously exothermic Skraup synthesis.[7] However, they established the fundamental principle of building the pyridine ring onto a pre-existing aniline-based benzene ring through cyclization reactions.
Part 2: The Gould-Jacobs Reaction: A Direct Route to Quinoline-3-Carboxylates
The most direct and historically significant route to the quinoline-3-carboxylate scaffold is the Gould-Jacobs reaction, first reported in 1939.[16] This method is distinguished by its use of an aniline and an ethoxymethylenemalonate ester (like EMME) to specifically generate a 4-hydroxyquinoline-3-carboxylate ester.[15][17] The presence of the ester group at the 3-position is a direct consequence of the malonic ester starting material.
The causality behind this reaction's success lies in a two-stage process: an initial condensation followed by a high-temperature 6-electron cyclization.[15] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[15]
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Field-Proven Protocol: Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol describes a typical lab-scale synthesis, which can be optimized using microwave irradiation to improve yields and dramatically shorten reaction times.[17][18]
Step 1: Condensation of Aniline with EMME
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 - 1.5 eq). The reaction can be run neat or in a high-boiling solvent like ethanol.
-
Heating: Heat the mixture to reflux. If running neat, the temperature will be high. In ethanol, reflux is around 78°C.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed (typically 1-2 hours). The intermediate, diethyl anilinomethylene malonate, is significantly less polar than aniline.
-
Isolation of Intermediate: Cool the reaction mixture. The intermediate often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
Step 2: Thermal Cyclization
-
Setup: Place the isolated intermediate in a high-temperature reaction vessel. A high-boiling, inert solvent such as Dowtherm A or diphenyl ether is traditionally used, though the reaction can also be performed neat.
-
Heating: Heat the mixture to a high temperature, typically around 250°C.[18] This is the critical, energy-intensive step that drives the cyclization.
-
Reaction Time: Maintain the temperature for a set period, which must be optimized. For example, at 250°C, times of 10-30 minutes are common.[18] Over-heating can lead to degradation.
-
Work-up and Purification: Cool the mixture. The solid product will precipitate. Collect the crude product by filtration and wash with a cold solvent like acetonitrile or ethanol to remove residual high-boiling solvent.[18] The product can be further purified by recrystallization.
This protocol is a self-validating system. The successful formation of the intermediate in Step 1 can be confirmed by NMR and mass spectrometry before proceeding to the more demanding cyclization step. The final product's identity is confirmed by its characteristic spectroscopic data and high melting point.
Part 3: Alternative & Modern Syntheses
While the Gould-Jacobs reaction is a direct route, other classical and modern methods can be adapted to produce the quinoline-3-carboxylate core.
The Friedländer Synthesis
The Friedländer synthesis, reported in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-keto ester.[5][12][14] This method's causality lies in an initial aldol-type condensation followed by cyclodehydration to form the quinoline ring.[13]
By choosing diethyl malonate or a similar substrate as the α-methylene component, the reaction can yield quinoline-3-carboxylate derivatives.[19]
Caption: A typical experimental workflow for the Friedländer synthesis.
Modern iterations of the Friedländer synthesis employ milder conditions, using catalysts like iodine or leveraging microwave irradiation to improve efficiency and reduce environmental impact.[13][14]
Modern Catalytic Approaches
Contemporary research has focused on developing more efficient and atom-economical routes. One novel approach involves a rhodium-catalyzed reaction of indoles with halodiazoacetates.[20] This process is believed to proceed through a cyclopropanation-ring expansion pathway, offering a mild and efficient method to access ethyl quinoline-3-carboxylates directly from indoles.[20] Other methods include one-pot syntheses from anilines using rhodium acetate as a catalyst or from o-nitrobenzaldehydes via reductive cyclization.[21][22]
Part 4: Significance in Drug Discovery and Development
The enduring interest in quinoline-3-carboxylate esters stems from their profound biological activity. The quinoline core is a key pharmacophore, and the 3-carboxylate group serves as a crucial handle for molecular interactions and further chemical modification.
-
Antibacterials: The quinolone class of antibiotics, characterized by a 4-oxo-quinoline-3-carboxylic acid core, are some of the most successful synthetic antibacterial agents ever developed. They function by inhibiting bacterial DNA gyrase and topoisomerase IV.
-
Anticancer Agents: Numerous quinoline-3-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity.[23][24] Studies have shown they can induce apoptosis in cancer cell lines like MCF-7 and K562, making them promising leads for oncology drug discovery.[23][24][25]
-
Anti-inflammatory Agents: More recently, quinoline-3-carboxamides (derived from the corresponding esters) have been identified as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in inflammatory processes.[26]
The ability to synthesize this scaffold efficiently remains a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation therapeutics.[27][28]
Conclusion
The history of quinoline-3-carboxylate esters is a journey from the foundational discoveries of 19th-century organic chemistry to the cutting-edge catalytic methods of the 21st century. The development of synthetic routes, spearheaded by the landmark Gould-Jacobs reaction, provided chemists with the tools to construct this vital scaffold. The subsequent discovery of the broad pharmacological activities of its derivatives has cemented the importance of this compound class in the modern pharmacopeia. For researchers and drug development professionals, a deep understanding of these historical and modern synthetic strategies is not merely an academic exercise; it is the fundamental knowledge base upon which future innovations in medicine will be built.
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Basic biological activity of Ethyl 4-hydroxyquinoline-3-carboxylate
An In-depth Technical Guide to the Core Biological Activities of Ethyl 4-hydroxyquinoline-3-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile heterocyclic compound that serves as a pivotal structural motif and synthetic intermediate in the fields of medicinal chemistry, drug discovery, and agrochemicals.[1] Its quinoline core is a "privileged scaffold," consistently found in molecules with a broad spectrum of biological activities. This guide provides an in-depth analysis of the foundational biological properties of this compound and its derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory activities. We will explore the mechanisms of action, present key experimental data, and provide detailed protocols for assessing these biological functions, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific evidence.
Introduction and Chemical Identity
This compound, with the molecular formula C₁₂H₁₁NO₃, is a crystalline powder characterized by a 4-hydroxy-2-quinolone tautomer.[2][3] This structural feature is critical to its chemical reactivity and its ability to serve as a building block for more complex bioactive molecules.[1][4] Its stability and versatility make it an invaluable starting material for synthesizing a wide array of derivatives with enhanced therapeutic potential.[1][5] This guide will dissect its most significant biological roles, demonstrating its importance beyond that of a simple chemical intermediate.
Key Properties:
-
CAS Number: 26892-90-0[1]
-
Molecular Weight: 217.22 g/mol [1]
-
Appearance: White to light yellow crystalline powder[1]
-
Synonyms: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester[1]
Synthetic Pathway: The Gould-Jacobs Reaction
The synthesis of the 4-hydroxyquinoline scaffold is classically achieved via the Gould-Jacobs reaction. This process involves the reaction of an aniline with ethoxymethylenemalonic ester (or a similar malonic ester derivative), followed by a thermal cyclization. This robust method allows for the introduction of various substituents onto the quinoline ring, enabling the creation of diverse chemical libraries for biological screening.
Caption: A simplified workflow of the Gould-Jacobs reaction for synthesizing the quinoline core.
Anticancer and Cytotoxic Activity
The quinoline scaffold is a cornerstone in the development of oncology therapeutics. This compound itself is a precursor to potent anticancer agents, and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][7][8]
Mechanism of Action
The anticancer effects of quinoline derivatives are often multi-faceted:
-
Topoisomerase II Inhibition: Compounds like voreloxin, a 4-oxoquinoline analogue, function by intercalating into DNA and disrupting the activity of topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[7]
-
Induction of Apoptosis: Certain hybrid molecules derived from the quinolinone scaffold have been shown to induce programmed cell death (apoptosis).[9] This is often mediated by modulating the expression of key regulatory proteins like Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).[9]
-
Inhibition of Cellular Respiration: Studies on 4-hydroxyquinoline-3-carboxylic acids have revealed their ability to inhibit dehydrogenase enzymes, particularly mitochondrial malate dehydrogenase, thereby disrupting cellular respiration in tumor cells.[10]
Caption: The intrinsic apoptotic pathway potentially induced by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Summary of Cytotoxic Activity
The following table summarizes the reported cytotoxic activities of various 4-oxoquinoline-3-carboxamide derivatives, illustrating the potential of this chemical class.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative with m-F benzyl moiety | HCT-116 (Colon) | 22.95 | [8] |
| Derivative with m-CF₃ benzyl moiety | HCT-116 (Colon) | 23.41 | [8] |
| Derivative 16b | ACP03 (Gastric) | Significant Activity | [7] |
| Derivative 17b | ACP03 (Gastric) | Significant Activity | [7] |
Antimicrobial Activity
Historically, quinoline-based compounds have been paramount in the fight against infectious diseases. The discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline was a serendipitous byproduct of chloroquine synthesis, which paved the way for the development of the entire class of fluoroquinolone antibiotics.[6]
Mechanism of Action
The primary antibacterial mechanism of quinolones involves the inhibition of essential bacterial enzymes responsible for DNA synthesis and replication:
-
DNA Gyrase (Topoisomerase II): In Gram-negative bacteria, quinolones primarily target DNA gyrase, preventing the relaxation of supercoiled DNA, which is a prerequisite for replication and transcription.
-
Topoisomerase IV: In Gram-positive bacteria, the main target is often Topoisomerase IV, which is crucial for separating daughter DNA strands after replication.
Inhibition of these enzymes leads to a rapid bactericidal effect. This compound serves as a key intermediate in synthesizing potent antibacterial agents that operate via this mechanism.[11][12]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory and Analgesic Activity
Derivatives of the 4-hydroxyquinoline scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents.[13] Their activity often stems from the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action
The anti-inflammatory properties of quinoline derivatives are linked to:
-
COX and LOX Inhibition: Some 4-hydroxy-3-quinolinecarboxamides inhibit the activity of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[13][14]
-
T-Cell Down-regulation: Certain substituted quinoline carboxylic acids exert their anti-inflammatory effects by down-regulating T-cell function, a mechanism distinct from traditional NSAIDs.[15]
Experimental Workflow: In Vivo Anti-inflammatory Screening
The carrageenan-induced paw edema model in rodents is a classic and reliable assay for evaluating the acute anti-inflammatory activity of novel compounds.
Caption: Workflow for evaluating acute anti-inflammatory activity using the carrageenan paw edema model.
Conclusion and Future Directions
This compound is far more than a simple synthetic intermediate; it is a privileged scaffold with inherent biological relevance. Its core structure is the foundation for compounds exhibiting significant anticancer, antimicrobial, and anti-inflammatory activities. The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile to enhance potency and selectivity.[1][4]
Future research should focus on synthesizing novel derivatives and exploring their potential as multi-target agents, particularly in oncology and infectious diseases. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutics based on this remarkable chemical framework.
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- In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.
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Methodological & Application
Application Notes & Protocols: Ethyl 4-hydroxyquinoline-3-carboxylate as a Cornerstone Intermediate in Modern Drug Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Quinolone Scaffold
In the landscape of medicinal chemistry, the quinoline ring system is a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional framework for interacting with biological targets, while its aromatic nature allows for extensive functionalization. Ethyl 4-hydroxyquinoline-3-carboxylate (also known as 4-Hydroxyquinoline-3-carboxylic acid ethyl ester) is a pivotal intermediate that serves as a versatile starting point for accessing a wide array of pharmacologically active quinoline and quinolone derivatives.[3]
This compound is not merely a synthetic precursor; it is the gateway to entire classes of drugs, including antimalarials, antibacterials (specifically the highly successful fluoroquinolones), anticancer agents, and anti-inflammatory molecules.[3][4][5] Its value lies in the strategic placement of three key functional groups: the 4-hydroxy (or its keto tautomer, 4-oxo), the 3-carboxylate ester, and the fused benzene ring, all of which can be selectively manipulated to build molecular complexity and tune pharmacological activity.
This document provides an in-depth guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of this critical intermediate. We will delve into the causality behind established protocols and showcase its transformation into advanced pharmaceutical scaffolds.
Physicochemical & Spectroscopic Data
Before embarking on synthesis, a thorough understanding of the target compound's properties is essential for handling, reaction monitoring, and final characterization.
| Property | Value | Reference |
| CAS Number | 26892-90-0 | [3][6] |
| Molecular Formula | C₁₂H₁₁NO₃ | [3][7] |
| Molecular Weight | 217.22 g/mol | [3][7] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 271 °C | [3] |
| Tautomerism | Exists in keto-enol tautomerism (4-hydroxyquinoline and 4-quinolone forms) | [8] |
| Purity | ≥ 98% (GC) | [3] |
| Storage | Store at 2 - 8 °C | [3] |
Core Synthesis Protocol: The Gould-Jacobs Reaction
The most reliable and widely adopted method for preparing this compound is the Gould-Jacobs reaction.[8] This powerful transformation constructs the quinoline core from readily available anilines and a malonic ester derivative. The reaction proceeds in two distinct, high-temperature stages.
Mechanistic Rationale
The Gould-Jacobs reaction is a sequence beginning with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermally induced intramolecular cyclization.[8][9]
-
Condensation: The reaction initiates with a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the EMME's vinyl ether. This is followed by the elimination of ethanol to form the stable intermediate, diethyl anilinomethylenemalonate.[8][10] This step is typically performed at moderate temperatures (100-130 °C).
-
Thermal Cyclization: The critical ring-forming step requires significantly higher temperatures (around 240-260 °C). At this temperature, the anilinomethylene malonate undergoes a 6-electron electrocyclization onto the ortho-position of the aniline ring.[8] This is followed by another elimination of ethanol to aromatize the newly formed heterocyclic ring, yielding the 4-hydroxyquinoline product. The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial to achieve and maintain the necessary temperature for efficient cyclization.[11][12]
Visualized Workflow: Gould-Jacobs Synthesis
Caption: Workflow of the Gould-Jacobs reaction for synthesizing the target intermediate.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should always conduct their own risk assessment and optimize conditions as necessary.
Step 1: Synthesis of Diethyl anilinomethylenemalonate (Intermediate 3)
-
Equipment: Round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Reagents:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)
-
-
Procedure:
-
Combine freshly distilled aniline and EMME in the round-bottom flask.
-
Heat the mixture with stirring at 110-120 °C for 2 hours.[10] During this time, ethanol will be generated.
-
After 2 hours, remove the ethanol under reduced pressure (vacuum). The resulting product, diethyl anilinomethylenemalonate, should solidify upon cooling. This intermediate can be used in the next step without further purification, though recrystallization from ethanol/hexane can be performed if desired.
-
Step 2: Thermal Cyclization to this compound (Product 4)
-
Equipment: Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head/condenser to remove ethanol.
-
Reagents:
-
Diethyl anilinomethylenemalonate (from Step 1)
-
Diphenyl ether (high-boiling solvent)
-
-
Procedure:
-
Preheat a suitable volume of diphenyl ether in the reaction flask to 250 °C.
-
Slowly add the diethyl anilinomethylenemalonate intermediate to the hot diphenyl ether with vigorous stirring. The addition should be portion-wise to control the evolution of ethanol.
-
Maintain the reaction temperature at 250-255 °C for 30-60 minutes.[11] The reaction is complete when ethanol evolution ceases.
-
Allow the reaction mixture to cool to below 100 °C. The product will precipitate.
-
Add hexane or petroleum ether to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove residual diphenyl ether.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure this compound as a crystalline solid.
-
Application in Drug Synthesis: Key Transformations
The true utility of this compound is realized in its subsequent chemical transformations, which unlock access to diverse drug scaffolds.
Core Transformation: Chlorination of the 4-Position
A frequent and critical step in elaborating the intermediate is the conversion of the 4-hydroxy group into a 4-chloro group. This transforms a relatively unreactive hydroxyl group into an excellent leaving group, activating the C4 position for nucleophilic aromatic substitution (SNAr) reactions. This is the cornerstone of synthesizing many antimalarial drugs like Chloroquine.[11][13][14]
Protocol: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
-
Equipment: Round-bottom flask with reflux condenser, placed in a fume hood.
-
Reagents:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, ~5-10 eq)
-
-
Procedure:
-
Carefully add this compound to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.[11] The reaction should be monitored by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
CAUTION: Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and must be done with extreme care in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) until the mixture is basic (pH > 8).
-
The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry. Alternatively, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: Activation of the intermediate via chlorination for further drug synthesis.
Case Study: Pathway to Quinolone Antibacterials
The 4-quinolone-3-carboxylic acid moiety is the essential pharmacophore for the vast class of quinolone and fluoroquinolone antibiotics.[15] This core is readily accessed from our intermediate by simple ester hydrolysis.
Protocol: Hydrolysis to 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Equipment: Round-bottom flask with reflux condenser and heating mantle.
-
Reagents:
-
This compound (1.0 eq)
-
Aqueous Sodium Hydroxide (e.g., 2N NaOH) (excess)
-
Hydrochloric Acid (e.g., 2N HCl) for acidification
-
-
Procedure:
-
Suspend this compound in 2N aqueous sodium hydroxide solution.[16][17]
-
Heat the mixture to reflux for 2-3 hours, during which the solid will dissolve as the sodium salt of the carboxylic acid is formed.[17]
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the clear solution with 2N HCl while stirring.[16]
-
The product, 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate as a white solid as the pH reaches approximately 4.[16][17]
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum. The yield is typically high ( >90%).[16][17]
-
This resulting carboxylic acid is the direct precursor to which various side chains (like the piperazine ring in Ciprofloxacin) are attached in the synthesis of modern antibiotics.
Case Study: Pathway to Antimalarial Scaffolds
The synthesis of the antimalarial drug Chloroquine highlights the multi-step utility of our intermediate.[14] The process involves:
-
Gould-Jacobs Synthesis: A substituted aniline (e.g., 3-chloroaniline) is used to produce ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[12][14]
-
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid as described in section 4.2.[14]
-
Decarboxylation: The 3-carboxylic acid group is removed by heating at high temperatures (250–270 °C) to yield 7-chloro-4-hydroxyquinoline.[14]
-
Chlorination: The 4-hydroxy group is converted to the 4-chloro group using POCl₃, yielding the key building block 4,7-dichloroquinoline.[13][14]
-
Final Condensation: 4,7-dichloroquinoline is reacted with the appropriate amine side chain (4-diethylamino-1-methylbutylamine) to furnish Chloroquine.[14]
Conclusion
This compound is a testament to the power of strategic intermediate design in pharmaceutical synthesis. Through straightforward, scalable reactions like the Gould-Jacobs synthesis, a highly versatile and functionalized core is made accessible. Its subsequent transformations—most notably chlorination of the C4 position and hydrolysis of the C3 ester—open direct pathways to multiple classes of life-saving drugs. For any organization involved in the discovery and development of heterocyclic pharmaceuticals, mastery of the chemistry surrounding this intermediate is not just beneficial, but essential.
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Application Notes & Protocols: Ethyl 4-hydroxyquinoline-3-carboxylate as a Cornerstone for Antibacterial Agent Synthesis
These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 4-hydroxyquinoline-3-carboxylate as a pivotal intermediate in the synthesis of novel antibacterial agents. This document elucidates the underlying chemical principles, provides detailed synthetic protocols, and explores the structure-activity relationships that govern the efficacy of the resulting quinolone-based compounds.
Introduction: The Quinolone Scaffold and the Strategic Importance of this compound
The quinolone and fluoroquinolone classes of antibiotics have been mainstays in the treatment of a wide array of bacterial infections for decades.[1] Their mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, and repair.[2] By forming a ternary complex with the enzyme and bacterial DNA, quinolones induce double-stranded breaks in the bacterial chromosome, leading to rapid cell death.[2]
This compound is a highly versatile and "privileged" scaffold in medicinal chemistry for the synthesis of these potent antibacterial agents.[1][3] Its inherent structure contains the core pharmacophore—the 4-oxo-3-carboxy moiety (after hydrolysis)—crucial for binding to the DNA gyrase.[2] Furthermore, the quinoline ring system offers multiple positions (N-1, C-2, C-5, C-6, C-7, and C-8) for chemical modification, allowing for the fine-tuning of antibacterial spectrum, potency, pharmacokinetic properties, and safety profiles.[2][4] This document will focus on the primary synthesis of this key intermediate and its subsequent derivatization into biologically active molecules.
Synthesis of the Core Intermediate: The Gould-Jacobs Reaction
The most common and efficient method for synthesizing the this compound core is the Gould-Jacobs reaction.[5] This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.
Underlying Principles and Causality
The Gould-Jacobs reaction proceeds in two main stages. First, the nucleophilic amino group of the aniline attacks the electrophilic carbon of the ethoxymethylene group of EMME, leading to the elimination of ethanol and the formation of an anilinomethylenemalonate intermediate. The choice of aniline substrate is critical as substituents on the aromatic ring will be incorporated into the final quinolone structure at positions 5, 6, 7, or 8.
The second stage is a high-temperature intramolecular cyclization, typically requiring temperatures above 250 °C. This step is an electrocyclic reaction that forms the quinoline ring. The high activation energy for this step can be overcome by using high-boiling point solvents like diphenyl ether or, more efficiently, through microwave irradiation, which significantly reduces reaction times.[5] The resulting product exists in tautomeric equilibrium between the 4-oxo and 4-hydroxy forms.
Visualizing the Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs reaction for synthesizing the quinolone core.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted for its efficiency and higher yields compared to conventional heating.[5]
-
Materials:
-
Substituted aniline (10 mmol)
-
Diethyl ethoxymethylenemalonate (EMME) (10.5 mmol)
-
Diphenyl ether (5 mL)
-
Microwave synthesis vial (10-20 mL) with a stir bar
-
Ethanol for washing
-
Hexane for washing
-
-
Procedure:
-
In a microwave synthesis vial, combine the substituted aniline (10 mmol) and diethyl ethoxymethylenemalonate (10.5 mmol).
-
Add diphenyl ether (5 mL) to the vial and seal it with a cap.
-
Place the vial in a microwave reactor and irradiate at 250 °C for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Add hexane (20 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with ethanol (2 x 10 mL) and then with hexane (2 x 10 mL) to remove any residual solvent and impurities.
-
Dry the product under vacuum to obtain pure this compound.
-
Derivatization Strategies for Enhancing Antibacterial Activity
The this compound intermediate is a platform for further structural modifications to generate potent antibacterial agents. Key derivatization steps include hydrolysis of the ester, N-alkylation, and substitution at the C-7 position.
Hydrolysis to 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
The carboxylic acid at the C-3 position is a critical functional group for the antibacterial activity of quinolones, as it is involved in binding to the DNA gyrase enzyme.[2] Therefore, the first step in derivatization is often the hydrolysis of the ethyl ester.
Protocol 2: Saponification of this compound
-
Materials:
-
This compound (10 mmol)
-
2N Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl) solution
-
Water
-
-
Procedure:
-
Suspend this compound (10 mmol) in 50 mL of 2N NaOH solution.
-
Heat the mixture to reflux and stir for 2-3 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate to a pH of approximately 4 with 2N HCl. A white precipitate of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid will form.[6]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) to remove salts.
-
Dry the product under vacuum.
-
N-1 Alkylation and C-7 Substitution: The Path to Fluoroquinolones
Many of the most potent quinolone antibiotics are N-alkylated (often with an ethyl or cyclopropyl group) and have a substituent at the C-7 position (commonly a piperazine or pyrrolidine ring).[4][7] These modifications significantly impact the drug's potency, spectrum of activity, and pharmacokinetic properties. For instance, a fluorine atom at C-6 and a piperazinyl group at C-7 are hallmarks of highly active fluoroquinolones like ciprofloxacin.
Protocol 3: General Procedure for N-Alkylation and C-7 Amination (Multi-step)
This protocol outlines a general pathway. Note that the starting material for this sequence is often a pre-functionalized quinolone (e.g., with a fluorine at C-6 and a chlorine at C-7) derived from a corresponding substituted aniline via the Gould-Jacobs reaction.
-
Step A: N-Alkylation
-
To a solution of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative (5 mmol) in a suitable solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 10 mmol).
-
Add the alkylating agent (e.g., ethyl iodide or cyclopropyl bromide, 6 mmol).
-
Stir the reaction mixture at 60-80 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-alkylated product.
-
-
Step B: C-7 Nucleophilic Aromatic Substitution
-
Dissolve the N-alkylated quinolone containing a leaving group (e.g., chlorine or fluorine) at the C-7 position (2 mmol) in a solvent such as pyridine or DMSO.
-
Add the desired amine (e.g., piperazine, 4 mmol).
-
Heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Cool the mixture and pour it into water. The product will often precipitate.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final antibacterial agent.
-
Visualizing the Derivatization Pathway
Caption: General synthetic pathway from the core intermediate to a potent quinolone.
Structure-Activity Relationship (SAR) and Performance Data
The biological activity of quinolone derivatives is highly dependent on their substitution pattern. The following table summarizes key SAR insights.
| Position | Substituent Effect on Antibacterial Activity |
| N-1 | Small alkyl groups (e.g., ethyl, cyclopropyl) are optimal. The cyclopropyl group often confers superior activity.[8] |
| C-3 | A carboxylic acid is essential for DNA gyrase inhibition. Ester or amide derivatives are generally less active or inactive.[9] |
| C-4 | The 4-oxo (carbonyl) group is critical for binding to the enzyme and should not be modified.[2] |
| C-6 | A fluorine atom generally increases cell penetration and potency, particularly against Gram-negative bacteria.[4] |
| C-7 | A five- or six-membered nitrogen-containing heterocycle (e.g., piperazine, pyrrolidine) enhances the spectrum of activity, including against Gram-positive bacteria and atypical pathogens.[7] |
| C-8 | A halogen (F, Cl) or a methoxy group can modulate activity and pharmacokinetic properties. |
Table 1: Antibacterial Activity of Exemplary Quinolone Derivatives
The following data is illustrative of the kind of results obtained from such synthetic efforts. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
| Compound | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Nalidixic Acid (Reference) | Ethyl | - | >128 | 4 |
| Norfloxacin (Reference) | Ethyl | Piperazinyl | 1-4 | 0.12-0.5 |
| Ciprofloxacin (Reference) | Cyclopropyl | Piperazinyl | 0.25-1 | 0.01-0.12 |
| Derivative A | Ethyl | 4-Methylpiperazinyl | 2 | 0.25 |
| Derivative B | Cyclopropyl | 3-Aminopyrrolidinyl | 0.5 | 0.06 |
Note: Data is compiled for illustrative purposes based on general trends reported in the literature.
Conclusion
This compound is an indispensable building block in the synthesis of quinolone-based antibacterial agents. Its facile synthesis via the Gould-Jacobs reaction and the versatility of its structure for further derivatization make it a cornerstone of medicinal chemistry research in this field. By understanding the key synthetic transformations—hydrolysis, N-alkylation, and C-7 substitution—and the governing structure-activity relationships, researchers can rationally design and synthesize novel quinolone derivatives with improved potency and a broader spectrum of activity to combat the growing challenge of bacterial resistance.
References
- ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate.
- ACS Publications. (n.d.). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry.
- ResearchGate. (2007). 4-Hydroxy-2-quinolones. 177. Study of a structure-diuretic activity relationship in a series of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amides*.
- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- IntechOpen. (2019, February 14). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
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- Acadecraft. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
- ResearchGate. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides.
- ResearchGate. (n.d.). Synthesis of 4-quinolinones.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- National Institutes of Health. (2022, June 7). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.
- J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.
- PubMed. (n.d.). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids.
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- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
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Synthesis of Potent Anticancer Agents from Ethyl 4-hydroxyquinoline-3-carboxylate: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of compounds with diverse and potent biological activities.[1] In the realm of oncology, quinoline derivatives have demonstrated significant therapeutic potential, acting through various mechanisms such as the inhibition of topoisomerase, protein kinases, and tubulin polymerization.[1][2] This guide focuses on a particularly versatile starting material, Ethyl 4-hydroxyquinoline-3-carboxylate, and delineates key synthetic pathways to transform this readily available precursor into novel anticancer agents. We will provide detailed, field-proven protocols, explain the rationale behind experimental choices, and present data on the biological activity of the resulting compounds, thereby offering a comprehensive resource for researchers in drug discovery and development.
The core strategy revolves around the chemical modification of three key positions of the this compound molecule: the C3-ester group, the C4-hydroxyl group, and the benzene ring. Each of these sites offers a unique opportunity to modulate the physicochemical properties and biological activity of the resulting derivatives.
Strategic Overview of Synthetic Pathways
The transformation of this compound into potent anticancer agents typically follows a multi-step synthetic sequence. The following diagram illustrates the primary strategic disconnections and key intermediates that will be discussed in this guide.
Caption: Key synthetic routes from this compound.
Part 1: Synthesis of the Key Intermediate: 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
The hydrolysis of the C3-ethyl ester to the corresponding carboxylic acid is a fundamental and often initial step in the synthesis of many potent quinoline-based anticancer agents. The resulting carboxylic acid is a versatile intermediate for the synthesis of a wide array of amides.
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the efficient conversion of the starting material to its carboxylic acid form.
Rationale: Alkaline hydrolysis using sodium hydroxide is a standard and high-yielding method for the saponification of esters. The reaction is typically carried out in an aqueous solution or a mixture of water and a co-solvent like ethanol to ensure sufficient solubility of the starting material. The reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is then protonated by acidification to precipitate the desired carboxylic acid. A pH of 4 is targeted during acidification to ensure complete protonation of the carboxylate and precipitation of the product while minimizing potential side reactions.[3][4][5]
Materials:
-
This compound
-
2N Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (optional, as a co-solvent)
-
pH paper or pH meter
Procedure:
-
Suspend this compound (e.g., 15 g, 69 mmol) in 2N sodium hydroxide solution (150 mL).[3]
-
Stir the suspension under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the cooled mixture to remove any insoluble impurities.
-
Slowly acidify the filtrate to a pH of 4 with 2N hydrochloric acid while stirring. A white precipitate of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid will form.[3][4]
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid several times with deionized water to remove any residual salts.
-
Dry the product under vacuum to yield 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pale white solid. (Typical yield: ~92%).[3][4]
Characterization:
-
¹H NMR (DMSO-d₆): δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[3][4]
Part 2: Synthesis of 4-Oxoquinoline-3-carboxamide Derivatives
The conversion of the C3-carboxylic acid or its ethyl ester into a carboxamide is a widely employed strategy to generate quinoline derivatives with potent anticancer activity. The nature of the amine substituent significantly influences the biological activity of the final compound.
Protocol 2: Amide Coupling of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
This protocol details the coupling of the key carboxylic acid intermediate with a primary or secondary amine.
Rationale: The direct amidation of a carboxylic acid with an amine is often challenging and requires high temperatures. Therefore, coupling agents are employed to activate the carboxylic acid. A common and effective method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. HOBt is often added to suppress side reactions and improve the efficiency of the coupling. The choice of solvent is critical, with aprotic polar solvents like DMF or CH₃CN being preferred.
Materials:
-
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
-
Substituted Amine (e.g., benzylamine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (as a base)
Procedure:
-
Dissolve 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add the desired amine (1.1 equivalents) and a base such as TEA or DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then with a cold non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 3: Direct Aminolysis of this compound
In some cases, the ethyl ester can be directly converted to the amide by heating with an excess of the amine, often in a high-boiling solvent.
Rationale: This method relies on a nucleophilic substitution reaction where the amine displaces the ethoxy group of the ester. This reaction typically requires high temperatures (often >200°C) to proceed at a reasonable rate. High-boiling, inert solvents like diphenyl ether are often used to achieve the necessary reaction temperatures.[6] This method is advantageous as it bypasses the need for hydrolysis and subsequent activation of the carboxylic acid.
Materials:
-
This compound
-
Desired Amine
-
Diphenyl ether
Procedure:
-
Combine this compound (1 equivalent) and the desired amine (2-5 equivalents) in diphenyl ether.[6]
-
Heat the mixture to 210°C and maintain this temperature for 1-3 hours, monitoring the reaction by TLC.[6]
-
Cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
Purify the crude product by recrystallization or column chromatography.
Part 3: Alternative Synthetic Modifications
While modification at the C3 position is the most common strategy, derivatization at other positions can also lead to potent anticancer agents.
O-Alkylation of the 4-Hydroxy Group
Alkylation of the C4-hydroxyl group can modulate the compound's lipophilicity and hydrogen bonding capacity, which can influence its interaction with biological targets.
Rationale: The 4-hydroxy group of the quinolone scaffold can be alkylated using an alkyl halide in the presence of a base. The choice of base is crucial to deprotonate the hydroxyl group and facilitate the nucleophilic attack on the alkyl halide. Common bases include potassium carbonate or sodium hydride.
General Procedure:
-
To a solution of this compound in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate.
-
Stir the mixture for a short period before adding the alkylating agent (e.g., benzyl bromide).
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Data on Anticancer Activity
A number of 4-oxoquinoline-3-carboxamide derivatives synthesized from this compound have shown significant cytotoxic activity against various human cancer cell lines. The table below summarizes the in vitro anticancer activity of selected compounds.
| Compound ID | R Group (at C3-carboxamide) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 16b | 7-chloro, N-benzyl | Gastric (ACP03) | 1.92 | [6][7] |
| 17b | 7-chloro, N-(4-chlorobenzyl) | Gastric (ACP03) | 5.18 | [6][7] |
| Compound 6 | 8-methyl, N-(substituted phenyl) | MCF-7 (Breast) | 5.3 | [8][9] |
| Compound 9 | 8-methyl, N-(substituted phenyl) | HCT116 (Colon) | 3.5 | [8][9] |
| Compound 10 | nitrated, N-(m-CF₃-benzyl) | HCT-116 (Colon) | 23.41 | [10] |
| Compound 20 | nitrated, N-(m-F-benzyl) | HCT-116 (Colon) | 22.95 | [10] |
Mechanism of Action: Targeting Topoisomerases
Many quinoline-based anticancer agents exert their cytotoxic effects by targeting DNA topoisomerases.[2] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By inhibiting topoisomerases, these compounds lead to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[11]
Specifically, 4-oxoquinoline derivatives have been shown to act as topoisomerase II inhibitors.[6] They function as "topoisomerase poisons" by stabilizing the transient covalent complex formed between topoisomerase II and DNA.[11] This prevents the re-ligation of the DNA strands, leading to the formation of permanent double-strand breaks.
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Application Note: Ethyl 4-hydroxyquinoline-3-carboxylate as a Scaffold for Antimalarial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The persistent challenge of drug resistance in Plasmodium falciparum necessitates the discovery of novel antimalarial agents with new mechanisms of action. The quinoline core is a privileged scaffold in antimalarial chemotherapy, forming the backbone of drugs like chloroquine and quinine. This document provides a detailed guide on the application of Ethyl 4-hydroxyquinoline-3-carboxylate, a key quinolone derivative, as a foundational scaffold for modern antimalarial drug discovery. We will explore its synthesis, mechanism of action targeting the parasite's mitochondrial cytochrome bc1 complex, and provide detailed protocols for in vitro screening, structure-activity relationship (SAR) optimization, and in vivo efficacy testing.
The this compound Scaffold: Synthesis and Mechanism
The 4(1H)-quinolone scaffold has emerged as a promising starting point for developing new antimalarials, distinct from traditional 4-aminoquinolines.[1] this compound is a key intermediate and a hit compound in its own right, demonstrating activity against the intra-erythrocytic stages of P. falciparum.[1][2] Its chemical tractability and validated mechanism of action make it an excellent candidate for lead optimization programs.
Synthesis Overview: The Gould-Jacobs Reaction
A robust and common method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction.[1] This process typically involves the thermal cyclization of an enamine intermediate, which is formed by reacting a substituted aniline with diethyl 2-(ethoxymethylene)malonate (EMME) or a similar reagent.[1][3] The high-temperature cyclization is usually performed in a high-boiling point solvent like diphenyl ether.
Caption: General workflow for the synthesis of the quinolone scaffold.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
Unlike chloroquine, which targets heme detoxification, the 4(1H)-quinolone class inhibits the parasite's mitochondrial electron transport chain (ETC).[4] The specific target is the cytochrome bc1 complex (Complex III), a critical enzyme for ATP production and the regeneration of ubiquinone required for other essential metabolic pathways, such as pyrimidine biosynthesis.[5][6] These compounds are thought to bind to the Q_o (ubiquinol oxidation) site of cytochrome b, one of the catalytic subunits of the bc1 complex, thereby disrupting the electron flow and collapsing the mitochondrial membrane potential.[6]
Caption: Inhibition of the parasite's mitochondrial electron transport chain.
Protocol: In Vitro Antimalarial Activity Profiling
Rationale: The first step in evaluating a new chemical series is to determine its intrinsic potency against the parasite. This is achieved by measuring the half-maximal inhibitory concentration (IC50) against both drug-sensitive and drug-resistant strains of P. falciparum. This dual assessment is critical to identify compounds with novel mechanisms that can overcome existing resistance patterns.[7][8]
Materials
-
P. falciparum strains (e.g., 3D7 or NF54 for chloroquine-sensitive; K1, W2, or Dd2 for chloroquine-resistant).[1]
-
Human O+ erythrocytes.
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and 10% human serum or 0.5% Albumax II).
-
96-well black, clear-bottom microplates.
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO).
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).[9]
-
Test compound (this compound or derivatives) and control drugs (e.g., Chloroquine, Artemisinin).
Step-by-Step Protocol: SYBR Green I-based Assay[9]
-
Parasite Culture Maintenance: Maintain continuous, asynchronous cultures of P. falciparum strains according to standard protocols (e.g., Trager and Jensen method).[10] Monitor parasitemia daily via Giemsa-stained thin blood smears.
-
Parasite Synchronization: For the assay, synchronize cultures to the ring stage using 5% D-sorbitol treatment to ensure a uniform starting population.[10]
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds in complete medium in a separate 96-well plate. A typical starting concentration is 10 µM, with 2-fold dilutions across 10 points.
-
Using a multichannel pipette, transfer 25 µL of the drug dilutions to the final assay plate. Include drug-free wells (parasite growth control) and wells with uninfected erythrocytes (background control).
-
-
Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit in complete medium.
-
Add 200 µL of this parasite suspension to each well of the drug-dosed plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, modular incubator chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.[11]
-
Assay Termination and Lysis:
-
Prepare the SYBR Green I lysis buffer by diluting the 10,000x stock to 2x final concentration in the lysis buffer.
-
Carefully remove 150 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to the remaining 75 µL in each well.
-
Seal the plate and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C).
-
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
Data Analysis and Presentation
-
Subtract the background fluorescence values (uninfected erythrocytes) from all other readings.
-
Normalize the data by expressing the fluorescence readings as a percentage of the drug-free control wells.
-
Plot the percentage inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using software like GraphPad Prism or R to calculate the IC50 value.
Table 1: Example Data for In Vitro Antimalarial Activity
| Compound ID | Modification | IC50 (nM) vs. 3D7 (CQ-sensitive) | IC50 (nM) vs. K1 (CQ-resistant) | Selectivity Index (SI)* |
| Lead (7) | Parent Scaffold | 100 - 250 | 250 | >100 |
| 22a | 3-Carboxylic Acid | >10,000 | >10,000 | - |
| 23a | 3-Carboxamide | >10,000 | >10,000 | - |
| 31c | 2-(m-methoxyphenyl) | 100 | 130 | >100 |
*Selectivity Index = IC50 against a mammalian cell line (e.g., HEK293T) / IC50 against P. falciparum. Data are illustrative, based on findings for similar compounds.[1]
Protocol: Structure-Activity Relationship (SAR) Studies
Rationale: Once a hit compound like this compound is identified, the next phase is lead optimization. This involves systematically modifying the chemical structure to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[1][12] SAR studies provide the crucial data to guide this chemical synthesis effort.
Key Structural Modifications
Based on published research on this scaffold, several positions are key for modification to probe the SAR.[1][12]
Caption: Key pharmacophoric features for SAR studies.
Experimental Workflow
-
Design & Synthesis: Design a matrix of new analogs based on the scaffold above. For example, fix the C7-methoxy group while varying the C2-aryl substituent. Synthesize these new compounds.[1]
-
In Vitro Screening: Screen all new analogs using the in vitro protocol described in Section 2 to determine their IC50 values against both sensitive and resistant parasite strains.
-
Property Profiling: For the most potent compounds, perform secondary assays to assess physicochemical properties (e.g., kinetic solubility) and metabolic stability (e.g., using liver microsomes).[6]
-
Data Correlation: Correlate the changes in chemical structure with the observed changes in biological activity and properties. This iterative process of design, synthesis, and testing is the engine of lead optimization.
Protocol: In Vivo Efficacy Assessment
Rationale: A compound with excellent in vitro potency must also be effective in a living organism. In vivo efficacy studies in murine models of malaria are the standard for preclinical validation.[13][14] The 4-day suppressive test (or Peter's Test) is the gold-standard primary in vivo assay to determine if a compound can control parasite growth.[15]
Materials
-
Mouse strain: Swiss Webster or C57BL/6 mice.[13]
-
Rodent malaria parasite: Plasmodium berghei (ANKA strain is common).[15]
-
Dosing vehicle (e.g., 7% Tween-80, 3% ethanol in water).
-
Test compound and positive control (e.g., Chloroquine or Artemether).
-
Microscope, slides, and Giemsa stain.
Step-by-Step Protocol: 4-Day Suppressive Test[15]
-
Animal Acclimatization: Acclimatize mice for at least 3 days before the experiment. House them with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Infection: On Day 0, infect mice intravenously or intraperitoneally with 1x10⁷ P. berghei-parasitized red blood cells.
-
Grouping and Dosing:
-
Randomize mice into groups (n=5 per group).
-
Groups should include a vehicle control, a positive control, and several dose levels of the test compound (e.g., 100, 30, 10, 3 mg/kg).
-
Two hours post-infection, begin treatment. Administer the compounds once daily for four consecutive days (Day 0 to Day 3) via the desired route (e.g., oral gavage [p.o.] or subcutaneous injection [s.c.]).
-
-
Parasitemia Measurement: On Day 4, collect a drop of blood from the tail vein of each mouse. Prepare thin blood smears and stain with Giemsa.
-
Microscopic Analysis: Determine the percentage of parasitized red blood cells by counting at least 1,000 total erythrocytes under a light microscope.
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasite growth for each treatment group using the formula: % Suppression = 100 - [(Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group) x 100]
-
Calculate the ED50 and ED90 (the dose required to suppress parasitemia by 50% and 90%, respectively) using non-linear regression analysis.
-
Table 2: Example Data for In Vivo Efficacy
| Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 | % Suppression |
| Vehicle Control | - | 35.2 | 0 |
| Test Compound A | 3 | 24.6 | 30 |
| Test Compound A | 10 | 11.3 | 68 |
| Test Compound A | 30 | 2.1 | 94 |
| Chloroquine | 10 | 0.5 | 98.6 |
References
- Akon-Mensah, E. et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI.
- Voorrips, M. et al. (2008). Statistical Model To Evaluate In Vivo Activities of Antimalarial Drugs in a Plasmodium cynomolgi-Macaque Model for Plasmodium vivax Malaria. PubMed Central.
- Nagargoje, B. et al. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. ResearchGate.
- Fidock, D.A. et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. Swiss TPH.
- Almér, A. et al. (2025). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. MalariaWorld.
- Akon-Mensah, E. et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Semantic Scholar.
- Guiguemde, A. et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
- Dua, V.K. (2018). Drug susceptibility testing methods of antimalarial agents. PMC - NIH.
- Chandane, A.Y. et al. (2025). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential. International Journal of Environmental Sciences.
- WWARN Procedure. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. WWARN.
- ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline-3-carboxylate. ResearchGate.
- Ghorab, M.M. et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI.
- de Souza, N.B. et al. (2019). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. PubMed.
- Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications.
- Ngang, R.N. et al. (2021). Ex Vivo Plasmodium malariae Culture Method for Antimalarial Drugs Screen in the Field. PMC - PubMed Central.
- Doolan, D.L. (Ed.). (2002). Malaria Methods and Protocols. Humana Press.
- WWARN Procedure. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN.
- Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180.
- Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
- Tiwari, R. et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH.
- Egyed, R. et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
- Guiguemde, A. et al. (2012). Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials. PMC - PubMed Central.
- Kumar, V. et al. (2019). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Singh, P. et al. (2023). Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage. Malaria World.
- Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed.
- Raynes, K.J. et al. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo. Journal of Pharmacy and Pharmacology.
- ResearchGate. (2025). Synthesis and Antimalarial Activity of Ethyl 3-Amino-4-oxo-9-(phenylsubstituted)thieno[2,3-b]quinoline-2-carboxylate Derivatives. ResearchGate.
- Foley, M. & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Esser, L. et al. (2018). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. MDPI.
- Goodman, C.D. et al. (2020). 7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex. PMC.
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Application Note & Protocols: Ethyl 4-hydroxyquinoline-3-carboxylate as a Pivotal Precursor for the Synthesis of Advanced Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The quinoline core is recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2][3] This document provides a detailed guide for researchers on leveraging Ethyl 4-hydroxyquinoline-3-carboxylate, a highly versatile chemical intermediate, for the rational design and synthesis of potent kinase inhibitors. We will explore the synthetic pathways from this precursor to active molecules, detail protocols for synthesis and biological evaluation, and discuss the underlying principles of targeting critical cancer-related signaling pathways.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The strategic importance of the quinoline scaffold cannot be overstated. Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with the ATP-binding pocket of various kinases.[3] This "druggability" and synthetic accessibility have led to a surge in the development of quinoline-based therapeutics.[3]
This compound serves as an ideal starting point for chemical exploration.[4] Its constituent functional groups—the quinolone core, the 4-hydroxyl group, and the 3-carboxylate ester—offer multiple handles for synthetic modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Synthesis of the Precursor: this compound
The most common and efficient method for synthesizing the title precursor is the Gould-Jacobs reaction. This thermal cyclization process provides a reliable route to the 4-hydroxyquinoline core.
Workflow: The Gould-Jacobs Reaction
Caption: Synthesis of the precursor via the Gould-Jacobs reaction.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis from aniline and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Round-bottom flask with reflux condenser and heating mantle
-
Stir plate and stir bar
Procedure:
-
Step 1: Condensation. In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of aniline.
-
Scientific Rationale: This step forms the key enamine intermediate. The slight excess of DEEM ensures the complete consumption of the starting aniline. This condensation is typically performed neat (without solvent).
-
-
Step 2: Cyclization. To the flask containing the intermediate, add diphenyl ether as a high-boiling solvent (approx. 10-15 mL per 10g of aniline). Equip the flask with a reflux condenser and heat the solution to 240-250 °C. Maintain this temperature for 30-60 minutes.
-
Scientific Rationale: The high temperature provides the activation energy required for the intramolecular electrophilic aromatic substitution (the cyclization), followed by tautomerization to form the more stable 4-hydroxyquinoline product. Diphenyl ether is used due to its high boiling point and chemical inertness under these conditions.
-
-
Step 3: Isolation and Purification. Allow the reaction mixture to cool to below 100 °C. While still warm, slowly add hexanes to precipitate the product. The diphenyl ether will remain in solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with hexanes to remove residual diphenyl ether, followed by a small amount of cold ethanol.
-
Dry the product under vacuum. The resulting off-white to pale yellow solid is typically of high purity. Further recrystallization from ethanol can be performed if needed.[5]
From Precursor to Potent Inhibitors: Core Synthetic Strategies
The true utility of this compound lies in its capacity for diversification. The 4-hydroxyl group is the most common site for modification, typically converted into a 4-chloro group, which then acts as a reactive site for nucleophilic aromatic substitution (SNAr).
General Synthetic Pathway to 4-Anilinoquinoline Inhibitors
Caption: Key transformations from precursor to kinase inhibitor scaffold.
Protocol 2: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM) or Toluene
-
Saturated sodium bicarbonate solution
-
Ice bath
Procedure:
-
Step 1: Reaction Setup. Suspend this compound (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). Add a catalytic amount of DMF (1-2 drops).
-
Scientific Rationale: POCl₃ serves as both the reagent and solvent. The large excess ensures the reaction goes to completion. DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating agent.
-
-
Step 2: Chlorination. Gently reflux the mixture for 2-4 hours. The reaction should become a clear solution as the starting material is consumed. Monitor by TLC.
-
Step 3: Workup. Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic and gas-evolving process. Perform in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography or recrystallization.
Protocol 3: Synthesis of a 4-Anilinoquinoline Inhibitor
Materials:
-
Ethyl 4-chloroquinoline-3-carboxylate
-
A substituted aniline (e.g., 3-ethynylaniline) (1.0 - 1.2 eq)
-
Isopropanol or Ethanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
Step 1: SNAr Reaction. Dissolve ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.
-
Add a catalytic amount of concentrated HCl (1 drop). Reflux the mixture for 4-12 hours. The product will often precipitate from the reaction mixture as the HCl salt upon cooling.
-
Scientific Rationale: The SNAr reaction displaces the chloro group with the aniline nucleophile. The acid catalyst protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack and increasing the reaction rate.
-
-
Step 2: Isolation. Cool the reaction to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient). The free base can be converted back to the HCl salt for improved solubility and handling if desired.
Targeted Kinase Pathways & Mechanism of Action
Derivatives of the 4-anilinoquinoline scaffold are renowned for their ability to target ATP-binding sites in tyrosine kinases. By occupying this pocket, they prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives cell proliferation and survival.[1]
Example: Inhibition of the EGFR Signaling Pathway
Many clinically relevant inhibitors based on this scaffold, such as gefitinib and erlotinib (which are 4-anilinoquinazolines, structurally very similar to 4-anilinoquinolines), target the Epidermal Growth Factor Receptor (EGFR).[6]
Caption: Simplified EGFR signaling and the point of inhibitor action.
Other important kinases targeted by quinoline-based inhibitors include:
-
VEGFR: Vascular Endothelial Growth Factor Receptor, crucial for angiogenesis.[7]
-
c-Met: A receptor tyrosine kinase implicated in cell motility and invasion.[3]
-
Src: A non-receptor tyrosine kinase involved in multiple signaling pathways.[8][9]
-
Pim-1: A serine/threonine kinase linked to cell cycle progression and apoptosis.[8]
-
RET: A receptor tyrosine kinase whose mutations are common in certain thyroid cancers.[10]
Biological Evaluation Protocols
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the IC₅₀ value of a synthesized compound against a target kinase. Commercial kits (e.g., from Cisbio, Promega) are widely used.
Principle: The assay measures the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. The inhibitor's potency is determined by its ability to reduce kinase activity in a dose-dependent manner.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Specific peptide substrate for the kinase
-
ATP
-
Synthesized inhibitor compound dissolved in DMSO
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplate
-
Plate reader
Procedure:
-
Step 1: Compound Plating. Create a serial dilution of the inhibitor compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from ~10 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.
-
Step 2: Kinase Reaction. Add the kinase, substrate, and assay buffer to the wells. Allow a short pre-incubation period (15-20 min) for the compound to bind to the kinase.
-
Step 3: Initiation. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Step 4: Detection. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent measures the remaining ATP (less ATP = more kinase activity) or the amount of ADP produced (more ADP = more kinase activity).
-
Step 5: Data Analysis. Measure the signal (e.g., luminescence) on a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 5: Cell-Based Proliferation (MTT) Assay
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized inhibitor compound in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Step 1: Cell Seeding. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37 °C, 5% CO₂).
-
Step 2: Compound Treatment. The next day, treat the cells with serial dilutions of the inhibitor compound. Include a vehicle control (DMSO only) and a no-cell blank.
-
Step 3: Incubation. Incubate the plate for 72 hours.
-
Step 4: MTT Addition. Add 10 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Step 5: Solubilization. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Step 6: Measurement. Read the absorbance at a wavelength of ~570 nm.
-
Step 7: Data Analysis. Calculate the percent viability relative to the vehicle control and plot against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation & Structure-Activity Relationships (SAR)
The protocols above generate quantitative data that is crucial for establishing a Structure-Activity Relationship (SAR). By synthesizing a series of analogs and testing them, researchers can discern which chemical modifications lead to improved potency.
Table 1: Example SAR Data for Hypothetical 4-Anilinoquinoline Analogs Targeting EGFR
| Compound ID | R-Group on Aniline Ring | EGFR Kinase IC₅₀ (nM) | A431 Cell GI₅₀ (nM) |
| REF-1 | H (unsubstituted) | 150 | 1200 |
| AN-01 | 3-chloro | 45 | 400 |
| AN-02 | 3-methoxy | 90 | 950 |
| AN-03 | 3-ethynyl | 5 | 50 |
| AN-04 | 4-methoxy | 200 | >2000 |
This is representative data.
Interpretation:
-
Small, electron-withdrawing groups at the meta-position (AN-01) appear to improve potency over the unsubstituted analog.
-
A small, hydrophobic, and rigid group like an ethynyl moiety (AN-03) at the meta-position dramatically increases both biochemical and cellular potency.
-
Substitution at the para-position (AN-04) is detrimental to activity, suggesting a steric clash in the kinase binding pocket.
These SAR insights guide the next round of rational design to further optimize the lead compound.[9]
Conclusion
This compound is a powerful and cost-effective precursor for the discovery and development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a wide range of kinases implicated in cancer and other diseases. The protocols and workflows outlined in this document provide a robust foundation for researchers to synthesize, evaluate, and optimize new chemical entities, ultimately accelerating the journey from the laboratory bench to potential clinical applications.
References
- Vertex AI Search result citing ChemicalBook for synthesis of 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. (URL not available)
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not available)
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not available)
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL not available)
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- QTX3544 in Patients With Advanced Solid Tumors With KRAS G12V Mutations. ClinicalTrials.gov.
- This compound (C12H11NO3). PubChemLite.
- 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed.
- The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
- Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.
- The Discovery of Substituted 4-(3-hydroxyanilino)-quinolines as Potent RET Kinase Inhibitors. PubMed.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. PubMed.
- Drug Discovery - Inhibitor. chemical-kinomics.
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Application Notes & Protocols: Leveraging Ethyl 4-hydroxyquinoline-3-carboxylate for the Synthesis of Novel Anti-inflammatory Agents
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] This technical guide provides a detailed exploration of Ethyl 4-hydroxyquinoline-3-carboxylate, a highly versatile and strategic starting material for the synthesis of novel quinoline-based anti-inflammatory agents.[5] We present validated protocols for the derivatization of this key intermediate into compounds designed to modulate critical inflammatory pathways. The methodologies, mechanistic insights, and biological evaluation strategies detailed herein are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to accelerate the discovery of new therapeutics for inflammatory diseases.
Introduction: The Strategic Importance of the Quinoline Scaffold
Quinoline and its derivatives have consistently emerged as privileged structures in the development of therapeutic agents.[6][7] Their rigid, bicyclic aromatic system provides an ideal framework for introducing diverse functional groups, allowing for precise tuning of their interaction with various biological targets.[7] In the context of inflammation, quinoline-based molecules have been successfully developed to target key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and critical signaling pathways such as NF-κB.[1][8][9][10][11]
This compound serves as an exceptional starting point for chemical synthesis due to its inherent structural features. The ester at the 3-position and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form) are prime handles for chemical modification. Specifically, the ester can be readily converted to a carboxylic acid, which in turn can be transformed into a wide array of amides and other functional groups known to be important for anti-inflammatory activity.[1][9]
This guide focuses on a primary synthetic pathway: the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, followed by amidation to generate a library of 4-oxo-1,4-dihydroquinoline-3-carboxamides. This class of compounds has recently shown significant promise in mitigating inflammatory responses in both cellular and animal models.[10]
Logical Workflow for Synthesis and Evaluation
The following diagram outlines the strategic workflow from the starting material to biological validation, which forms the structure of this guide.
Caption: Synthetic and evaluation workflow.
Synthetic Protocols and Methodologies
The following protocols are designed to be self-validating, providing clear steps and justifications for the experimental choices.
Protocol 1: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate)
This foundational step involves the base-catalyzed hydrolysis (saponification) of the starting ethyl ester. The conversion to a carboxylic acid is critical for subsequent amide coupling reactions. The protocol is adapted from established literature procedures.[12]
Causality: The use of a strong base (sodium hydroxide) and heat is necessary to drive the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to its cleavage. Subsequent acidification is required to protonate the resulting carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
Step-by-Step Methodology:
-
Reaction Setup: Suspend this compound (1.0 eq) in a 2N aqueous solution of sodium hydroxide (NaOH).
-
Reflux: Heat the mixture to reflux and maintain vigorous stirring for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate of unreacted material or side products may be present. Filter the mixture to remove any insoluble material, collecting the clear filtrate.
-
Acidification: Transfer the filtrate to a beaker and place it in an ice bath. Slowly add a 2N hydrochloric acid (HCl) solution dropwise while stirring continuously. Monitor the pH.
-
Precipitation: Continue adding HCl until the pH of the solution reaches approximately 4. A white or off-white precipitate of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid will form.[12]
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with several portions of deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight. The final product is typically obtained as a light white solid.
Data Summary: Reaction Parameters for Hydrolysis
| Parameter | Value/Condition | Source |
| Starting Material | This compound | [12] |
| Reagent | 2N Sodium Hydroxide (aq) | [12] |
| Acidifying Agent | 2N Hydrochloric Acid (aq) | [12] |
| Reaction Time | 2 hours | [12] |
| Condition | Reflux | [12] |
| Work-up pH | ~4 | [12] |
| Reported Yield | ~92% | [12] |
Protocol 2: General Protocol for the Synthesis of 4-Oxo-N-aryl-1,4-dihydroquinoline-3-carboxamide Derivatives
This protocol outlines the coupling of the carboxylic acid intermediate with various substituted anilines to generate a library of target compounds. The formation of the amide bond typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Causality: Carboxylic acids are generally not reactive enough to directly form amides with anilines under mild conditions. Activation, for instance by converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, creates a highly electrophilic intermediate. This intermediate readily reacts with the nucleophilic nitrogen of the aniline to form the stable amide bond.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Reflux: Add a catalytic amount of N,N-Dimethylformamide (DMF) and heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as it is converted to the acid chloride.
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture and remove the excess SOCl₂ under reduced pressure. This will yield the crude acid chloride, which should be used immediately in the next step.
-
Amide Coupling: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., Dichloromethane or THF). In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) in the same solvent.
-
Reaction: Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir overnight. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography or recrystallization to yield the final N-aryl carboxamide derivative.
Exploring Structure-Activity Relationships (SAR):
This protocol can be used to generate a library of compounds for screening by varying the substituted aniline used in Step 4. This is a critical step in drug discovery for understanding the structure-activity relationship (SAR).
| R-Group on Aniline | Rationale for Selection |
| -H (Aniline) | Provides the baseline parent compound. |
| -F, -Cl, -Br (Halogens) | Modulates electronics and lipophilicity; can form halogen bonds. |
| -OCH₃, -CH₃ (Electron-Donating) | Increases electron density on the phenyl ring. |
| -CF₃, -NO₂ (Electron-Withdrawing) | Decreases electron density; can alter binding interactions. |
Biological Evaluation and Mechanism of Action
The synthesized quinoline derivatives are evaluated for their ability to modulate inflammatory responses. The ultimate biological activity is highly dependent on the nature and position of the substituents on the quinoline core.[1][8]
Mechanism of Anti-inflammatory Action
Many quinoline-based anti-inflammatory agents function by inhibiting the production of pro-inflammatory mediators. A key pathway implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α and IL-6. Potent anti-inflammatory compounds can inhibit this process.[10]
Caption: Inhibition of the NF-κB signaling pathway.
Recommended Biological Assays
| Assay Type | Model System | Key Mediator Measured | Purpose |
| In Vitro | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, Nitric Oxide (NO) | Primary screening for cytokine and inflammatory mediator suppression.[10][11] |
| In Vitro | COX-1/COX-2 Inhibition Assay | Prostaglandins | To determine selectivity for COX enzymes, a classic NSAID target.[9][11] |
| In Vivo | Carrageenan-Induced Paw Edema (Mice/Rats) | Paw Volume (Edema) | To assess acute anti-inflammatory activity in a live animal model.[9][13] |
| In Vivo | Acetic Acid-Induced Writhing (Mice) | Number of Writhers | To evaluate peripheral analgesic effects, often correlated with anti-inflammatory action.[9] |
| In Vivo | LPS-Induced Acute Lung Injury (Mice) | Lung pathology, edema, cytokine levels | Advanced model to test efficacy in a severe inflammatory disease context.[10] |
Conclusion
This compound stands out as a powerful and economically viable platform for the development of novel anti-inflammatory drug candidates. The synthetic protocols provided here offer a robust and logical pathway to generate libraries of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. By systematically modifying the N-aryl substituent and employing a strategic cascade of in vitro and in vivo assays, researchers can efficiently identify lead compounds with potent anti-inflammatory properties. The demonstrated ability of this class of compounds to inhibit key pro-inflammatory cytokines and signaling pathways underscores their therapeutic potential for treating a range of inflammatory disorders.
References
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- Title: Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Source: ResearchGate. URL: https://www.researchgate.
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- Title: Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36708679/
- Title: Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Source: PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998638/
- Title: Antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes is due to its distributive status. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11955877/
- Title: Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/38314643/
- Title: this compound (C12H11NO3). Source: PubChemLite. URL: https://pubchemlite.
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Application Notes & Protocols: The Role of Ethyl 4-hydroxyquinoline-3-carboxylate in Modern Agrochemical Development
Introduction
The quinoline scaffold is a cornerstone in the development of bioactive molecules, with applications spanning pharmaceuticals to advanced materials.[1][2] In agriculture, quinoline derivatives are increasingly vital for creating effective fungicides, herbicides, and insecticides that are crucial for protecting crops and boosting yields.[1][3] Ethyl 4-hydroxyquinoline-3-carboxylate (CAS No: 26892-90-0) emerges as a pivotal intermediate in this field.[4][5] Its stable, versatile structure provides a robust foundation for synthetic modifications, enabling the development of novel agrochemicals.[4] This document serves as a technical guide for researchers, outlining the strategic applications of this compound and providing detailed protocols for its utilization in fungicide and plant growth regulator (PGR) development programs.
Section 1: A Scaffold for Next-Generation Fungicides
The primary application of this compound in agricultural chemistry is as a precursor for potent fungicides.[6][7] Its molecular structure is ripe for derivatization at several key positions, allowing chemists to fine-tune the compound's spectrum of activity, systemic properties, and environmental profile. The inherent biological activity of the quinoline core often provides a head start in the discovery process.
Rationale for Use as a Fungicide Precursor
The development of new fungicides is critical to combat the evolution of resistant fungal pathogens that threaten global food security.[3] this compound is an ideal starting point for several reasons:
-
Proven Bioactivity: The broader quinoline family has demonstrated antifungal properties, with some derivatives acting by disrupting the fungal cell wall and cytoplasmic membrane.[8]
-
Synthetic Accessibility: The hydroxyl and ester functional groups on the molecule are reactive handles for a wide range of chemical modifications, allowing for the creation of large, diverse libraries of candidate compounds.
-
Structural Rigidity: The planar quinoline ring system provides a rigid backbone, which can be advantageous for specific binding to fungal protein targets.
Experimental Workflow: From Precursor to Product
The logical progression from the starting material to a viable fungicide candidate involves synthesis, screening, and mechanism of action studies. This workflow ensures a systematic evaluation of newly created derivatives.
Caption: Agrochemical development workflow using the target precursor.
Protocol 1: In Vitro Antifungal Screening (Broth Microdilution Assay)
This protocol details a standard method for assessing the antifungal efficacy of newly synthesized derivatives against common plant pathogenic fungi, such as Fusarium oxysporum or Botrytis cinerea.
Causality Behind Choices:
-
Broth Microdilution: This method is chosen for its high-throughput capability, allowing for the simultaneous testing of many compounds at various concentrations.
-
Potato Dextrose Broth (PDB): PDB is a general-purpose medium that supports the vigorous growth of a wide range of fungi.
-
DMSO as Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds due to its ability to solubilize a wide range of organic molecules and its low toxicity to fungi at the concentrations used.
-
Positive Control: A commercial fungicide (e.g., Azoxystrobin) is used as a positive control to validate the assay's sensitivity and provide a benchmark for the activity of the test compounds.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on a Potato Dextrose Agar (PDA) plate for 5-7 days at 25°C.
-
Flood the plate with 10 mL of sterile distilled water containing 0.05% (v/v) Tween® 80.
-
Gently scrape the surface with a sterile loop to release the spores.
-
Filter the spore suspension through sterile cheesecloth into a sterile tube.
-
Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Prepare a 10 mg/mL stock solution of each derivative in sterile DMSO.
-
Create a series of working solutions by diluting the stock solution.
-
-
Assay Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of sterile Potato Dextrose Broth (PDB) to each well.
-
In the first column, add 10 µL of the highest concentration working solution of a test compound. Perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.
-
Negative Control (Growth Control): Add 10 µL of DMSO to this well.
-
Positive Control: Add 10 µL of a known fungicide at its effective concentration.
-
Blank Control: Add 10 µL of DMSO but no fungal inoculum.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared fungal spore suspension to all wells except the blank control. The final volume in each well will be ~120 µL.
-
Seal the plate with a breathable membrane or lid and incubate at 25°C for 48-72 hours with gentle agitation.
-
-
Data Collection and Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * [(OD_negative_control - OD_test) / OD_negative_control]
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration that shows no visible growth (or >90% inhibition).
-
Plot the % inhibition against concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition).
-
Data Presentation: Antifungal Activity
Results from the screening should be summarized for clear comparison.
| Derivative ID | Target Fungus | MIC (µg/mL) | EC₅₀ (µg/mL) |
| EHQ-F1 | B. cinerea | 12.5 | 4.2 |
| EHQ-F2 | B. cinerea | >100 | >100 |
| EHQ-F3 | F. oxysporum | 25 | 8.1 |
| Azoxystrobin | B. cinerea | 1.56 | 0.5 |
Section 2: Development of Novel Plant Growth Regulators
Beyond crop protection, this compound serves as a precursor for synthesizing plant growth regulators (PGRs).[4] PGRs are used to modify plant growth in beneficial ways, such as enhancing root development, promoting flowering, or increasing stress tolerance.[9] The quinoline structure can be modified to mimic or interfere with endogenous plant hormone signaling pathways.
Potential Mechanisms of Action in Plants
While specific research on PGRs derived from this exact molecule is emerging, the structural similarity to certain bioactive compounds suggests potential mechanisms. Derivatives could potentially influence:
-
Auxin-like Activity: Regulating cell elongation, division, and adventitious root formation.[9]
-
Cytokinin-like Activity: Stimulating shoot proliferation and regulating differentiation.[9]
-
Stress Response Pathways: Enhancing plant resilience to abiotic stresses like drought or salinity.
Caption: Hypothetical signaling pathway for a PGR derivative.
Protocol 2: Seed Germination and Root Elongation Bioassay
This protocol is designed to rapidly screen derivatives for PGR activity using a model plant like Arabidopsis thaliana or a relevant crop species like lettuce (Lactuca sativa).
Causality Behind Choices:
-
Petri Dish Assay: This method provides a controlled environment to observe direct effects on germination and early growth without the complexities of soil.
-
Agar Medium: A sterile, nutrient-defined agar medium (like Murashige and Skoog) provides a consistent substrate for growth and ensures the only variable is the test compound.
-
Concentration Gradient: Testing a range of concentrations is critical because PGRs often have biphasic dose-responses, where high concentrations can become inhibitory.
Step-by-Step Methodology:
-
Preparation of Test Plates:
-
Prepare half-strength Murashige and Skoog (MS) medium including 1% (w/v) sucrose and 0.8% (w/v) agar.
-
Autoclave the medium and allow it to cool to ~50°C.
-
Add the test compound (dissolved in DMSO) to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is below 0.1% in all plates, including the control.
-
Pour the medium into sterile 100 mm Petri dishes. Prepare control plates containing only 0.1% DMSO.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinsing 3-5 times with sterile distilled water.
-
Using a sterile pipette tip, place 15-20 seeds on the surface of each agar plate in a straight line.
-
-
Incubation and Growth:
-
Seal the plates with micropore tape.
-
Cold-stratify the seeds by placing the plates at 4°C for 48 hours in the dark to synchronize germination.
-
Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22°C. Place the plates vertically to encourage root growth along the agar surface.
-
-
Data Collection and Analysis:
-
Germination Rate: After 3 days, count the number of seeds that have germinated (radicle emergence).
-
Root Length: After 7-10 days, carefully remove the seedlings and place them on a flat surface or scan the plates directly. Use image analysis software (like ImageJ) to measure the length of the primary root.
-
Calculate the average root length and germination percentage for each treatment.
-
Compare the results for each derivative to the DMSO control using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Data Presentation: Plant Growth Regulation
Summarize the quantitative results from the bioassay in a clear, tabular format.
| Derivative ID | Concentration (µM) | Germination Rate (%) | Avg. Primary Root Length (mm ± SD) |
| Control (DMSO) | 0 | 95 | 35.2 ± 3.1 |
| EHQ-P1 | 1 | 96 | 48.5 ± 4.5 |
| EHQ-P1 | 10 | 94 | 25.1 ± 2.8 |
| EHQ-P2 | 1 | 95 | 36.1 ± 3.5 |
| EHQ-P2 | 10 | 95 | 34.8 ± 3.9 |
| Statistically significant difference from control (p < 0.05) |
Conclusion
This compound is more than a simple chemical; it is a strategic building block for innovation in agricultural science.[4] Its utility as a precursor for both fungicides and plant growth regulators highlights its versatility.[4][6] The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically explore the potential of derivatives synthesized from this compound. As the need for sustainable and effective crop management solutions grows, the continued exploration of the quinoline chemical space, starting with foundational molecules like this compound, will be essential for future agrochemical development.[2][3]
References
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- NIH National Center for Biotechnology Information. (n.d.). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC.
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Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid via the Gould-Jacobs Reaction: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a comprehensive and reliable experimental protocol for the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a foundational scaffold in medicinal chemistry, notably for the development of quinolone antibiotics.[1][2][3] The synthesis is achieved through the robust and well-established Gould-Jacobs reaction. This guide offers a step-by-step methodology, from the initial condensation of reagents to the final purification of the target compound. Beyond a simple recitation of steps, this document delves into the underlying chemical principles, providing mechanistic insights and rationale for key experimental choices to ensure both reproducibility and a deeper understanding of the transformation. It is designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Principles
The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the core structural framework of the quinolone family of antibiotics, a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase or topoisomerase IV. The inherent biological activity and synthetic accessibility of this scaffold have cemented its importance in drug discovery.
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of the 4-hydroxyquinoline (or its tautomeric 4-oxo) ring system.[4][5][6] The overall process is a three-stage sequence:
-
Condensation: An aniline derivative undergoes a nucleophilic substitution reaction with diethyl ethoxymethylenemalonate (DEEMM). This step forms a stable intermediate, diethyl (anilinomethylene)malonate.
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization, an electrocyclic reaction, to form the quinoline ring system. This step is typically the most demanding, requiring significant thermal energy.[2][3]
-
Saponification and Acidification: The ethyl ester of the quinoline product is hydrolyzed under basic conditions (saponification) to yield a carboxylate salt.[5][7] Subsequent acidification protonates the salt, precipitating the final carboxylic acid product.[1][8]
The causality for these specific conditions is rooted in fundamental chemical principles. The initial condensation is a straightforward nucleophilic attack by the aniline nitrogen onto the electron-deficient carbon of DEEMM, followed by the elimination of ethanol.[4][5] The subsequent cyclization requires high temperatures (~240-250 °C) to provide the necessary activation energy for the 6-pi electrocyclization to occur, forming the new heterocyclic ring.[2][9] Finally, the saponification is an irreversible nucleophilic acyl substitution driven by the formation of a stable carboxylate salt, which is then readily converted to the desired product upon acidification.[7][10]
Reaction Pathway and Mechanism
The overall transformation from aniline to the target acid is depicted below.
Caption: Overall synthetic pathway via the Gould-Jacobs reaction.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. | Required Purity | Notes |
| Aniline | 62-53-3 | 93.13 g/mol | ≥99%, freshly distilled | Toxic, handle in a fume hood. |
| Diethyl ethoxymethylenemalonate (DEEMM) | 87-13-8 | 216.23 g/mol | ≥98% | Lachrymator. |
| Diphenyl ether | 101-84-8 | 170.21 g/mol | ≥99% | High boiling point, strong odor. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥98%, pellets | Corrosive. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2M solution | Corrosive. |
| Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous | Flammable. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | For workup and washing. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL, 500 mL)
-
Reflux condenser
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer and stir bars
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Glass stirring rod
-
pH paper or pH meter
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this synthesis must be performed in a certified chemical fume hood.
-
Aniline: Aniline is toxic by inhalation, ingestion, and skin absorption. Use with extreme caution.
-
High Temperatures: The cyclization step involves very high temperatures (~250 °C). Use a heating mantle with a sand bath for stable temperature control and to mitigate fire risk. Ensure no flammable solvents are nearby.
-
Corrosives: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.
Detailed Experimental Protocol
Part A: Synthesis of Diethyl (anilinomethylene)malonate (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add freshly distilled aniline (9.31 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.10 mol).
-
Reaction: Place the flask in a heating mantle and heat the mixture with stirring to 110-120 °C for 2 hours.[11] The reaction mixture will become homogeneous and gradually darken. Ethanol is evolved during this step.
-
Workup: After 2 hours, allow the mixture to cool to room temperature. The product, diethyl (anilinomethylene)malonate, should crystallize upon cooling. If it remains an oil, it can be used directly in the next step without purification. The progress can be monitored by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of aniline.
Part B: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Cyclization)
-
Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add diphenyl ether (150 mL). Heat the solvent to 250 °C.
-
Reaction: Slowly add the crude diethyl (anilinomethylene)malonate from Part A to the hot diphenyl ether over 15-20 minutes. Caution: The addition will cause vigorous boiling and evolution of ethanol. Control the addition rate to maintain a steady reflux.
-
Heating: After the addition is complete, maintain the reaction temperature at 250 °C for an additional 30 minutes.[9] The product will begin to precipitate from the hot solution.
-
Isolation: Allow the mixture to cool to below 100 °C, then add 150 mL of petroleum ether or hexane to fully precipitate the product and dilute the diphenyl ether.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with petroleum ether or hexane (3 x 50 mL) to remove the residual diphenyl ether.
-
Drying: Dry the pale yellow solid, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, in a vacuum oven.
Part C: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid (Saponification & Acidification)
-
Setup: To a 500 mL round-bottom flask, add the crude ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (assuming ~0.07 mol from the previous step) and a 2N aqueous solution of sodium hydroxide (150 mL, 0.30 mol).[1][8]
-
Saponification: Heat the suspension to reflux with vigorous stirring for 2 hours.[8] The solid will dissolve as the reaction progresses, forming a clear, yellowish solution of the sodium salt.
-
Cooling & Filtration: After 2 hours, cool the reaction mixture to room temperature. If any insoluble material is present, filter the solution.
-
Acidification: Transfer the clear filtrate to a 1 L beaker and cool it in an ice bath. While stirring, slowly add 2N hydrochloric acid until the pH of the solution is approximately 4.[1] A voluminous white precipitate of the final product will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral to pH paper.
-
Drying: Dry the white to off-white solid under vacuum at 80 °C to a constant weight. This yields the final product, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of cyclized product (Part B) | 1. Cyclization temperature was too low. 2. Reaction time was insufficient. | 1. Ensure the reaction temperature is accurately measured at 250 °C. Use a sand bath for even heating. 2. Increase the reaction time slightly, but be aware that prolonged heating can lead to decarboxylation and reduced yields.[2][12] |
| Product is oily or gummy after cyclization | Incomplete removal of diphenyl ether solvent. | Ensure the solid is washed thoroughly with an adequate volume of a non-polar solvent like hexane or petroleum ether. Triturate the solid with the solvent if necessary. |
| Incomplete saponification (Part C) | 1. Insufficient amount of NaOH. 2. Reflux time was too short. | 1. Use at least a 4-fold molar excess of NaOH to ensure the reaction goes to completion. 2. Ensure the mixture is refluxed for a minimum of 2 hours. Monitor by TLC if necessary (the product will be at the baseline, while the ester starting material will have a higher Rf). |
| Product does not precipitate upon acidification | 1. pH is not acidic enough. 2. The solution is too warm or too dilute. | 1. Check the pH carefully and add more HCl until it is in the range of 3-4. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If the product remains dissolved, some solvent may need to be removed under reduced pressure.[1][8] |
Expected Results
Following this protocol, the expected overall yield of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid from aniline is typically in the range of 75-85%. The final product should be a white to pale-white solid.
-
Molecular Formula: C₁₀H₇NO₃
-
Molecular Weight: 189.17 g/mol
-
Expected Melting Point: ~272-275 °C (decomposes)
-
¹H NMR Data (DMSO-d₆): δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).[1][8]
Conclusion
This application note details a robust and reproducible protocol for the gram-scale synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using the Gould-Jacobs reaction. By providing a detailed procedural walkthrough combined with mechanistic rationale and troubleshooting advice, this guide serves as a reliable resource for researchers requiring access to this pivotal chemical intermediate for applications in medicinal chemistry and beyond.
References
- Gould–Jacobs reaction - Wikiwand. (URL: )
- 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - ChemicalBook. (URL: )
- Gould–Jacobs reaction - Wikipedia. (URL: )
- Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PrepChem.com. (URL: )
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (URL: [Link])
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g) - SID. (URL: )
- CGS-9896 - Pharmaceutical Synthesis D
- Gould-Jacobs Quinoline-forming Reaction - Biotage. (URL: )
- Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII - PMC - NIH. (URL: [Link])
- Gould-Jacobs Reaction - Organic Chemistry Portal. (URL: )
- Quinolin-4-ones: Methods of Synthesis and Applic
- Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal - ResearchG
- Synthesis of diethyl (anilinomethylene)
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Saponification-Typical procedures - OperaChem. (URL: [Link])
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (URL: [Link])
- Saponification - Chemistry LibreTexts. (URL: [Link])
- Saponification (Hydrolysis of Esters with OH-) - YouTube. (URL: [Link])
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Unlocking Material Potential: Ethyl 4-hydroxyquinoline-3-carboxylate in Advanced Applications
In the dynamic landscape of material science, the quest for novel organic molecules with tunable properties is paramount. Ethyl 4-hydroxyquinoline-3-carboxylate, a versatile heterocyclic compound, has emerged as a significant building block for the development of high-performance materials. Its inherent characteristics, including a rigid quinoline core, hydrogen bonding capabilities, and potential for derivatization, make it a compelling candidate for applications ranging from thermally stable polymers to sophisticated optoelectronic devices. This technical guide provides an in-depth exploration of the use of this compound in material science, offering detailed application notes and validated protocols for researchers, scientists, and professionals in drug development and material innovation.
I. Foundational Properties and Synthesis
This compound is a white to light yellow crystalline powder with a high melting point of approximately 271°C, indicative of its excellent thermal stability.[1] Its molecular structure, featuring a quinoline ring system with hydroxyl and carboxylate functionalities, allows for its use as a versatile monomer in polymerization reactions and as a ligand for metal complexes.
Key Molecular Features:
-
Rigid Heterocyclic Core: The planar quinoline structure imparts rigidity to polymer backbones, contributing to enhanced mechanical strength and thermal resistance.
-
Hydrogen Bonding: The hydroxyl and carbonyl groups can participate in intermolecular hydrogen bonding, further enhancing the thermal and mechanical properties of materials.
-
Reactive Sites: The hydroxyl and ester groups provide reactive sites for derivatization and polymerization. The ester can be hydrolyzed to a carboxylic acid, offering another functional group for reactions.[2]
A general synthesis for 4-hydroxyquinoline-3-carboxylic acid ethyl ester involves the reaction of an aniline with diethyl malonate, followed by a cyclization reaction. This process can be adapted to produce a variety of substituted quinoline derivatives.[3]
II. Applications in High-Performance Polymers
The incorporation of the rigid and thermally stable quinoline moiety into polymer backbones is a proven strategy for enhancing the performance of materials. This compound, after conversion to a suitable monomer, can be used in the synthesis of aromatic polyamides and polyimides with exceptional thermal and mechanical properties.[4]
A. Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their high strength and thermal stability. By incorporating the quinoline structure, it is possible to further enhance these properties. The diacid derivative of this compound can be polymerized with various aromatic diamines to yield novel polyamides.
Expected Properties of Quinoline-Based Polyamides:
| Property | Expected Performance | Rationale |
| Glass Transition Temperature (Tg) | > 200 °C | The rigid quinoline unit restricts chain mobility. |
| Decomposition Temperature (Td) | > 400 °C (in N2) | High thermal stability of the quinoline ring.[5] |
| Tensile Strength | High | Rigid polymer backbone and intermolecular hydrogen bonding. |
| Solubility | Soluble in polar aprotic solvents | Can be controlled by the choice of diamine comonomer.[6] |
Protocol 1: Synthesis of a Quinoline-Based Aromatic Polyamide
This protocol outlines the synthesis of a polyamide from 4-hydroxyquinoline-3-carboxylic acid (hydrolyzed from the ethyl ester) and an aromatic diamine via direct solution polycondensation.
Materials:
-
4-hydroxyquinoline-3-carboxylic acid
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Monomer Preparation: Hydrolyze this compound to 4-hydroxyquinoline-3-carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification.[2] Dry the resulting diacid thoroughly under vacuum.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve 4-hydroxyquinoline-3-carboxylic acid, 4,4'-oxydianiline, and anhydrous calcium chloride in N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
Polymerization: Add pyridine and triphenyl phosphite (TPP) to the stirred solution. Heat the reaction mixture to 100-110°C and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Collect the fibrous polymer by filtration and wash it thoroughly with hot water and methanol to remove any residual solvents and reagents.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
Characterization:
-
Structure: Confirm the polymer structure using FT-IR and NMR spectroscopy.
-
Thermal Properties: Analyze the thermal stability and glass transition temperature using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7]
Caption: Workflow for the synthesis and characterization of quinoline-based polyamides.
III. Applications in Organic Light-Emitting Diodes (OLEDs)
The luminescent properties of quinoline derivatives make them attractive for use in Organic Light-Emitting Diodes (OLEDs).[8] this compound can be functionalized to create novel emissive materials or host materials for phosphorescent emitters. Furthermore, its metal complexes, particularly with trivalent lanthanide ions like Europium (Eu³⁺), are promising candidates for red-emitting OLEDs.[9]
A. Europium Complexes for Red Emission
Europium(III) complexes are known for their sharp, red emission, which is desirable for full-color displays. The carboxylate group of this compound can act as a ligand to sensitize the Eu³⁺ ion, a process known as the "antenna effect," where the ligand absorbs energy and transfers it to the metal ion, which then emits light.[10]
Expected Photophysical Properties of Eu³⁺ Complexes:
| Property | Expected Performance | Rationale |
| Excitation Wavelength | UV-A to near-visible | Absorption by the quinoline ligand.[10] |
| Emission Wavelength | ~612 nm (red) | Characteristic ⁵D₀ → ⁷F₂ transition of Eu³⁺.[8] |
| Quantum Yield | Potentially high | Efficient energy transfer from the ligand to the Eu³⁺ ion.[11] |
| Luminescence Lifetime | Milliseconds | Characteristic of f-f transitions in lanthanides.[8] |
Protocol 2: Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple multilayer OLED using a spin-coating technique, incorporating a quinoline-based emissive layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Quinoline-based emissive material (e.g., Eu³⁺ complex of hydrolyzed this compound)
-
Electron Transport Layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Solvents (e.g., deionized water, isopropanol, acetone, chlorobenzene)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the quinoline-based emissive material in a suitable solvent (e.g., chlorobenzene). Spin-coat the EML solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Electron Transport and Injection Layer Deposition: In a high-vacuum thermal evaporator, deposit a layer of Alq₃ (ETL) followed by a thin layer of LiF (electron injection layer).
-
Cathode Deposition: Deposit a layer of aluminum (Al) to serve as the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect it from oxygen and moisture.
Device Characterization:
-
Measure the current-voltage-luminance (J-V-L) characteristics.
-
Record the electroluminescence (EL) spectrum.
-
Calculate the external quantum efficiency (EQE) and power efficiency.
Caption: Schematic of the OLED device structure and fabrication workflow.
IV. Applications in Fluorescent Chemosensors
The quinoline moiety is a well-known fluorophore, and its derivatives can be designed to act as chemosensors for the detection of metal ions. The hydroxyl and carbonyl groups of this compound can serve as a binding site for metal ions. Upon coordination, changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, can be observed, allowing for the detection of the target ion.[12]
A. Selective Detection of Aluminum Ions (Al³⁺)
Derivatives of 8-hydroxyquinoline are known to be excellent ligands for aluminum ions. It is plausible that a sensor based on this compound could be developed for the selective detection of Al³⁺. The binding of Al³⁺ to the hydroxyl and carbonyl groups would form a stable chelate, leading to a significant change in the fluorescence emission.[13][14]
Principle of Detection:
The sensing mechanism would likely involve Chelation-Enhanced Fluorescence (CHEF). In the free ligand, photoinduced electron transfer (PET) or other non-radiative decay pathways may quench the fluorescence. Upon binding with Al³⁺, these pathways are inhibited, leading to a significant increase in fluorescence intensity.
Expected Sensor Performance:
| Parameter | Expected Performance | Rationale |
| Selectivity | High for Al³⁺ over other metal ions | The specific coordination geometry and electronic properties of the binding site favor Al³⁺. |
| Sensitivity | Low detection limit (micromolar to nanomolar) | Strong binding affinity and significant fluorescence enhancement.[12] |
| Response Time | Rapid | Fast complexation kinetics. |
Protocol 3: Evaluation of a Quinoline-Based Fluorescent Sensor for Al³⁺
This protocol describes the general procedure for testing the sensing capabilities of a new chemosensor derived from this compound.
Materials:
-
Quinoline-based chemosensor
-
Stock solutions of various metal perchlorates (e.g., Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.)
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
Spectrofluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO or acetonitrile). Prepare a working solution by diluting the stock solution in the chosen buffer.
-
Fluorescence Titration: To a cuvette containing the sensor solution, add incremental amounts of the Al³⁺ stock solution. After each addition, record the fluorescence emission spectrum.
-
Selectivity Study: To separate cuvettes containing the sensor solution, add an excess of each of the other metal ion stock solutions. Record the fluorescence emission spectrum for each to assess the sensor's selectivity.
-
Competition Experiment: To a cuvette containing the sensor solution and Al³⁺, add an excess of other potentially interfering metal ions and record the fluorescence spectrum.
-
Determination of Detection Limit: Based on the fluorescence titration data, calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Caption: Principle of a chelation-enhanced fluorescence (CHEF) sensor for Al³⁺.
V. Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is a solid that is not considered a hazardous substance. However, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
VI. Conclusion
This compound is a highly versatile and valuable compound in the field of material science. Its unique combination of a rigid heterocyclic core, hydrogen bonding capability, and reactive functional groups allows for its incorporation into a variety of advanced materials. From enhancing the thermal and mechanical properties of polymers to enabling the development of novel OLEDs and fluorescent chemosensors, the potential applications of this compound are extensive. The protocols and application notes provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this compound in creating the next generation of high-performance materials.
References
- J&K Scientific. 4-Hydroxyquinoline-3-carboxylic acid. [Link]
- Ökten, S., et al. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemistry and Technology. [Link]
- MDPI. (2023).
- National Center for Biotechnology Information. (2021). Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Molecules. [Link]
- PubMed. (2014). A fluorescent sensor for selective detection of Al(3+) based on quinoline-coumarin conjugate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- MDPI. (2023).
- Royal Society of Chemistry. (2021). Luminescent europium(iii) complexes based on tridentate isoquinoline ligands with extremely high quantum yield. Inorganic Chemistry Frontiers. [Link]
- Google Patents.
- PubMed. (2016). A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II)
- Korea Journal Central. (2020). A Quinoline carboxamide based Fluorescent Probe's Efficient Recognition of Aluminium Ion and its Application for Real Time Monitoring. Journal of the Korean Chemical Society. [Link]
- ResearchGate.
- ResearchGate. Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. [Link]
- PubMed. (2014). A highly sensitive and selective fluorescent sensor for detection of Al(3+) using a europium(III)
- PrepChem. Synthesis of 4-hydroxy-N-propyl-3-quinoline-carboxamide. [Link]
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- InterContinental Warszawa.
- PubMed. (2023). Exploring the Impact of Blend and Graft of Quinoline Derivative in Low-Temperature Curable Polyimides.
- ResearchGate. Synthesis and characterization of thermally stable quinoxaline-based polyamides. [Link]
- ResearchGate. Scheme 1. Synthesis of polyamides. [Link]
- ResearchGate. Thermal properties of polyamides a. [Link]
- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
- National Center for Biotechnology Information. (2018).
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Application Note: Regioselective Halogenation of Ethyl 4-Hydroxyquinoline-3-carboxylate
Abstract
Ethyl 4-hydroxyquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry and drug development, frequently utilized as a precursor for anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The strategic introduction of halogen atoms onto the quinoline ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. This application note provides a comprehensive technical guide for researchers on the regioselective halogenation (chlorination, bromination, and iodination) of this substrate. We delve into the mechanistic principles governing the reaction's regioselectivity, offer a comparative analysis of common halogenating agents, and present detailed, validated protocols for laboratory-scale synthesis.
Mechanistic Rationale: Directing Effects in the Quinoline System
The halogenation of this compound is a classic example of electrophilic aromatic substitution (EAS). The outcome of this reaction is dictated by the electronic properties of the quinoline nucleus and its substituents.
-
Tautomerism: The substrate exists in equilibrium between its 4-hydroxyquinoline (enol) and 4-quinolone (keto) tautomeric forms. The 4-hydroxy form possesses a more electron-rich aromatic system, making it highly susceptible to electrophilic attack.
-
Substituent Effects:
-
4-Hydroxyl Group (-OH): This is a powerful activating group that directs electrophiles to the ortho (C5) and para (C7) positions of the benzenoid ring through resonance stabilization of the intermediate carbocation (sigma complex).
-
3-Carboxylate Group (-COOEt): This is a meta-directing deactivating group, but its influence is largely overridden by the potent activating effect of the hydroxyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, especially under acidic conditions where it becomes protonated. Therefore, substitution occurs almost exclusively on the benzenoid ring.[3][4]
-
The overall mechanism involves the generation of an electrophile (E⁺), its attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (the rate-determining step), and subsequent deprotonation to restore aromaticity.[5][6]
Figure 1: General mechanism for Electrophilic Aromatic Substitution on the quinoline ring.
Comparative Overview of Halogenating Reagents
The choice of halogenating agent and reaction conditions is critical for achieving high yields and the desired regioselectivity. The following table summarizes common reagents used for this transformation.
| Halogenation | Reagent | Abbreviation | Typical Conditions | Key Insights & Selectivity |
| Chlorination | N-Chlorosuccinimide | NCS | Acetonitrile or DMF, Room Temp | Mild and selective. Often favors mono-chlorination at the C5 position.[7] |
| Trichloroisocyanuric Acid | TCCA | Acetonitrile, Room Temp | Atom-economical and inexpensive source of electrophilic chlorine.[7][8] | |
| Bromination | N-Bromosuccinimide | NBS | Acetic Acid or DMF, 0°C to RT | Widely used for its ease of handling and high selectivity. Typically yields 5-bromo and 5,7-dibromo derivatives depending on stoichiometry.[9][10] |
| Molecular Bromine | Br₂ | Acetic Acid, 0°C | Highly reactive, can lead to over-bromination. Requires careful control of stoichiometry and temperature.[11] | |
| Iodination | N-Iodosuccinimide | NIS | Acetonitrile or TFA, RT to 60°C | Effective for iodination, often requiring slightly elevated temperatures or an acid catalyst.[12] |
| Iodine / Oxidant | I₂ / H₂O₂, K₂S₂O₈ | H₂SO₄ or DCE, Elevated Temp | Can achieve iodination via radical or electrophilic pathways, with regioselectivity dependent on the specific conditions.[3][13] |
Detailed Experimental Protocols
The following protocols are designed for a 5 mmol scale synthesis and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate using NBS
This protocol leverages the selectivity of N-Bromosuccinimide (NBS) for mono-halogenation at the most activated position.
Materials and Reagents:
-
This compound (1.085 g, 5.0 mmol)
-
N-Bromosuccinimide (NBS) (0.978 g, 5.5 mmol, 1.1 eq)
-
Glacial Acetic Acid (25 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, ice bath, TLC plates (silica gel)
Procedure:
-
Dissolution: To a 100 mL round-bottom flask, add this compound (1.085 g) and glacial acetic acid (25 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Cool the flask in an ice bath to 0-5°C. Add N-Bromosuccinimide (0.978 g) portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to stir at 0-5°C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The product spot should appear at a lower Rf than the starting material.
-
Quenching & Precipitation: Once the reaction is complete, slowly pour the mixture into 150 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.
-
Work-up:
-
Filter the crude product using a Büchner funnel and wash the solid thoroughly with cold water.
-
To neutralize residual acid, suspend the solid in 50 mL of saturated NaHCO₃ solution and stir for 20 minutes. Filter again.
-
To remove any unreacted bromine, wash the solid with a small amount of cold, dilute Na₂S₂O₃ solution. Filter and wash with water.
-
-
Purification: Dry the crude solid under vacuum. Recrystallize from hot ethanol or purify via column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to yield the pure product, Ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate using NCS
This method utilizes the milder N-Chlorosuccinimide (NCS) for a controlled chlorination.
Materials and Reagents:
-
This compound (1.085 g, 5.0 mmol)
-
N-Chlorosuccinimide (NCS) (0.735 g, 5.5 mmol, 1.1 eq)
-
Acetonitrile (ACN) (30 mL)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, condenser
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1.085 g) in acetonitrile (30 mL).
-
Reagent Addition: Add N-Chlorosuccinimide (0.735 g) to the solution in one portion at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (8:2 Hexane:Ethyl Acetate).
-
Solvent Removal: After completion, allow the reaction to cool to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically a solid. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure Ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate.[14]
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Figure 2: General experimental workflow for the halogenation of this compound.
Troubleshooting and Key Considerations
-
Di-halogenation: The formation of 5,7-dihalogenated products is a common side reaction, especially with more reactive agents like Br₂ or when using excess halogenating agent. To minimize this, use a stoichiometry of 1.0-1.1 equivalents of the N-halosuccinimide and maintain low reaction temperatures.
-
Low Yield: Poor solubility of the starting material can lead to incomplete reactions. Ensure complete dissolution before adding the halogenating agent. If solubility is an issue in acetic acid or acetonitrile, DMF can be used as an alternative solvent, though it requires higher temperatures for removal.
-
Reaction Control: The reactions are typically exothermic. For bromination with NBS in acetic acid, portion-wise addition at 0°C is crucial to prevent runaway reactions and the formation of impurities.
-
Purification: The halogenated products often have similar polarity. If recrystallization is insufficient, silica gel chromatography with a shallow solvent gradient is recommended for effective separation of mono-, di-, and un-halogenated species.
Conclusion
The halogenation of this compound is a highly reliable and scalable transformation that provides access to valuable intermediates for pharmaceutical research. By understanding the underlying electronic effects and carefully selecting the appropriate halogenating agent and reaction conditions, researchers can achieve high yields and excellent regioselectivity. The protocols detailed herein for bromination with NBS and chlorination with NCS serve as robust starting points for the synthesis and exploration of novel halogenated quinoline derivatives.
References
- Iron(III)
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry.
- Bromination of 8-substituted quinolines.
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Royal Society of Chemistry.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry.
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
- The 5-and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.
- Application Notes and Protocols for the Synthesis of Quinoline Derivatives
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- C(8)−H iodination of quinoline N‐oxides with N‐iodosuccinimide.
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Regio-Selective C−H Halogenation of 8-Amido-Quinolines under Transition Metal Free Conditions.
- Reaction of α-Oxoketene-N,S-arylaminoacetals with Vilsmeier Reagents: An Efficient Route to Highly Functionalized Quinolines and Their Benzo/Hetero-Fused Analogues.
- Metal-free C5-selective halogenation of quinolines under aqueous conditions. Royal Society of Chemistry.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Durban University of Technology Open Scholar.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
- Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. PrepChem.
- Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Electrophilic Substitution Reaction Mechanism. BYJU'S.
- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxyl
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
- Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. iMedPub.
- Decarboxylative Halogenation of Organic Compounds.
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- Ethyl 4-hydroxybenzo[h]quinoline-3-carboxyl
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Synergy and antagonism of combinations with quinolones.
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Application Note: A Validated Protocol for the Saponification of Ethyl 4-hydroxyquinoline-3-carboxylate
Introduction: The Significance of the 4-Quinolone-3-Carboxylic Acid Scaffold
The 4-hydroxyquinoline-3-carboxylic acid core, which exists in tautomeric equilibrium with the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid form, is a privileged structure in medicinal chemistry.[1] Since the discovery of its antibacterial properties as a byproduct in chloroquine synthesis, this scaffold has become the foundation for the development of numerous therapeutic agents, most notably the highly successful fluoroquinolone class of antibiotics.[2][3] Its rigid, planar structure and capacity for diverse functionalization have enabled its application in developing compounds with antitumor, anti-HIV, and cannabinoid receptor modulating activities.[1]
Ethyl 4-hydroxyquinoline-3-carboxylate is a common and critical synthetic intermediate used to access this valuable pharmacophore.[4][5][6][7] The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental and often final step in the synthesis of these bioactive molecules. This application note provides a detailed, robust, and validated protocol for this transformation, grounded in the principles of base-catalyzed ester hydrolysis (saponification). We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the chosen conditions, and present a step-by-step guide suitable for researchers in synthetic chemistry and drug development.
Chemical Principles and Reaction Mechanism
The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. For the hydrolysis of this compound, a base-catalyzed approach is overwhelmingly preferred and documented to provide high yields.[8][9]
Rationale for Base-Catalyzed Hydrolysis (Saponification):
-
Irreversibility: The final step of the base-catalyzed mechanism is the deprotonation of the newly formed carboxylic acid by the strong base (e.g., hydroxide) to form a carboxylate salt.[10][11] This acid-base reaction is essentially irreversible and drives the overall equilibrium towards the products, ensuring a complete reaction. In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process, often requiring a large excess of water to achieve high conversion.[12][13][14]
-
Ease of Product Isolation: The product of the saponification is a sodium carboxylate salt, which is typically soluble in the aqueous-alcoholic reaction medium. The final carboxylic acid is then cleanly precipitated by acidifying the reaction mixture, a straightforward and effective purification step.[8][9]
The Reaction Mechanism:
The saponification of this compound proceeds via a nucleophilic acyl substitution mechanism.
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
-
Nucleophilic Attack: A hydroxide ion (OH⁻) from the base (e.g., NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[10]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.
-
Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. This is the irreversible step that drives the reaction to completion.
-
Protonation (Workup): After the reaction is complete, the solution containing the sodium carboxylate salt is acidified. The carboxylate anion is protonated by an acid (e.g., HCl), yielding the final, water-insoluble 4-hydroxyquinoline-3-carboxylic acid, which precipitates out of the solution.[8][9]
Detailed Experimental Protocol
This protocol is synthesized from established procedures to ensure reliability and high yield.[8][9]
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | ≥ 98% | TCI, Chem-Impex | Starting material.[7][15] |
| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Fisher Scientific | Used to prepare the aqueous base solution. |
| Hydrochloric Acid (HCl) | 2N or 4N solution | Sigma-Aldrich | Used for acidification during workup. |
| Ethanol (EtOH) | Reagent Grade | VWR | Optional co-solvent to aid solubility of the starting material. |
| Deionized Water (H₂O) | High Purity | Millipore | Used as the primary solvent and for washing. |
| Round-bottom flask (100 mL or appropriate size) | - | - | Reaction vessel. |
| Reflux Condenser | - | - | To prevent solvent loss during heating. |
| Magnetic Stirrer and Stir Bar | - | - | For efficient mixing. |
| Heating Mantle or Oil Bath | - | - | For controlled heating. |
| pH paper or pH meter | - | - | To monitor acidification. |
| Büchner Funnel and Flask | - | - | For vacuum filtration. |
| Vacuum Oven | - | - | For drying the final product. |
Step-by-Step Hydrolysis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (15.0 g, 69.0 mmol) in a 2N aqueous solution of sodium hydroxide (150 mL).[8][9] Note: Some procedures dissolve the ester in ethanol first before adding the aqueous base to improve initial solubility.
-
Heating and Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux using a heating mantle or oil bath.
-
Reaction Monitoring: Maintain the stirred suspension at reflux for 2-3 hours.[8] During this time, the suspended solid should gradually dissolve as it is converted to the soluble sodium salt. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.
-
Cooling and Filtration: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A clear, slightly colored solution should be obtained. If any insoluble material remains, filter the mixture to remove it.[9]
-
Acidification and Precipitation: Transfer the clear filtrate to a beaker and place it in an ice bath to cool. While stirring vigorously, slowly add a 2N HCl solution dropwise. Monitor the pH. A white or off-white solid will begin to precipitate. Continue adding acid until the pH of the solution is approximately 4.[8][9]
-
Product Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any residual salts.
-
Drying: Dry the collected solid in a vacuum oven at 60-80 °C overnight to yield 4-hydroxyquinoline-3-carboxylic acid as a pale white or off-white solid.
Process Workflow and Data Summary
Caption: Experimental workflow for saponification.
Quantitative Data and Expected Outcome
| Parameter | Value |
| M.W. of Starting Ester | 217.22 g/mol [16] |
| M.W. of Product Acid | 189.17 g/mol [8] |
| Stoichiometry (Ester:NaOH) | 1 : ~3 equivalents |
| Reaction Time | 2 - 3 hours[8] |
| Reaction Temperature | Reflux (~100 °C) |
| Expected Yield | 92%[8][9] |
| Theoretical Yield (for 15g) | 12.0 g |
| Expected Actual Yield | ~11.0 g |
| Appearance | Pale white / off-white solid[8][9] |
| Melting Point (Ester) | 271 °C[16][17] |
| ¹H NMR of Product (DMSO-d₆) | δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, 1H), 7.88 (m, 1H), 7.81 (d, 1H), 7.60 (m, 1H)[8][9] |
Troubleshooting and Field Insights
-
Incomplete Reaction: If TLC analysis shows remaining starting material after 3 hours, the reaction may require a longer reflux time. Ensure the NaOH solution is of the correct concentration and that stirring is adequate. The presence of a large amount of undissolved starting material can indicate poor mixing.
-
Product Does Not Precipitate: If the product fails to precipitate upon acidification, ensure the pH has truly reached 4 or slightly lower. The solution may be too dilute; in this case, some solvent can be removed under reduced pressure before attempting precipitation again.[8]
-
Product is Oily or Gummy: This can occur if the acidification is done too quickly or at too high a temperature, causing the product to "oil out." Ensure the solution is well-chilled in an ice bath and that the acid is added slowly with vigorous stirring to promote the formation of a crystalline solid.
-
Purity Issues: The primary impurity is unreacted starting material. The washing step is crucial for removing inorganic salts (NaCl). If significant organic impurities remain, the product can be recrystallized from a suitable solvent like ethanol or aqueous ethanol.
Conclusion
The base-catalyzed hydrolysis of this compound is a highly efficient and reliable method for producing the medicinally important 4-hydroxyquinoline-3-carboxylic acid. The saponification process, driven to completion by the formation of a stable carboxylate salt, followed by a simple acidic workup, consistently provides the desired product in high yield and purity. This validated protocol serves as a dependable guide for researchers and chemists engaged in the synthesis of quinolone-based compounds for pharmaceutical and other scientific applications.[18]
References
- Felton, S. M., & Bruice, T. C. Intramolecular general-base-catalyzed hydrolysis and aminolysis of the ester bond by imidazole and quinoline bases. Journal of the American Chemical Society.
- Fife, T. H., & Przystas, T. J. Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates. Journal of the American Chemical Society.
- Ilkei, V., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Chemsee.
- Mechanism of ester hydrolysis. YouTube.
- Al-Trawneh, S. A., et al. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. National Center for Biotechnology Information.
- Al-Hamdany, R. Reactivity of base catalysed hydrolysis of 2-pyridinylmethylene-8-quinolinyl-Schiff base iron(II) iodide complexes: Solvent effects. ResearchGate.
- Price, C. C., & Roberts, R. M. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society.
- Pourceau, G., et al. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.
- 4-hydroxyquinoline-3-carboxylic acid ethyl ester. Chongqing Chemdad Co., Ltd.
- Acid-catalyzed ester hydrolysis (video). Khan Academy.
- Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
- 3-hydroxyquinoline. Organic Syntheses Procedure.
- Wang, Z. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing.
- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- Funerat, A., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Bayoumi, W. A. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
- Ilkei, V., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
- Base hydrolysis of esters. YouTube.
- Espinoza-Hicks, J. C., et al. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
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Application Note: Advanced Analytical Strategies for the Quantification of Ethyl 4-hydroxyquinoline-3-carboxylate
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Ethyl 4-hydroxyquinoline-3-carboxylate (CAS No: 26892-90-0, Molecular Weight: 217.22 g/mol ) is a pivotal intermediate in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its quinoline scaffold is fundamental in the development of pharmaceuticals, including antimicrobial and anti-inflammatory agents.[2] The compound also serves as a valuable precursor in agricultural chemistry and material science.[3][4] Given its role, the ability to accurately and reliably quantify this compound is critical for ensuring the quality of raw materials, monitoring reaction kinetics, determining the purity of final products, and conducting pharmacokinetic studies.
This application note provides a detailed guide to the primary analytical techniques for the quantification of this compound, with a strong emphasis on High-Performance Liquid Chromatography (HPLC) as the gold standard for its specificity and sensitivity. We will also discuss UV-Vis Spectroscopy as a simpler, alternative method for routine analysis. The protocols herein are designed to be robust and are presented with a full framework for method validation, aligning with international standards such as the ICH guidelines to ensure data integrity.[5][6]
Principle Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for the quantification of this compound due to its high resolving power, which allows for the separation of the analyte from impurities and degradation products. This specificity is paramount for accurate quantification in complex matrices.[7]
The "Why": Rationale Behind Method Development
A robust analytical method is not just a series of steps; it is a system built on sound chemical principles. Here, we explain the causality behind the key experimental choices for this specific analyte.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected. This compound is a moderately polar molecule. The nonpolar C18 chains provide a hydrophobic stationary phase that retains the analyte through hydrophobic interactions. This allows for elution with a polar mobile phase, which is the standard mechanism in reversed-phase chromatography.
-
Mobile Phase Composition: A gradient or isocratic mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component, often buffered (e.g., with phosphate or acetate), helps to maintain a consistent pH. For a quinoline derivative, controlling the pH is crucial to ensure a consistent ionization state of the molecule, leading to sharp, symmetrical peaks and reproducible retention times.[8]
-
Detector and Wavelength (λmax): The quinoline ring system contains a strong chromophore, making UV detection ideal. A theoretical and spectroscopic study of similar ethyl 4-oxoquinoline-3-carboxylate derivatives indicates significant absorbance in the UVA region (315-400 nm).[9] To determine the optimal wavelength for maximum sensitivity, a UV-Vis scan of a standard solution of the analyte should be performed. The wavelength of maximum absorbance (λmax) is then selected for the HPLC detector.
Workflow for RP-HPLC Analysis
The general workflow for sample analysis using the developed RP-HPLC method is illustrated below.
Caption: General workflow for the quantification of this compound by HPLC.
Detailed Protocol: Isocratic RP-HPLC Method
Equipment and Reagents:
-
HPLC system with isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Orthophosphoric acid.
-
Deionized water (18.2 MΩ·cm).
-
0.22 µm membrane filters.
Procedure:
-
Mobile Phase Preparation (20 mM Phosphate Buffer pH 3.0: Acetonitrile 60:40 v/v):
-
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mobile phase before use.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is the stock solution.
-
-
Calibration Standards Preparation:
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis |
| Wavelength (λmax) | ~340 nm (Verify experimentally) |
| Run Time | 10 minutes |
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject each calibration standard in triplicate.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Plot the average peak area of the calibration standards against their known concentrations.
-
Perform a linear regression to generate a calibration curve.
-
Use the equation of the line (y = mx + c) and the peak area of the sample to calculate the concentration of this compound in the sample.
-
Method Validation: Ensuring Trustworthy Results
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.
Validation Workflow and Parameters
Sources
- 1. Room 102 | BVV EN [bvv.cz]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, which most frequently employs the Gould-Jacobs reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that can arise during the synthesis. Each point provides a diagnosis of the potential cause and a detailed, actionable solution.
Issue 1: Consistently Low Overall Yield (< 50%)
A low yield is the most common complaint in this multi-step synthesis. The issue can typically be traced to one of the two key stages: the initial condensation of aniline with diethyl ethoxymethylenemalonate (EMME) or the high-temperature thermal cyclization.
Q: My overall yield for this compound is disappointingly low. What are the primary factors I should investigate?
A: A low yield often results from incomplete reactions or side-product formation in either the condensation or cyclization step. Let's break down the likely causes and solutions:
-
Cause A: Incomplete Condensation (Aniline + EMME)
-
Explanation: The initial formation of the ethyl 3-anilino-2-propenoate intermediate is an equilibrium-driven process. The ethanol byproduct must be effectively removed to drive the reaction to completion. Insufficient heating or reaction time will result in unreacted aniline and EMME, which will be lost during workup.
-
Solution:
-
Temperature & Time: Ensure the reaction mixture is heated to at least 100-110 °C. Monitor the reaction by TLC (Thin Layer Chromatography) until the aniline spot has completely disappeared. This can take anywhere from 1 to 3 hours.
-
Ethanol Removal: If conducting the reaction at atmospheric pressure, ensure your setup allows for the distillation of ethanol as it forms. Using a short-path distillation head can be effective. For smaller scale reactions, simply ensuring a consistent temperature above the boiling point of ethanol (78 °C) is often sufficient.
-
-
-
Cause B: Suboptimal Thermal Cyclization
-
Explanation: The cyclization of the intermediate to form the quinoline ring is a high-activation-energy pericyclic reaction (a 6π-electrocyclization followed by tautomerization). The required temperature is typically very high (around 250 °C). Insufficient temperature or uneven heating is a primary cause of low conversion.
-
Solution:
-
Heating Medium: A simple heating mantle is often inadequate for providing the uniform and stable high temperatures required. A high-temperature oil bath (e.g., silicone oil) or, ideally, a sand bath provides much better heat transfer and temperature stability.
-
High-Boiling Point Solvent: The reaction is often performed in a high-boiling point, inert solvent like diphenyl ether or Dowtherm A. This helps to maintain a consistent temperature and prevent localized charring. The volume of this solvent is critical; too little can lead to charring, while too much can make product isolation difficult. A general rule of thumb is to use a volume that allows for efficient stirring of the reaction mixture at temperature.
-
Monitoring: At these temperatures, taking samples for TLC can be challenging. It is often more practical to rely on optimized reaction times from literature sources (typically 30-60 minutes).
-
-
-
Cause C: Product Loss During Workup
-
Explanation: After cyclization in a solvent like diphenyl ether, the product needs to be precipitated and collected. If the mixture is not cooled sufficiently, or if the wrong anti-solvent is used, a significant amount of product can remain dissolved.
-
Solution:
-
Cooling: Allow the reaction mixture to cool to room temperature before adding the anti-solvent (e.g., hexane, petroleum ether). This significantly decreases the solubility of the product.
-
Precipitation: Add the anti-solvent slowly with vigorous stirring. The product should precipitate as a fine solid. Cooling the mixture further in an ice bath for 30-60 minutes can maximize precipitation.
-
Washing: Wash the filtered solid thoroughly with the anti-solvent to remove the high-boiling point solvent. Any residual diphenyl ether can complicate downstream purification.
-
-
Issue 2: Significant Charring and Dark Product Color During Cyclization
Q: During the high-temperature cyclization step, my reaction mixture turns black, and my final product is a dark, tarry solid. How can I prevent this?
A: Charring is a sign of decomposition, which occurs at the very high temperatures required for cyclization. This is often due to localized overheating or the presence of impurities.
-
Explanation: The intermediate, ethyl 3-anilino-2-propenoate, and the product itself can decompose at temperatures exceeding 260 °C, especially in the presence of oxygen or other impurities. Non-uniform heating is a major contributor.
-
Solutions:
-
Inert Atmosphere: While not always strictly necessary, performing the cyclization under an inert atmosphere (Nitrogen or Argon) can significantly reduce oxidative decomposition and improve the color of the final product.
-
Uniform Heating: As mentioned previously, switching from a heating mantle to a sand bath or a high-temperature oil bath is crucial. This prevents "hot spots" where decomposition is initiated.
-
Purity of Intermediate: Ensure the ethyl 3-anilino-2-propenoate intermediate is as pure as possible before subjecting it to high temperatures. Any residual starting materials or byproducts from the first step can act as catalysts for decomposition. It is often beneficial to isolate and purify the intermediate if you face persistent charring issues.
-
Temperature Control: Do not overshoot the target temperature. A target of 250 °C is standard. Use a thermocouple thermometer placed directly in the heating medium for accurate temperature control.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis, focusing on the underlying chemistry and alternative approaches.
Q1: What is the mechanism of the Gould-Jacobs reaction, and how does understanding it help in optimization?
A1: The Gould-Jacobs reaction proceeds in two main stages. Understanding the mechanism helps in appreciating the critical parameters of each step.
-
Condensation: Aniline attacks the electrophilic carbon of the ethoxymethylene group of EMME, followed by the elimination of ethanol. This is a nucleophilic addition-elimination reaction. Knowing this highlights the importance of removing ethanol to push the equilibrium forward.
-
Cyclization & Tautomerization: The intermediate undergoes a thermally induced 6π-electrocyclization to form a bicyclic intermediate. This is followed by a-hydride shift and tautomerization to yield the aromatic 4-hydroxyquinoline system. The high temperature is required to provide the activation energy for the electrocyclization, which is the rate-determining step.
Below is a diagram illustrating the workflow and key reaction stages.
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Q2: Are there any alternatives to the high-temperature thermal cyclization?
A2: Yes, the harsh conditions of the thermal cyclization have led to the development of alternative methods, though they come with their own trade-offs.
-
Eaton's Reagent (P₂O₅/MeSO₃H): Phosphorus pentoxide in methanesulfonic acid can promote the cyclization at much lower temperatures (around 100-120 °C). This method is particularly useful for substrates that are sensitive to high temperatures. However, the workup can be more complex due to the need to neutralize the strong acid.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization step, often reducing reaction times from hours to minutes and sometimes improving yields. This requires specialized microwave reactor equipment but is an excellent option for high-throughput synthesis and library generation.
Table 1: Comparison of Cyclization Methods
| Method | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| Thermal (Diphenyl Ether) | 240 - 250 | 30 - 60 min | Simple setup, well-established. | High energy, potential for charring, requires high-boiling solvent. |
| Eaton's Reagent | 100 - 120 | 1 - 2 hours | Milder conditions, good for sensitive substrates. | Strongly acidic, complex workup. |
| Microwave-Assisted | 180 - 220 | 5 - 20 min | Very fast, can improve yields, scalable. | Requires specialized equipment. |
Q3: What is the best way to purify the final product?
A3: The crude product isolated after precipitation is often off-white to tan and contains residual solvent and potentially some polymeric byproducts. Recrystallization is the most effective method for purification.
-
Solvent Selection: The choice of solvent is crucial.
-
Ethanol: A common choice, but the product may have moderate solubility even at room temperature, potentially leading to lower recovery.
-
Dimethylformamide (DMF) or Acetic Acid: The product dissolves well in these solvents when hot and has low solubility when cold, making them excellent choices for recrystallization.
-
Solvent Pair (e.g., DMF/Water or Ethanol/Water): Using a solvent pair can also be very effective. Dissolve the crude product in a minimal amount of hot DMF or ethanol, and then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to form pure crystals.
-
Experimental Protocol: Optimized Gould-Jacobs Synthesis
This protocol incorporates best practices to maximize yield and purity.
Step 1: Synthesis of Ethyl 3-anilino-2-propenoate
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add aniline (0.1 mol) and diethyl ethoxymethylenemalonate (EMME) (0.1 mol).
-
Heat the mixture in an oil bath at 110 °C for 2 hours. Ethanol will begin to distill from the reaction mixture.
-
After 2 hours, allow the mixture to cool to room temperature. The product, ethyl 3-anilino-2-propenoate, will often crystallize upon cooling. This intermediate can be used directly in the next step without further purification if it appears clean.
Step 2: Thermal Cyclization
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 200 mL of diphenyl ether.
-
Heat the diphenyl ether to 250 °C using a sand bath or heating mantle with a temperature controller.
-
Slowly add the ethyl 3-anilino-2-propenoate from Step 1 to the hot diphenyl ether with vigorous stirring. The addition should be done in portions to maintain the temperature between 240-250 °C.
-
After the addition is complete, maintain the reaction at 250 °C for 30 minutes.
-
Remove the heat source and allow the mixture to cool to below 100 °C.
-
Pour the cooled reaction mixture into 400 mL of hexane or petroleum ether with stirring. A precipitate will form.
-
Allow the suspension to stand for at least 1 hour (or in an ice bath) to complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with hexane (3 x 100 mL) to remove all traces of diphenyl ether.
-
Dry the solid in a vacuum oven.
Step 3: Purification by Recrystallization
-
Transfer the crude, dry solid to a beaker.
-
Add a minimal amount of hot DMF or ethanol to dissolve the solid completely.
-
If desired, add hot water dropwise until persistent cloudiness is observed. Add a few more drops of the solvent to redissolve the solid.
-
Cover the beaker and allow it to cool slowly to room temperature, then in an ice bath.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Below is a troubleshooting decision tree to help diagnose yield issues.
Caption: A decision tree for troubleshooting low yield in the Gould-Jacobs synthesis.
References
- Title: The Synthesis of Quinolines by the Condensation of Anilino-acrylates Source: Journal of the American Chemical Society URL:[Link]
- Title: 4-Hydroxyquinolines: a clinically relevant scaffold for the development of antimalarial drugs Source: RSC Medicinal Chemistry URL:[Link]
- Title: The Gould-Jacobs Reaction Source: Organic Reactions URL:[Link]
- Title: A mild and efficient one-pot synthesis of 4-hydroxyquinoline-3-carboxylates Source: Tetrahedron Letters URL:[Link]
- Title: Microwave-assisted Gould–Jacobs reaction: synthesis of 4-quinolones Source: Tetrahedron Letters URL:[Link]
Navigating the Conrad-Limpach Synthesis: A Technical Guide to Overcoming Side Product Formation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals frequently employ the Conrad-Limpach synthesis for the preparation of 4-hydroxyquinolones, a critical scaffold in medicinal chemistry. While powerful, this century-old reaction is notorious for its harsh conditions and the formation of challenging side products. To address these issues, we have developed a comprehensive technical support center to aid researchers in troubleshooting and optimizing their Conrad-Limpach syntheses. This guide provides in-depth, field-proven insights into managing side reactions and purifying the desired quinolone products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Conrad-Limpach synthesis and how can I identify them?
A1: The most prevalent side product is the isomeric 2-hydroxyquinoline, which arises from the Knorr quinoline synthesis pathway.[1][2] This occurs when the aniline attacks the ester carbonyl of the β-ketoester instead of the ketone carbonyl. This reaction is favored at higher initial condensation temperatures (around 140°C or more), leading to the thermodynamic product.[1][3] The desired 4-hydroxyquinoline is the kinetic product, favored at lower temperatures (room temperature).[1][3]
Other significant side products include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual aniline and β-ketoester.
-
Intermediate Enamine: Incomplete cyclization will result in the presence of the intermediate enamine.
-
Self-Condensation Products of β-ketoester: β-ketoesters can undergo self-condensation (Claisen condensation) to form dimeric products, such as dehydroacetic acid from ethyl acetoacetate.[4][5][6][7]
-
Tar and Polymeric Materials: The high temperatures (~250°C) required for the cyclization step can lead to thermal decomposition of starting materials and intermediates, resulting in the formation of intractable tars.[3]
These products can be identified and differentiated using Thin Layer Chromatography (TLC) and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Q2: My reaction is producing a significant amount of the 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?
A2: To favor the 4-hydroxyquinoline product, it is crucial to control the temperature during the initial condensation of the aniline and β-ketoester. This step should be carried out at a lower temperature, typically room temperature, to promote the formation of the kinetic product, which is the precursor to the 4-hydroxyquinoline.[1][3] The subsequent high-temperature cyclization should only be performed after the initial condensation is complete.
Q3: The final cyclization step at high temperature is giving a very low yield and a lot of tar. What can I do to improve this?
A3: Low yields and tar formation during the high-temperature cyclization are common issues. Here are several strategies to mitigate these problems:
-
Use a High-Boiling, Inert Solvent: Performing the cyclization in a high-boiling solvent such as mineral oil, diphenyl ether, or Dowtherm A can significantly improve yields (from <30% neat to up to 95%) by ensuring even heat distribution and preventing localized overheating.[1][8]
-
Precise Temperature Control: Ensure your experimental setup can accurately maintain the target temperature (typically around 250°C).[1][3] Use a high-temperature thermometer and a suitable heating apparatus like a sand bath or a heating mantle with a temperature controller.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.[3]
-
Purity of Starting Materials: Ensure that the aniline and β-ketoester are pure, as impurities can act as catalysts for decomposition at high temperatures.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the Conrad-Limpach synthesis.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no formation of the desired 4-hydroxyquinoline | 1. Incomplete initial condensation. 2. Incorrect temperature for cyclization. 3. Decomposition of starting materials or intermediate. | 1. Monitor the initial condensation by TLC to ensure completion before heating. Consider adding a catalytic amount of acid (e.g., HCl or H₂SO₄) to facilitate enamine formation.[1][3] 2. Verify the reaction temperature is at or near 250°C for the cyclization step.[1][9] 3. Use a high-boiling inert solvent and an inert atmosphere.[1][3] |
| High proportion of 2-hydroxyquinoline isomer | The initial condensation temperature was too high, favoring the thermodynamic Knorr product. | Perform the initial condensation at room temperature or below before proceeding to the high-temperature cyclization.[1][3] |
| Presence of multiple unidentified spots on TLC | 1. Self-condensation of the β-ketoester. 2. Incomplete cyclization. 3. Thermal degradation. | 1. Use a stoichiometric amount of aniline to β-ketoester. 2. Ensure sufficient reaction time at the cyclization temperature. Monitor by TLC. 3. See solutions for tar formation. |
| Formation of a dark, tarry reaction mixture | High reaction temperatures leading to decomposition. | Use a high-boiling solvent, maintain precise temperature control, and consider running the reaction under an inert atmosphere.[3][8] |
| Difficulty in isolating the product from the reaction mixture | 1. Product is soluble in the high-boiling solvent. 2. Product is mixed with tarry byproducts. | 1. After cooling, dilute the reaction mixture with a non-polar solvent like hexanes or petroleum ether to precipitate the product.[3] 2. See the detailed purification protocols below. |
Experimental Protocols
Monitoring the Reaction by Thin Layer Chromatography (TLC)
A crucial aspect of troubleshooting is monitoring the reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (Solvent System): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common system is 10-50% ethyl acetate in hexanes.[10] For more polar quinolones, a small amount of methanol (e.g., 5%) in dichloromethane can be effective.[10]
-
Visualization:
-
UV light (254 nm): Quinolones are often UV-active and will appear as dark spots.
-
Iodine chamber: Useful for visualizing a wide range of organic compounds.
-
By spotting the starting materials, the reaction mixture at different time points, and co-spotting, you can track the consumption of reactants and the formation of products and byproducts.
Protocol 1: General Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is a general two-step procedure.[11]
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be performed neat or in a solvent like ethanol.
-
A catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be added to speed up the reaction.[11]
-
Stir the mixture at room temperature and monitor the reaction by TLC until the aniline is consumed.
-
If a solvent was used, remove it under reduced pressure. The resulting enamine is often a viscous oil and can be used in the next step without further purification.[11]
Step 2: Thermal Cyclization
-
Transfer the crude enamine intermediate into a flask containing a high-boiling point, inert solvent (e.g., mineral oil or diphenyl ether).[11]
-
With vigorous stirring, heat the mixture to approximately 250°C.[11]
-
Maintain this temperature and monitor the disappearance of the enamine intermediate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The 4-hydroxyquinoline product will often precipitate.[3]
-
Dilute the mixture with a non-polar solvent like hexanes to further precipitate the product and to help wash away the high-boiling solvent.[3]
-
Collect the solid product by filtration and wash it thoroughly with the non-polar solvent.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the crude 4-hydroxyquinoline.
-
Solvent Selection: The choice of solvent is critical. For many 4-hydroxyquinolines, polar solvents like ethanol, acetic acid, or mixtures such as methanol/water or acetone/water can be effective.[12][13] The ideal solvent will dissolve the compound when hot but not when cold.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Purification Protocol: Column Chromatography
For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase (Eluent): The same solvent system used for TLC analysis can often be adapted for column chromatography. Start with a less polar mixture and gradually increase the polarity to elute the compounds. For example, start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key mechanistic steps.
Caption: Competing pathways in the Conrad-Limpach-Knorr synthesis.
Caption: A workflow for troubleshooting common Conrad-Limpach synthesis issues.
By understanding the underlying chemistry and employing these systematic troubleshooting and purification strategies, researchers can significantly improve the outcomes of their Conrad-Limpach syntheses, leading to higher yields of pure 4-hydroxyquinolone products.
References
- Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
- SynArchive. (2024). Conrad-Limpach Synthesis. [Link]
- Learn OK. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12. [Link]
- Wikipedia. (n.d.).
- OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]
- Quora. (2014).
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Filo. (2024).
- Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
- Csomos, P., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(15), 4427. [Link]
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1133-1140.
- Brouet, J. C., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Li, J., et al. (2021). Synthesis of quinolines via sequential addition and I₂-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 19(47), 10325-10329.
- McMurry, J. (2024). Organic Chemistry (10th ed.). Cengage Learning.
- University of Rochester, Department of Chemistry. (n.d.).
- Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
- Burckhalter, J. H., et al. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Reynolds, G. A., & Hauser, C. R. (1955). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 35, 78.
- Cox, et al. (2019). Total Synthesis of Waltherione F and its Analogues.
- ResearchGate. (n.d.). Conrad-Limpach reaction. [Link]
- Alvarez-Thon, L. G., et al. (2022). A real space picture of the role of steric effects in SN2 reactions.
- Chem-Station. (2009). Conrad-Limpach Quinoline Synthesis. [Link]
- ResearchGate. (n.d.). Two possible products of the Conrad–Limpach synthesis. [Link]
- Reddit. (2022).
- Fieser, L. F., & Fieser, M. (n.d.).
- Chemistry Lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. [Link]
- Lincoln, R. B. (2020). Conrad‐Limpach reaction. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. quora.com [quora.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Prevention of Bisquinoline Formation in 4-Hydroxyquinoline Synthesis
For Immediate Release
To: All Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Troubleshooting Guide to Preventing Bisquinoline Formation in 4-Hydroxyquinoline Synthesis
This technical guide addresses a persistent challenge in synthetic chemistry: the formation of bisquinoline byproducts during the synthesis of 4-hydroxyquinolines. Leveraging established protocols like the Conrad-Limpach synthesis, this document provides a structured, in-depth troubleshooting framework designed to enhance yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Problem 1: My reaction is producing a significant, high-molecular-weight byproduct that I suspect is a bisquinoline. What is the primary cause?
Root Cause Analysis: The formation of bisquinoline derivatives is most often a consequence of a side reaction involving the highly reactive intermediates formed during the synthesis. In the context of the Conrad-Limpach synthesis, the initial condensation of an aniline with a β-ketoester forms an enamine intermediate.[1][2] During the subsequent high-temperature thermal cyclization step (often >250 °C), this enamine can react with another molecule of the aniline starting material or a quinoline intermediate, leading to the bisquinoline structure.[1][2][3] The harsh, high-temperature conditions required for the desired intramolecular cyclization can also promote these undesired intermolecular reactions.[1][3]
Problem 2: How can I strategically adjust my reaction conditions to minimize bisquinoline formation?
Optimizing reaction parameters is the most critical factor in suppressing byproduct formation. The key is to find a balance that facilitates the desired intramolecular cyclization without excessively promoting intermolecular side reactions.[4]
A. Temperature Control: The thermal cyclization step is the rate-determining and most critical stage.[1] While high temperatures are necessary to overcome the energy barrier of breaking the aromaticity of the phenyl ring during cyclization, excessive heat can accelerate byproduct formation.[1][3]
-
Expert Recommendation: Do not overheat. The optimal temperature is solvent-dependent but generally falls in the 250-260 °C range.[1][3] It is crucial to heat the reaction mixture to the point of steady reflux and then maintain that temperature. Prolonged heating beyond the point of product precipitation can lead to degradation and side reactions.[3] Monitor the reaction progress; for many systems, a reflux of 30-60 minutes is sufficient.[3]
B. Choice of Solvent: The solvent plays a pivotal role, not just in solubilizing reactants but also in dictating the reaction temperature. High-boiling, inert solvents are essential.[1][3]
-
Expert Recommendation: Traditionally, solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil have been used.[1][3] However, studies have shown that yields generally improve with higher-boiling solvents, and alternatives can offer better results with fewer drawbacks like odor or handling difficulties.[3] Consider solvents like 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol, which have been shown to produce clean products in good yields.[3]
C. Reactant Concentration: While not as dominant a factor as temperature, reactant concentration can influence intermolecular side reactions.
-
Expert Recommendation: While high dilution is a classic strategy to favor intramolecular reactions, it may not always be practical for large-scale synthesis. Instead of drastic dilution, focus on controlled, slow addition of one reactant to the heated reaction mixture. This can help maintain a low instantaneous concentration of the reactive species, thereby minimizing the chance for intermolecular coupling.[5]
Problem 3: My cyclization step is consistently yielding byproducts. How can I design a more robust protocol?
A systematic approach to protocol design can significantly improve outcomes. Below is a workflow to troubleshoot and optimize your synthesis.
Caption: Troubleshooting workflow for minimizing bisquinoline byproducts.
Quantitative Data Summary
The selection of a proper solvent is critical. The following table, adapted from experimental findings, illustrates the relationship between solvent boiling point and product yield in a model Conrad-Limpach synthesis.[3]
| Solvent | Boiling Point (°C) | Yield of 4-Hydroxyquinoline (%) | Notes |
| Ethyl Benzoate | 212 | ~40-50% | Lower yield, less effective cyclization. |
| Iso-butyl Benzoate | 243 | ~60-65% | Good balance of performance and cost. |
| Dowtherm A | 257 | ~65% | Standard, but has an unpleasant odor. |
| 2,6-di-tert-butylphenol | 265 | ~65% | Excellent alternative, clean product. |
| Mineral Oil | >275 | ~60-65% | Inexpensive but can be difficult to handle during workup. |
Key Takeaway: A clear trend shows that solvents with boiling points above 250°C provide the best yields, as this temperature range is optimal for the thermal cyclization step.[3]
Optimized Experimental Protocol
This protocol is a modified Conrad-Limpach synthesis designed to minimize byproduct formation.
Objective: To synthesize a 4-hydroxyquinoline derivative with high purity.
Materials:
-
Substituted Aniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
High-boiling solvent (e.g., 2,6-di-tert-butylphenol or Dowtherm A)
-
Toluene and Hexanes (for washing)
Procedure:
-
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine the substituted aniline and ethyl acetoacetate.
-
Add a catalytic amount of a mild acid (e.g., a drop of acetic acid) to facilitate the condensation.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the aniline.
-
Remove any water formed during the reaction using a Dean-Stark trap or by drying over anhydrous sodium sulfate. This intermediate is often an oil and can be carried forward without extensive purification.[6]
-
-
Step 2: Thermal Cyclization
-
Add the high-boiling solvent to the flask containing the crude enamine intermediate.
-
Equip the flask with a distillation head to remove the ethanol that will be generated during the reaction.[3]
-
Heat the reaction mixture to a steady reflux (typically 250-260°C).
-
Crucial Point: As the reaction progresses, ethanol will distill off. The desired 4-hydroxyquinoline product will often begin to precipitate out of the hot solution.[3]
-
Maintain the reflux for approximately 30-45 minutes. Overheating or prolonged reaction times can increase byproduct formation.[3]
-
-
Step 3: Isolation and Purification
-
Once the reaction is complete (as monitored by TLC), allow the mixture to cool to room temperature.
-
The precipitated product can be collected by vacuum filtration.
-
Wash the collected solid sequentially with toluene and then hexanes to remove residual high-boiling solvent.[3]
-
Dry the product in a vacuum oven to a constant weight.[3]
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
-
Frequently Asked Questions (FAQs)
Q1: Can the structure of the starting aniline influence bisquinoline formation? A: Yes. Anilines with strong electron-donating groups can be more nucleophilic, potentially increasing their reactivity towards the enamine intermediates and thus favoring bisquinoline formation. Conversely, anilines with electron-withdrawing groups may be less prone to this side reaction but can sometimes make the desired cyclization more difficult.[5]
Q2: Are there alternative synthetic routes that avoid these high temperatures? A: Yes, modern synthetic methods are continually being developed. For instance, some protocols use microwave irradiation, which can significantly shorten reaction times and potentially reduce byproducts.[7] Additionally, catalyst systems involving Lewis acids or transition metals are being explored to achieve cyclization under milder conditions, though these may not be as cost-effective for large-scale synthesis.[8]
Q3: How can I effectively remove bisquinoline byproducts during purification? A: Bisquinolines are typically much less soluble than the corresponding monomeric 4-hydroxyquinolines in common organic solvents. This difference in solubility can be exploited. Recrystallization is often the most effective method. Washing the crude product with a solvent in which the desired product has moderate solubility but the byproduct has poor solubility can also be effective. In more challenging cases, column chromatography may be required.[4]
References
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH).
- Conrad–Limpach synthesis. Wikipedia.
- Conrad-Limpach Reaction. Cambridge University Press.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- Knorr quinoline synthesis. Wikipedia.
- Cyclization yields obtained at different temperature and concentration... ResearchGate.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health (NIH).
- Conrad-Limpach Synthesis. SynArchive.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Gould-Jacobs Reaction for 4-Quinolone Synthesis
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of 4-hydroxyquinoline derivatives. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the Gould-Jacobs reaction and what is its general mechanism?
The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of quinolines and their 4-hydroxy derivatives.[1][2][3] It is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonic ester intermediate.[1][4] This intermediate then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline.[1][4] Subsequent saponification and decarboxylation steps can be performed to furnish the final 4-hydroxyquinoline product.[1][5] The 4-hydroxyquinolines exist predominantly in their 4-oxo tautomeric form.[1][5]
The reaction is particularly effective for anilines that contain electron-donating groups at the meta-position.[1][3]
Caption: The multi-step mechanism of the Gould-Jacobs reaction.
Q2: What are the typical reaction conditions for the cyclization step?
The cyclization step of the Gould-Jacobs reaction is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[4] These high temperatures can be achieved through conventional heating in a high-boiling point solvent or through microwave irradiation, which has been shown to significantly reduce reaction times and, in some cases, improve yields.[4][6]
| Heating Method | Typical Temperature Range (°C) | Common Solvents | Advantages | Disadvantages |
| Conventional Heating | 250 - 300 | Diphenyl ether, Dowtherm A, Mineral oil | Can achieve high yields (up to 95%)[7] | High boiling point solvents can be difficult to remove[7], potential for product decomposition with prolonged heating[7][8] |
| Microwave Irradiation | 170 - 300 | Solvent-free or high-boiling solvents | Rapid and efficient heating[4][9], shorter reaction times[10][11][12], can improve yields[6] | Requires specialized equipment, potential for high pressure generation[13] |
Q3: What are the main advantages of using microwave irradiation for the Gould-Jacobs reaction?
Microwave irradiation has emerged as a powerful tool for accelerating the Gould-Jacobs reaction.[6][11][12] The primary advantages include:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes.[10][13] For instance, the initial condensation step can be completed in as little as 7 minutes under microwave irradiation, compared to 2 hours with conventional heating.[10]
-
Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields compared to classical heating methods.[6]
-
Solvent-Free Conditions: The efficiency of microwave heating allows for some reactions to be conducted without a solvent, which simplifies purification and reduces environmental impact.[11][12][14]
-
Rapid Optimization: The speed of microwave synthesis facilitates the rapid optimization of reaction conditions such as temperature and time.[6]
It's important to note that microwave heating is a result of the direct and uniform heating of the solution, which can lead to rapid temperature increases.[9]
Troubleshooting Guide
Problem 1: My cyclization reaction is not proceeding to completion, resulting in low yields.
This is a common issue in the Gould-Jacobs reaction, often due to insufficient energy input for the high-temperature cyclization step.
Solutions:
-
Increase the Reaction Temperature: The cyclization is a high-temperature process. A gradual increase in the reaction temperature may be necessary to drive the reaction to completion.[4]
-
Increase the Reaction Time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.[4][13]
-
Switch to Microwave Heating: Microwave irradiation provides rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional methods.[4][6]
-
Consider a Different Solvent or Catalyst: The choice of solvent can significantly impact the reaction. High-boiling, inert solvents like diphenyl ether or Dowtherm A are commonly used to achieve the necessary temperatures.[7] Alternatively, catalysts like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote cyclization under milder conditions.[10]
Caption: Troubleshooting workflow for low cyclization yield.
Problem 2: I am observing the formation of multiple regioisomers when using a substituted aniline.
The regioselectivity of the Gould-Jacobs reaction can be a significant challenge when using asymmetrically substituted anilines, as cyclization can occur at either of the two ortho positions.[7][8] This is influenced by both steric and electronic factors of the substituents on the aniline ring.[7][8]
Solutions and Considerations:
-
Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the less hindered site.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-donating groups can activate the aromatic ring, influencing the position of cyclization. The Gould-Jacobs reaction is generally more effective for anilines with electron-donating groups at the meta-position.[1]
-
Reaction Conditions: In some cases, the choice of solvent and temperature can influence the ratio of regioisomers. A systematic study of these parameters may be necessary to optimize for the desired isomer.
-
Alternative Synthetic Routes: If regioselectivity remains a persistent issue, alternative quinoline synthesis methods such as the Conrad-Limpach or Friedländer synthesis might offer better control depending on the target molecule.[15]
Problem 3: I am experiencing product decomposition at the high temperatures required for cyclization.
The high temperatures needed for the thermal cyclization can sometimes lead to product degradation, resulting in lower yields and the formation of impurities.[7][8]
Solutions:
-
Optimize Reaction Time and Temperature: A thorough investigation of the reaction time and temperature is crucial to find a balance between efficient cyclization and minimal product degradation.[13]
-
Microwave-Assisted Synthesis: As mentioned previously, the rapid heating and shorter reaction times associated with microwave synthesis can often minimize the decomposition of thermally sensitive products.[6][13]
-
Use of a Catalyst: Employing a catalyst like Eaton's reagent can lower the activation energy for cyclization, allowing the reaction to proceed at a lower temperature and reducing the risk of decomposition.[10]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) under carefully controlled temperature conditions can be effective and simplify workup.[16]
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Gould-Jacobs Reaction using Conventional Heating
Step 1: Synthesis of Diethyl Anilinomethylene Malonate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.0 equiv.).
-
Heat the mixture at 100-120°C for 2-4 hours.[10] Alternatively, the reaction can be carried out in refluxing ethanol.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may solidify upon cooling.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexanes) to obtain the purified anilidomethylenemalonic ester intermediate.
Step 2: Thermal Cyclization to the 4-Quinolone
-
In a flask equipped with a reflux condenser and a thermometer, add the anilidomethylenemalonic ester intermediate.
-
Add a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.[17]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product often precipitates upon cooling.
-
Dilute the mixture with a hydrocarbon solvent like hexanes or cyclohexane to further precipitate the product and to help remove the high-boiling solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Gould-Jacobs Reaction
Step 1: Microwave-Assisted Synthesis of Diethyl Anilinomethylene Malonate Intermediate
-
In a microwave-safe reaction vial, combine the substituted aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.0 equiv.).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 7 minutes).[10]
-
After cooling, the solid product can be crystallized from an appropriate solvent.
Step 2: Microwave-Assisted Thermal Cyclization
-
Place the anilidomethylenemalonic ester intermediate in a microwave-safe reaction vial.
-
If using a solvent, add a high-boiling solvent like diphenyl ether. Solvent-free conditions may also be possible.
-
Seal the vial and heat in the microwave reactor to a high temperature (e.g., 250-300°C) for a short period (e.g., 5-15 minutes).[13]
-
Monitor pressure and temperature carefully.
-
After cooling, isolate and purify the product as described in the conventional heating protocol.
References
- Gould–Jacobs reaction - Wikipedia.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- Gould-Jacobs Reaction - Organic Chemistry Portal.
- Gould-Jacobs-Reaktion - Wikipedia.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Gould–Jacobs reaction - Wikiwand.
- Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry.
- Gould–Jacobs reaction | Request PDF - ResearchGate.
- The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. - ResearchGate.
- Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate.
- Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis.
- Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation | Request PDF - ResearchGate.
- Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange.
- (PDF) A solvent-free Jacobs–Gould reaction - ResearchGate.
- Gould–Jacobs Reaction - ResearchGate.
- Intramolecular Cyclization Side Reactions | Request PDF - ResearchGate.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - NIH.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal.
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- 5. researchgate.net [researchgate.net]
- 6. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 4-hydroxyquinoline-3-carboxylate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 4-hydroxyquinoline-3-carboxylate. As a key intermediate in the development of various bioactive molecules, including anti-inflammatory and antimicrobial agents, its purity is paramount.[1][2][3] This document provides a comprehensive, experience-driven approach to its purification by recrystallization, addressing common challenges and offering robust troubleshooting strategies.
I. Foundational Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The underlying principle is the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[4][5]
The process involves dissolving the impure solid in a minimum amount of hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities dissolved in the mother liquor.[5]
Core Tenets of a Successful Recrystallization
-
Solvent Selection is Critical: The "like dissolves like" principle is a good starting point, but empirical testing is essential.
-
Slow Cooling Promotes Purity: Rapid cooling can trap impurities within the crystal lattice, forming a precipitate rather than pure crystals.[4]
-
Patience is a Virtue: Allowing sufficient time for crystal growth is crucial for achieving high purity and yield.
II. Standard Protocol for Recrystallization of this compound
This protocol is a validated starting point. Depending on the nature and concentration of impurities, optimization may be necessary.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Solvent Selection: Based on solubility tests, select an appropriate solvent. Ethanol or ethyl acetate are common starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution.[5][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[4] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: My compound "oils out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid.[7][8] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.[7][9][10]
-
Immediate Remediation:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.[7]
-
Allow the solution to cool more slowly. You can insulate the flask to slow the cooling rate.
-
-
Preventative Measures:
-
Choose a lower-boiling point solvent: If the compound's melting point (approximately 271°C) is a contributing factor, a solvent with a lower boiling point may be beneficial.[1][11][12]
-
Use a larger volume of solvent: This will lower the saturation temperature, potentially below the compound's melting point.[7]
-
Employ a mixed-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly.
-
Q2: No crystals are forming, even after cooling in an ice bath. What should I do?
A2: The absence of crystal formation is typically due to either the solution not being sufficiently supersaturated or a kinetic barrier to nucleation.[13]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[6][13]
-
Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.[13]
-
-
Increase Concentration: If induction methods fail, it's likely too much solvent was used.[10] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[6] Be careful not to evaporate too much. Once the volume is reduced, allow the solution to cool again.
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixed-solvent system may be necessary.
-
Q3: The recovery of my purified compound is very low. How can I improve the yield?
A3: A low yield is a common problem in recrystallization and can stem from several factors.[7]
-
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor.[5][7][10] Always use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step, some of your product may have crystallized in the funnel. Ensure the solution and filtration apparatus are kept as hot as possible during this step.
-
Incomplete Crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize the amount of product that crystallizes out of solution.
-
Washing with Too Much or Warm Solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of your product.[5][14]
-
Q4: The purified crystals are colored, but the starting material was off-white. What happened?
A4: The appearance of color can indicate the presence of impurities.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount, as it can also adsorb some of your product.
-
Perform a Second Recrystallization: If the crystals are still colored after one recrystallization, a second recrystallization may be necessary to achieve the desired purity.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | - Compound's melting point is below the solution's saturation temperature.- Solution is too concentrated. | - Reheat, add more solvent, and cool slowly.- Use a lower-boiling point solvent.- Employ a mixed-solvent system. |
| No Crystal Formation | - Solution is not supersaturated (too much solvent).- Lack of nucleation sites. | - Induce crystallization by scratching or seeding.- Concentrate the solution by boiling off some solvent. |
| Low Recovery/Yield | - Too much solvent used.- Premature crystallization during filtration.- Incomplete cooling.- Excessive washing. | - Use the minimum amount of hot solvent.- Keep the solution and apparatus hot during filtration.- Ensure adequate cooling time in an ice bath.- Wash with a minimal amount of ice-cold solvent. |
| Colored Crystals | - Presence of colored impurities. | - Treat the hot solution with activated charcoal.- Perform a second recrystallization. |
IV. Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling chemicals.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.
-
Handling: this compound may cause skin and eye irritation.[15][16] In case of contact, rinse immediately with plenty of water.[11] Avoid breathing dust.[15]
-
Fire Safety: Be aware of the flammability of the organic solvents used and take appropriate precautions to avoid ignition sources.
V. References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
-
Chem-Impex. This compound.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
Reddit. (2013, February 3). Recrystallization (help meeeeee).
-
PubChem. Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate.
-
Benchchem. Technical Support Center: Crystallization of Quinoline-Based Compounds.
-
Mettler Toledo. Oiling Out in Crystallization.
-
ChemBK. This compound.
-
BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
-
PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.
-
SDS Manager. This compound SDS.
-
CymitQuimica. Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
-
Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR.
-
Unknown. Recrystallization.
-
University of York. Problems with Recrystallisations.
-
Biocyclopedia. Problems in recrystallization.
-
Unknown. Recrystallization - Part 2.
-
Unknown. Recrystallization - Single Solvent.
-
ChemicalBook. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
-
Echemi.com. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
-
Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
-
University of Rochester. Tips & Tricks: Recrystallization.
-
SGT Life Sciences. Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers.
-
Unknown. Recrystallization and Crystallization.
-
Chem-Impex. This compound.
-
Chem-Impex. This compound.
-
ChemicalBook. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID.
-
PubChem. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
Fisher Scientific. This compound 98.0+%, TCI America™.
-
CymitQuimica. This compound.
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- 16. Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C12H11NO4 | CID 54684458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Column Chromatography Purification of Quinolone Esters
Welcome to the Technical Support Center for the purification of quinolone esters. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges researchers face. This resource, structured in a responsive question-and-answer format, provides not only the "how" but the critical "why" behind each step, ensuring your purification workflows are both efficient and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the column chromatography of quinolone esters.
Question 1: My quinolone ester is not eluting from the silica gel column, even with a highly polar solvent system. What is happening?
Answer: This is a frequent and frustrating problem, often rooted in the fundamental chemistry of quinolones and silica gel. The primary cause is a strong, non-eluting interaction between the basic nitrogen atoms in the quinolone core and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction can be so strong that your compound remains irreversibly adsorbed to the stationary phase.
-
Causality: Standard silica gel is acidic (pH ~4-5). Quinolones, being basic, can be protonated by the surface silanols, effectively "sticking" them to the column.[2][3]
-
Solution: To disrupt this interaction, you must add a small amount of a basic modifier to your mobile phase. This "competing base" will preferentially interact with the acidic silanol sites, freeing your compound to travel down the column.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent.[4] TEA is volatile and easily removed during solvent evaporation.
-
Protocol Adjustment: Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and then add the TEA to the final mixture. Ensure you also pre-treat your silica gel by preparing the slurry in a mobile phase that already contains TEA.
-
dot
Caption: Mechanism of silanol interaction and mitigation with a basic modifier.
Question 2: I'm seeing significant peak tailing or streaking on my TLC plates and in my collected fractions. How can I get sharp, well-defined bands?
Answer: Peak tailing is almost always caused by the same issue as non-elution: secondary interactions with acidic silanol groups.[2][3] Instead of irreversible binding, the compound experiences a "start-stop" movement down the column, where some molecules are temporarily adsorbed while others move with the solvent front. This differential migration results in a smeared or tailing band.
-
Diagnostic Test: A simple way to confirm this is to perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system again. If the spot is not perfectly diagonal and shows smearing, it indicates instability or strong interaction with the silica.[5]
-
Primary Solution: As with non-elution, the most effective solution is to add a basic modifier like 0.5-1% triethylamine (TEA) to your mobile phase.[4] This will ensure a more uniform interaction environment for your compound, leading to sharper bands.
-
Secondary Solution (for highly sensitive compounds): If your ester is sensitive to bases, you could use a different stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative.[5] However, you must determine the optimal solvent system again via TLC, as the selectivity will differ.
-
End-capped C18 (Reversed-Phase): For more polar quinolone esters, reversed-phase chromatography is an excellent option. Here, the stationary phase is non-polar (C18), and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[3] This avoids the silanol issue entirely.
-
Question 3: My compound is eluting, but the separation from impurities is very poor. What are the best strategies to improve resolution?
Answer: Poor resolution means the chosen conditions do not sufficiently differentiate between your desired compound and the impurities. This requires a systematic optimization of the mobile phase.
-
Strategy 1: Optimize the Solvent Ratio (Isocratic Elution): If you see some separation, you are in the right range. The goal is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.2-0.4 on the TLC plate.[5] This Rf range typically provides the best balance for good separation on a column.
-
If your spots are too high on the TLC (high Rf), your solvent is too polar. Decrease the amount of the polar solvent (e.g., from 30% ethyl acetate in hexane to 20%).
-
If your spots are too low (low Rf), your solvent is not polar enough. Increase the amount of the polar solvent.
-
-
Strategy 2: Change Solvent Selectivity: If simply changing the ratio doesn't work, the impurity may have a similar polarity in that specific solvent system. Try a different combination of solvents. For example, if you are using ethyl acetate/hexane, switch to dichloromethane/methanol. These solvents interact with compounds differently and can often resolve previously co-eluting spots.
-
Strategy 3: Implement Gradient Elution: This is a powerful technique where you start with a less polar mobile phase and gradually increase its polarity during the chromatography run.[6][7] This allows non-polar impurities to elute first, followed by your slightly more polar product, and finally, the very polar impurities are washed off at the end. This sharpens peaks and improves separation for complex mixtures.
Core Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column for Quinolone Ester Purification
This protocol ensures a homogenous, well-packed column, which is critical for high-resolution separation.
-
Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude compound by weight.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA). Stir gently with a glass rod until the slurry has a consistent, pourable texture without any clumps or air bubbles.[8]
-
Pack the Column:
-
Secure the column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand.[8]
-
Pour the silica slurry into the column in a single, continuous motion using a funnel.
-
Gently tap the side of the column with a piece of rubber tubing to help the silica settle evenly and remove any air bubbles.
-
Open the stopcock and drain some solvent, but never let the top of the silica bed run dry.
-
-
Equilibrate the Column: Add a layer of sand on top of the silica bed to prevent disruption during solvent addition. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
dot
Caption: Complete workflow for quinolone ester purification by column chromatography.
Protocol 2: Sample Loading and Gradient Elution
-
Sample Preparation (Dry Loading): Dissolve your crude quinolone ester in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude material adsorbed onto silica.
-
Loading the Column: Carefully add the dry-loaded sample as a uniform layer on top of the sand bed in your packed column.
-
Starting the Elution: Begin by eluting with your starting, non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).
-
Running the Gradient: Gradually and systematically increase the polarity of the mobile phase. A typical gradient might look like this:
-
2 column volumes of 95:5 Hexane:EtOAc
-
2 column volumes of 90:10 Hexane:EtOAc
-
2 column volumes of 85:15 Hexane:EtOAc
-
Continue increasing the EtOAc percentage in 5-10% increments.
-
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are common for a medium-sized column.
-
Fraction Analysis: Use TLC to analyze the fractions. Spot a small amount from every second or third fraction onto a TLC plate. The fractions containing your pure compound should have a single spot at the correct Rf and can be combined.
Protocol 3: Post-Chromatography Workup
-
Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure quinolone ester into a single round-bottom flask.
-
Solvent Removal: Connect the flask to a rotary evaporator (rotovap). This apparatus efficiently removes solvent under reduced pressure.[9][10]
-
Final Drying: Once all the solvent is removed, you will be left with the purified quinolone ester as a solid or oil. For complete removal of residual solvents, you can place the flask under a high vacuum for several hours.
Data & Reference Tables
Table 1: Common Solvents for Normal Phase Chromatography
| Solvent | Polarity Index | UV Cutoff (nm) | Notes |
| n-Hexane | 0.1 | 195 | Very non-polar, common base solvent. |
| Diethyl Ether | 2.8 | 215 | More polar than hexane, good for non-polar compounds. |
| Dichloromethane (DCM) | 3.1 | 233 | Versatile solvent, good dissolving power. |
| Ethyl Acetate (EtOAc) | 4.4 | 255 | Common polar component mixed with hexane. |
| Acetone | 5.1 | 330 | Strong, polar solvent. High UV cutoff. |
| Acetonitrile (ACN) | 5.8 | 190 | Highly polar, more common in HPLC.[3] |
| Methanol (MeOH) | 5.1 | 205 | Very polar, used to elute highly retained compounds. |
Table 2: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Elution | Strong acid-base interaction with silica.[1] | Add 1% TEA or NH4OH to the mobile phase. |
| Solvent system is too non-polar. | Increase the percentage of the polar solvent. | |
| Poor Separation | Incorrect solvent polarity or selectivity. | Optimize solvent ratio for an Rf of 0.2-0.4. Try a different solvent system (e.g., DCM/MeOH). |
| Column overloaded. | Use a larger column with more silica gel. | |
| Poorly packed column. | Repack the column carefully, ensuring no cracks or channels. | |
| Peak Tailing/Streaking | Secondary interactions with silanol groups.[2][3] | Add 1% TEA to the mobile phase. Use neutral alumina or reversed-phase C18. |
| Compound Decomposition | Compound is acid-sensitive.[5] | Deactivate silica with TEA or use neutral alumina. |
References
- BenchChem Technical Support. (2025). Optimizing Mobile Phase Composition for HPLC of Quinolones.
- Ballesteros, O., et al. (2020). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials. ResearchGate.
- ResearchGate. (n.d.). Gradient elution system used in quinolone separation.
- BenchChem Application Notes. (2025). A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- Filip, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health (NIH).
- Stearns, S. D., et al. (n.d.). Affinity Selection of Compounds in a Fluoroquinolone Chemical Library by On-Line Immunoaffinity Deletion Coupled to Column HPLC.
- Jaikwang, P., et al. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (n.d.). Influence of different stationary phases a on chromatographic parameters.
- ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?
- Qingdao Innova Bio-meditech Co., Ltd. (2023). Application of Rotary Evaporator.
- Evolve. (2023). Evolve's essential guide to Rotary Evaporators.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Application of Rotary Evaporator [innovabiomed.com]
- 10. Evolve's essential guide to Rotary Evaporators - Evolve [evolveltd.eu]
Technical Support Center: Navigating Ester Hydrolysis and Decarboxylation in Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the critical steps of ester hydrolysis and decarboxylation in quinoline synthesis. As a self-validating system, each protocol and explanation is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the hydrolysis of quinoline esters and the subsequent decarboxylation of quinoline carboxylic acids.
Q1: My ester hydrolysis is incomplete. What are the common causes and how can I drive the reaction to completion?
A1: Incomplete ester hydrolysis is a frequent challenge, often stemming from substrate-related steric hindrance, inappropriate choice of base or solvent, or insufficient reaction time and temperature.
-
Steric Hindrance: Bulky groups near the ester functionality can significantly impede the nucleophilic attack of the hydroxide ion. For instance, a methyl group at the C3 position of a quinoline ring can render the adjacent ester resistant to mild hydrolysis conditions. In such cases, harsher conditions like using a stronger base or higher temperatures may be necessary, but this can also lead to side product formation. An alternative is to employ different deprotection strategies, such as using Lewis acids like boron tribromide (BBr₃) in dichloromethane at room temperature, which can effectively cleave the ester with minimal side products.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. While sodium hydroxide (NaOH) in a mixture of water and a co-solvent like ethanol or THF is common, for more stubborn esters, stronger bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be more effective. The choice of co-solvent is also important to ensure the solubility of both the ester and the base. A mixture of THF and water is often a robust choice. In some cases, adding a small amount of an alcohol like methanol can help to break phase separation and facilitate the reaction.
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Sometimes, simply extending the reaction time or increasing the temperature can lead to complete conversion.
Q2: I am observing significant side product formation during my base-catalyzed hydrolysis. What are these side products and how can I avoid them?
A2: Side reactions during basic hydrolysis can be problematic. Common side products include those arising from reactions at other functional groups within the molecule or from degradation under harsh conditions. For example, prolonged exposure to strong bases at high temperatures can lead to the degradation of the quinoline ring itself or reactions involving other sensitive functional groups.
To mitigate this, it is advisable to start with milder conditions (e.g., LiOH in THF/water at room temperature) and only increase the temperature or base strength if necessary. Careful monitoring of the reaction is key to stopping it once the starting material is consumed, thereby minimizing the formation of degradation products.
Q3: What are the key differences between acid-catalyzed and base-catalyzed ester hydrolysis in the context of quinoline synthesis?
A3: The choice between acid- and base-catalyzed hydrolysis depends on the overall structure of the quinoline derivative and the presence of other functional groups.
-
Base-Catalyzed Hydrolysis (Saponification): This is generally preferred for preparative purposes because the final deprotonation of the carboxylic acid by the base makes the reaction irreversible, often leading to higher yields.[1] However, it can be problematic if the molecule contains other base-sensitive functional groups.
-
Acid-Catalyzed Hydrolysis: This is a reversible process and often requires a large excess of water to drive the equilibrium towards the products.[1] It can be a better choice if the quinoline derivative possesses acid-stable but base-labile functionalities. However, the strongly acidic conditions and high temperatures required can sometimes lead to side reactions like dehydration or rearrangement.
Q4: My decarboxylation reaction is not working efficiently. What factors influence the ease of decarboxylation of quinoline carboxylic acids?
A4: The ease of decarboxylation of quinoline carboxylic acids is highly dependent on the position of the carboxyl group on the quinoline ring.
-
Position of the Carboxyl Group: Quinoline-2-carboxylic acids and quinoline-4-carboxylic acids generally undergo decarboxylation more readily than quinoline-3-carboxylic acids. This is due to the ability of the nitrogen atom in the quinoline ring to stabilize the negative charge that develops on the ring during the transition state of the decarboxylation reaction, particularly when the carboxyl group is at the 2- or 4-position.
-
Reaction Conditions: Decarboxylation can be achieved by heating the carboxylic acid in a high-boiling solvent, such as diphenyl ether or mineral oil. The required temperature can vary significantly depending on the substrate. Copper-catalyzed decarboxylation, often referred to as the "copper-quinoline" method, can facilitate the reaction at lower temperatures.[2] This involves heating the carboxylic acid in quinoline with copper powder or a copper salt.[2]
Q5: I am seeing unexpected products after my decarboxylation step. What are the possible side reactions?
A5: Side reactions during decarboxylation can include incomplete reaction, degradation of the starting material or product at high temperatures, or reactions with the solvent. For instance, when using quinoline as a solvent for copper-catalyzed decarboxylation, there is a possibility of side reactions involving the solvent itself if the conditions are too harsh or if the substrate is particularly reactive. Careful temperature control and reaction monitoring are essential to minimize these unwanted outcomes.
Troubleshooting Guides
This section provides more detailed troubleshooting advice in a structured format for specific quinoline synthesis pathways.
Gould-Jacobs Reaction: Hydrolysis and Decarboxylation Steps
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines, involving the key steps of ester hydrolysis and decarboxylation.[3][4]
| Problem | Potential Cause | Troubleshooting Strategy & Explanation |
| Incomplete Hydrolysis of the 3-Carboalkoxy-4-hydroxyquinoline | 1. Insufficient base or reaction time. 2. Low solubility of the ester in the reaction medium. | 1. Increase Base Equivalents and Reaction Time: Use a 2-3 fold excess of NaOH or KOH and extend the reflux time. Monitor the reaction by TLC until the starting ester spot disappears. The hydroxide ion acts as a nucleophile, and a higher concentration will drive the reaction forward. 2. Improve Solubility: Add a co-solvent like ethanol or THF to the aqueous base to ensure the ester is fully dissolved, allowing for efficient reaction. |
| Low Yield of 4-Hydroxyquinoline after Decarboxylation | 1. Incomplete decarboxylation. 2. Thermal degradation of the product. | 1. Ensure Sufficiently High Temperature: The decarboxylation of the intermediate quinoline-4-carboxylic acid often requires high temperatures, typically achieved by heating in a high-boiling solvent like diphenyl ether.[3] Ensure the reaction temperature is maintained consistently. 2. Optimize Heating Time: Prolonged heating at very high temperatures can lead to decomposition. Monitor the reaction for CO₂ evolution (bubbling) to cease, indicating the completion of the reaction. |
| Formation of Dark-Colored Impurities | 1. Oxidation or polymerization at high temperatures. | 1. Use an Inert Atmosphere: Performing the high-temperature decarboxylation under a nitrogen or argon atmosphere can help to minimize oxidative side reactions. 2. Purification: The crude 4-hydroxyquinoline can often be purified by recrystallization from a suitable solvent or by treatment with activated charcoal to remove colored impurities.[5] |
Pfitzinger Reaction: Work-up and Isolation of Quinoline-4-Carboxylic Acids
The Pfitzinger reaction is a reliable method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[6]
| Problem | Potential Cause | Troubleshooting Strategy & Explanation |
| Product is difficult to precipitate upon acidification. | 1. The product is partially soluble in the acidic aqueous solution. 2. Insufficient acidification. | 1. Cool the Solution: After acidification, thoroughly cool the mixture in an ice bath to minimize the solubility of the carboxylic acid and maximize precipitation. 2. Check and Adjust pH: Use a pH meter or pH paper to ensure the solution is sufficiently acidic (typically pH 2-3) to fully protonate the carboxylate salt. |
| Crude product is contaminated with unreacted starting materials. | 1. Incomplete reaction. 2. Inefficient work-up. | 1. Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature. 2. Thorough Washing: After precipitating and filtering the product, wash the solid thoroughly with cold water to remove any water-soluble starting materials or salts. An additional wash with a non-polar organic solvent like hexane can help remove unreacted carbonyl compounds. |
| Product is an oil or a gummy solid. | 1. Presence of impurities. 2. The product itself may have a low melting point. | 1. Trituration: Try triturating the crude product with a solvent in which the product is insoluble but the impurities are soluble. This can often induce crystallization. 2. Recrystallization: If trituration fails, recrystallization from a suitable solvent system is the next step for purification and obtaining a crystalline solid. |
Experimental Protocols
The following are representative, detailed protocols for key transformations.
Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 4-Quinolinecarboxylate
Objective: To hydrolyze an ethyl ester on the quinoline ring to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-quinolinecarboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-quinolinecarboxylate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).
-
Add NaOH (2.0-3.0 eq) to the solution and stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude quinoline-4-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Thermal Decarboxylation of Quinoline-2-Carboxylic Acid
Objective: To remove the carboxyl group from the 2-position of the quinoline ring.
Materials:
-
Quinoline-2-carboxylic acid
-
Diphenyl ether or mineral oil
-
Hexane
Procedure:
-
Place quinoline-2-carboxylic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling solvent such as diphenyl ether (enough to ensure good stirring).
-
Heat the mixture to a temperature where gentle reflux and gas evolution (CO₂) are observed (typically 200-250 °C).
-
Maintain this temperature until the gas evolution ceases (usually 1-3 hours). Monitor the reaction by TLC if possible (a non-polar eluent should show the formation of the more mobile decarboxylated product).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a large volume of hexane to precipitate the product and dissolve the high-boiling solvent.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane.
-
The crude product can be further purified by recrystallization.
Visualization of Key Concepts
Mechanism of Base-Catalyzed Ester Hydrolysis
Caption: Base-catalyzed hydrolysis of a quinoline ester.
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting workflow for incomplete ester hydrolysis.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]
- Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68. [Link]
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
- Cohen, T., & Schambach, R. A. (1970). The copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190. [Link]
- Reynolds, G. A., & Hauser, C. R. (1950). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 30, 70. [Link]
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebigs Annalen der Chemie, 236(1-2), 69-115. [Link]
- Cahiez, G., Moyeux, A., Gager, O., & Poizat, M. (2013). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.
- Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
- Chemistry Steps. (n.d.).
- Organic Syntheses. (n.d.). 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID. [Link]
- Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
- Wikipedia. (n.d.). Pfitzinger reaction. [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. datapdf.com [datapdf.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate. This critical intermediate in drug discovery, particularly for quinolone antibiotics and various therapeutic agents, presents unique synthetic challenges.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for alternative synthetic routes, moving beyond standard procedures to offer practical, field-tested advice for researchers, scientists, and drug development professionals.
I. Overview of Synthetic Strategies
The synthesis of this compound and its derivatives is most commonly achieved through thermal cyclization reactions. The Gould-Jacobs and Conrad-Limpach-Knorr reactions are cornerstone methods, each with distinct advantages and disadvantages depending on the desired substitution pattern and available starting materials.[3] More recent advancements have introduced microwave-assisted and green chemistry approaches to improve yields, reduce reaction times, and minimize environmental impact.[4][5][6][7][8][9]
Comparative Analysis of Key Synthetic Routes
| Synthesis Method | Key Reagents | Typical Product | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate (DEEM) | 4-Hydroxyquinolines | 100 - 250 | 1 - 3 | 60 - 90 |
| Conrad-Limpach-Knorr | Aniline, β-ketoester | 2- or 4-Hydroxyquinolines | Room Temp - 250 | 1 - 15 | Varies |
| Microwave-Assisted | Varies (often based on classical routes) | Substituted Quinolines | 80 - 250 | 0.1 - 2 | 70 - 95 |
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound, providing targeted solutions and preventative measures.
Issue 1: Low Yield in Gould-Jacobs Cyclization Step
Question: My Gould-Jacobs reaction is resulting in a low yield of the desired this compound after the thermal cyclization step. What are the likely causes and how can I improve the yield?
Answer: Low yields in the Gould-Jacobs cyclization are a common issue and can often be attributed to several factors:
-
Insufficient Cyclization Temperature: The electrocyclic ring closure requires significant thermal energy, typically around 250 °C.[10][11] Incomplete cyclization is a primary reason for low yields.
-
Decomposition of Starting Material or Product: Prolonged exposure to high temperatures can lead to decomposition.[11]
-
Solution: Minimize the reaction time at the peak temperature. Once the reaction is complete (monitored by TLC), cool the mixture promptly. Flash vacuum pyrolysis is an alternative for more sensitive substrates.[13]
-
-
Suboptimal Solvent: The choice of solvent is critical for efficient heat transfer and to prevent side reactions.
-
Solution: Diphenyl ether or Dowtherm A are standard choices.[12] For a more environmentally friendly and often higher-yielding alternative, consider using Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid), which can facilitate cyclization under milder conditions (80-100 °C).[13]
-
-
Formation of Side Products: Asymmetrically substituted anilines can lead to a mixture of regioisomers.[11]
-
Solution: If using a substituted aniline, be prepared to separate the isomers using column chromatography. The regioselectivity is influenced by both steric and electronic factors.[11]
-
Issue 2: Difficulty in Isolating the Product from High-Boiling Solvents
Question: I'm using diphenyl ether for the cyclization, but I'm having trouble isolating the product. It seems to be soluble even after cooling.
Answer: This is a frequent challenge with high-boiling, non-polar solvents.
-
Solution 1: Induce Precipitation: After cooling the reaction mixture to room temperature, add a non-polar solvent like hexane or cyclohexane.[14][15] This will decrease the solubility of the polar quinolone product and promote precipitation.
-
Solution 2: Trituration: If an oil forms instead of a solid, try triturating it with a suitable solvent (e.g., diethyl ether, hexane) to induce crystallization.
-
Solution 3: Aqueous Workup: For some derivatives, a carefully controlled aqueous workup can be effective. After cooling, cautiously add the reaction mixture to a large volume of a suitable solvent and then proceed with an appropriate extraction.
Issue 3: Conrad-Limpach-Knorr Reaction Gives the Wrong Isomer
Question: I am attempting to synthesize a 4-hydroxyquinoline derivative using the Conrad-Limpach-Knorr synthesis but am isolating the 2-hydroxyquinoline isomer instead. Why is this happening?
Answer: The regiochemical outcome of the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction conditions, specifically temperature.[16][17][18][19]
-
Kinetic vs. Thermodynamic Control:
-
Low Temperature (Kinetic Product): At lower temperatures (e.g., room temperature to ~100 °C), the reaction is under kinetic control. The more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester, leading to the formation of the 4-hydroxyquinoline.[16][18]
-
High Temperature (Thermodynamic Product): At higher temperatures (e.g., >140 °C), the reaction is under thermodynamic control. The aniline attacks the less reactive ester carbonyl, forming a more stable β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[10][18]
-
-
Solution: To favor the formation of the 4-hydroxyquinoline isomer, conduct the initial condensation of the aniline and β-ketoester at a lower temperature. The subsequent cyclization can then be carried out at a higher temperature.
III. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for this compound?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods:
-
Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[5][13]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[5][7]
-
Greener Chemistry: Microwave synthesis often allows for solvent-free reactions or the use of more environmentally benign solvents, aligning with the principles of green chemistry.[4][6][7][8]
Q2: Can I use alternative reagents for the Gould-Jacobs reaction if diethyl ethoxymethylenemalonate (DEEM) is unavailable?
A2: Yes, while DEEM is the most common reagent, other acyl malonic esters or alkoxy methylenemalonic esters can be used.[20] The key is to have a malonic ester derivative with a good leaving group that can be displaced by the aniline.
Q3: How can I purify the final this compound product?
A3: The most common purification method is recrystallization. Ethanol is often a suitable solvent.[14] If recrystallization is insufficient to remove impurities, column chromatography using silica gel with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can be employed.
Q4: What is the role of an acid catalyst in some of these quinoline syntheses?
A4: In reactions like the Combes synthesis, an acid catalyst (e.g., sulfuric acid or polyphosphoric acid) is used to promote the cyclization and dehydration steps.[3][21] For the Conrad-Limpach synthesis, an acid catalyst can facilitate the initial condensation and the subsequent keto-enol tautomerizations.[10]
IV. Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis
This protocol is adapted for a more rapid and efficient synthesis.[13][14][15]
Step 1: Condensation
-
In a microwave-safe vial, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Seal the vial and irradiate in a microwave reactor at 170 °C for 7-10 minutes.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Cool the vial to room temperature. The intermediate anilinomethylene malonate should solidify.
Step 2: Cyclization
-
To the crude intermediate from Step 1, add Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid).
-
Heat the mixture to 80-100 °C for 1-2 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure this compound.
Protocol 2: Temperature-Controlled Conrad-Limpach-Knorr Synthesis for 4-Hydroxyquinoline
This protocol emphasizes temperature control to favor the desired 4-hydroxy isomer.[10][22][23]
Step 1: Condensation (Kinetic Control)
-
In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol) or neat.
-
Stir the mixture at room temperature for 12-24 hours. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Monitor the formation of the enamine intermediate by TLC.
-
Once the condensation is complete, remove the solvent and any water formed under reduced pressure.
Step 2: Cyclization
-
Dissolve the crude enamine intermediate in a high-boiling solvent such as diphenyl ether.
-
Heat the solution to 250 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
Add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry.
-
Recrystallize from a suitable solvent.
V. Visualizing Reaction Mechanisms
Gould-Jacobs Reaction Pathway
Caption: Key stages of the Gould-Jacobs reaction.
Conrad-Limpach-Knorr Temperature Dependence
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
References
- Recent Progress in the Synthesis of Quinolines. PubMed.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate.
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central.
- Gould–Jacobs reaction. Wikipedia.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. RSC Publishing.
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
- Conrad–Limpach synthesis. Wikipedia.
- Conrad-Limpach Reaction. Cambridge University Press.
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- And 2-methyl-4-hydroxyquinolines. ResearchGate.
- Skraup synthesis of Quinoline. Centurion University.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
- Gould-Jacobs Reaction. Merck Index.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
- Gould-Jacobs Reaction. Organic Syntheses.
- "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. ResearchGate.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Springer.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health.
- This compound (C12H11NO3). PubChem.
- Conrad-limpach-knorr synthesis of Quinolone. YouTube.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
- Síntesis de Quinolinas: Conrad-Limpach-Knorr. Química Orgánica.
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
- This compound, min 98%, 100 grams. CP Lab Safety.
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.
- Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate.
- 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0. Veeprho.
- 2-methyl-4-hydroxyquinoline. Organic Syntheses.
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- 6. Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. scribd.com [scribd.com]
Overcoming solubility issues of Ethyl 4-hydroxyquinoline-3-carboxylate
Welcome to the dedicated technical support guide for Ethyl 4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and material science.[1] However, its planar aromatic structure and stable crystalline form, evidenced by a high melting point of approximately 271°C, contribute to its poor aqueous solubility.[2][3] This guide provides a systematic approach to addressing this critical issue.
Troubleshooting Guide: Quick Solutions to Common Problems
This section is formatted in a direct question-and-answer style to address the immediate challenges you might be facing at the bench.
Question 1: I've prepared a stock solution of this compound in DMSO, but it crashes out when I dilute it into my aqueous buffer (e.g., PBS). What's happening and how can I fix it?
Answer: This phenomenon, known as "crashing out," occurs when the concentration of the organic co-solvent (DMSO) is drastically lowered upon dilution into an aqueous medium. The aqueous buffer cannot maintain the solubility of the hydrophobic compound at the desired concentration, leading to precipitation.
Here are immediate troubleshooting steps:
-
Decrease the Final Concentration: The simplest solution is often to lower the final concentration of the compound in your aqueous medium.
-
Optimize the Co-solvent Percentage: While minimizing co-solvents is ideal for many biological assays, you may need to slightly increase the final percentage of DMSO. Typically, keeping the final DMSO concentration below 1% (and often below 0.1% for cell-based assays) is recommended to avoid solvent-induced artifacts.[] You may need to test the tolerance of your specific assay to slightly higher concentrations.
-
Use an Alternative Solubilization Strategy: If the above steps are insufficient or incompatible with your experimental constraints, proceed to the more robust methods detailed in the Frequently Asked Questions (FAQs) and Experimental Protocols sections below.
Question 2: My compound won't dissolve in my neutral aqueous buffer, even at low concentrations. What is the first thing I should try?
Answer: The first and often most effective strategy to investigate is pH adjustment. The quinoline nitrogen in your compound is basic and can be protonated in acidic conditions, forming a more soluble salt. Conversely, the 4-hydroxy group is weakly acidic and can be deprotonated in highly alkaline conditions.
-
Actionable Step: Attempt to dissolve the compound in a buffer with a pH below 7.0. A systematic approach is to test buffers at pH 6.0, 5.0, and 4.0. The rationale and a detailed protocol for this are provided in the pH Adjustment section.
Question 3: I need to prepare a formulation for an in vivo study. Which solubility enhancement techniques are generally most suitable?
Answer: For in vivo applications, safety and biocompatibility are paramount. The most common and well-regarded approaches include:
-
pH Adjustment with Buffers: Using physiologically compatible buffers (e.g., citrate or phosphate) is a primary strategy.[5]
-
Co-solvent Systems: Using GRAS (Generally Recognized as Safe) co-solvents like polyethylene glycol (PEG 300/400) and propylene glycol (PG) is a viable option, but concentrations must be carefully controlled to avoid toxicity.[6]
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective and widely used method to improve solubility and bioavailability for preclinical studies.[7][8]
Frequently Asked Questions (FAQs)
This section delves deeper into the scientific principles governing the solubility of this compound.
Q1: What are the key structural features of this compound that cause its poor water solubility?
A1: The poor aqueous solubility is primarily due to two factors:
-
Molecular Hydrophobicity: The bicyclic quinoline ring system is largely aromatic and nonpolar, making it energetically unfavorable to interact with polar water molecules.
-
Crystal Lattice Energy: The compound is a crystalline solid with a high melting point.[2] This indicates that strong intermolecular forces hold the molecules together in a stable crystal lattice. For dissolution to occur, the energy input from solvent-solute interactions must be sufficient to overcome this lattice energy.
Q2: What is the pKa of this compound, and why is it important?
-
The Quinoline Nitrogen (Basic pKa): The nitrogen atom in the quinoline ring is basic. Based on the pKa of the parent 4-hydroxyquinoline (pKa ≈ 2.23) and related structures like ethyl nicotinate (pKa ≈ 3.35), we can estimate the pKa for the protonation of this nitrogen to be in the range of 2.5 - 4.0 .[9][10][11][12] This means that at a pH below this range, the nitrogen will be protonated (positively charged), significantly increasing the molecule's affinity for water.
-
The 4-Hydroxy Group (Acidic pKa): The hydroxyl group at the 4-position is phenolic and thus weakly acidic. For the parent 4-hydroxyquinoline, this pKa is approximately 11.28.[9][11] We can expect a similar pKa for your compound, likely in the range of 10.5 - 11.5 . At a pH above this value, the hydroxyl group will be deprotonated (negatively charged), which can also increase solubility.
Understanding these pKa values is critical because it allows you to select a buffer pH that will ionize the molecule, thereby disrupting the crystal lattice and increasing its interaction with water.
Q3: How do co-solvents work to increase solubility?
A3: Co-solvents are water-miscible organic solvents that, when added to water, alter the overall polarity of the solvent system. They work by reducing the polarity of the water, making it a more favorable environment for a nonpolar solute.[6] Co-solvents disrupt the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity in the solvent for the solute molecule to occupy.[]
Q4: What is the mechanism behind cyclodextrin-based solubility enhancement?
A4: Cyclodextrins are cyclic oligosaccharides that have a truncated cone shape.[7] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. They enhance the solubility of poorly soluble compounds by encapsulating the hydrophobic part of the guest molecule (in this case, the quinoline ring of your compound) within their cavity. This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the drug from the aqueous environment.[8][13]
Data Summary Table
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₂H₁₁NO₃ | [14] |
| Molecular Weight | 217.22 g/mol | [14] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | ~271°C | [2][3] |
| Aqueous Solubility | Poorly soluble / Sparingly soluble | [2] |
| Organic Solvent Solubility | Soluble in ethanol, DMSO, DMF | [2] |
| Estimated Basic pKa | 2.5 - 4.0 (Quinoline Nitrogen) | [9][10][11][12] |
| Estimated Acidic pKa | 10.5 - 11.5 (4-Hydroxy Group) | [9][11] |
Experimental Protocols & Methodologies
Here are detailed, step-by-step protocols for the most effective solubility enhancement techniques.
Method 1: Solubility Enhancement by pH Adjustment
This protocol explains how to systematically determine the effect of pH on the solubility of your compound.
Principle: Based on the estimated basic pKa of 2.5-4.0, lowering the pH of the aqueous medium will lead to the protonation of the quinoline nitrogen, forming a more soluble cationic species.
Workflow Diagram:
Caption: Workflow for pH-based solubility enhancement.
Step-by-Step Protocol:
-
Prepare Buffers: Prepare a series of biologically relevant buffers (e.g., phosphate, citrate) at various pH values. A good starting range is pH 7.4 (physiological), 6.0, 5.0, and 4.0.
-
Dispense Compound: Weigh an excess amount of this compound into separate glass vials (e.g., 1-2 mg per vial).
-
Add Buffer: Add a fixed volume of each buffer to the corresponding vial (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separate Solid: After equilibration, allow the vials to sit undisturbed for a short period. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analyze: Plot the measured solubility against the buffer pH to determine the optimal pH for dissolution.
Method 2: Co-Solvent Systems
This protocol provides a general method for using co-solvents to create a stock solution that is less prone to precipitation upon dilution.
Principle: A mixture of water-miscible solvents can create a microenvironment that is more favorable for hydrophobic molecules, thereby increasing solubility.[6]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
Step-by-Step Protocol:
-
Primary Stock Preparation: Dissolve the this compound in 100% of your chosen primary co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Intermediate Stock (Optional but Recommended): Prepare an intermediate stock solution by diluting the primary stock in a secondary, less potent but more biocompatible co-solvent like PEG 400 or ethanol. This can help bridge the polarity gap between your primary stock and the final aqueous buffer.
-
Dilution into Aqueous Buffer: When preparing your final working solution, add the stock solution (primary or intermediate) to your aqueous buffer dropwise while vortexing. This rapid mixing helps to prevent localized high concentrations of the compound that can initiate precipitation.
-
Final Concentration Check: Always ensure the final concentration of the co-solvent in your assay is below the tolerance limit for your specific experimental system.
Method 3: Cyclodextrin Complexation
This protocol describes how to use cyclodextrins to form an inclusion complex and enhance aqueous solubility, a method particularly useful for in vivo studies.
Principle: The hydrophobic this compound molecule will be encapsulated within the hydrophobic cavity of the cyclodextrin, forming a stable, water-soluble complex.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[15]
Mechanism Diagram:
Caption: Mechanism of cyclodextrin-mediated solubilization.
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer. A common starting concentration is 10-20% (w/v).
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Complexation: Stir or sonicate the mixture at room temperature for an extended period (typically 24-72 hours) to allow for the formation of the inclusion complex. Gentle warming (40-50°C) can sometimes accelerate this process, but the thermal stability of the compound should be considered.
-
Remove Undissolved Compound: After the incubation period, filter the solution through a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantify and Use: Determine the concentration of the solubilized compound in the filtrate. This solution can now be used for your experiments or further diluted as needed.
References
- Loftsson, T., Jarvinen, T. (1999). Cyclodextrins in pharmaceutical applications. Advanced Drug Delivery Reviews, 36(1), 59-79. (Note: A representative authoritative source on cyclodextrins, as the direct link is not available).
- Jain, A., et al. (2011).
- FooDB.
- Ataman Kimya.
- Malvacio, I., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Microwave Chemistry. [Link]
- Pharmatech. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- PubChem.
- ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)
- Qeios. (2024).
- ResearchGate.
- Rowan Scientific.
- OAText.
- Google Patents.
- ChemBK.
- Rowan Scientific. pKa Prediction. [Link]
- PMC. (2022).
- ScienceAsia. (2020).
- Horta, B. B., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC. (Note: A representative authoritative source on quinolone chemistry, as the direct link is not available).
- Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
- PubChem.
- PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]
- PubChemLite.
- Google Patents. PE20201257A1 - PROCESS FOR THE HYDROLYSIS OF QUINOLONE CARBOXYL ESTERS.
- Google Patents. US7632944B2 - Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
- European Patent Office.
- PubMed. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. [Link]
- PubChem.
- PMC. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
Sources
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- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Stability of Ethyl 4-hydroxyquinoline-3-carboxylate under acidic/basic conditions
Technical Support Center: Ethyl 4-hydroxyquinoline-3-carboxylate
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile quinoline derivative. As a key intermediate in the synthesis of various pharmaceuticals, understanding its stability is paramount to achieving reliable and reproducible results.[1][2]
I. Understanding the Core Chemistry & Stability Profile
This compound exists in equilibrium with its tautomeric form, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[3][4] This keto-enol tautomerism is a key feature of its chemical behavior. The compound's stability is primarily influenced by the reactivity of the ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway is the hydrolysis of the ethyl ester to form 4-hydroxyquinoline-3-carboxylic acid.[5][6] This reaction is significantly accelerated by the presence of acids or bases. Under harsh conditions, further degradation, such as decarboxylation of the resulting carboxylic acid, may occur, especially at elevated temperatures.[3][4]
Q2: What are the visual or analytical first signs of degradation?
A2: Visually, degradation may not always be apparent. Analytically, the first sign is the appearance of a new peak corresponding to 4-hydroxyquinoline-3-carboxylic acid in your analytical chromatogram (e.g., HPLC or TLC). A corresponding decrease in the peak area of the parent compound, this compound, will also be observed.
Q3: How should I properly store this compound to ensure long-term stability?
A3: For optimal stability, store this compound in a cool, dry place, tightly sealed to protect from moisture. Recommended storage temperatures are typically between 2-8°C.[2]
Q4: Can I use this compound in aqueous solutions?
A4: While it can be used in aqueous solutions for short-term experiments, be aware of the potential for hydrolysis, especially at non-neutral pH. For longer-term studies, consider using a buffered solution at a pH where the compound exhibits maximum stability, or use non-aqueous solvents if your experimental design permits.
III. Troubleshooting Guide: Stability Issues
This section addresses common problems encountered during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/TLC analysis. | Hydrolysis of the ester group to the corresponding carboxylic acid. | - Ensure solvents are dry and free of acidic or basic contaminants.- Minimize the time the compound is in solution, especially in protic solvents.- Analyze samples promptly after preparation. |
| Low yield in a reaction where the compound is a starting material. | Degradation of the starting material prior to or during the reaction. | - Confirm the purity of the starting material before use.- If the reaction is conducted under acidic or basic conditions, consider if the compound is stable under those conditions for the duration of the reaction. |
| Inconsistent results between experimental runs. | Variable levels of degradation due to differences in handling or storage. | - Standardize sample preparation procedures.- Ensure consistent storage conditions for all batches of the compound. |
IV. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[7][8] These studies help to identify potential degradation products and establish degradation pathways.
Protocol 1: Acidic Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add an equal volume of 0.1 M hydrochloric acid to the sample solution.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, and 24 hours).
-
Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the neutralized sample by a suitable stability-indicating method, such as HPLC, to quantify the remaining parent compound and any degradation products.
Protocol 2: Basic Hydrolysis
-
Sample Preparation: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add an equal volume of 0.1 M sodium hydroxide to the sample solution.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Basic hydrolysis is often faster than acidic hydrolysis.[9]
-
Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the neutralized sample by HPLC to monitor the degradation process.
V. Visualizing Degradation Pathways and Workflows
Chemical Structures and Tautomerism
Caption: Primary degradation pathway via hydrolysis.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
VI. References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 9, 2026, from [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2020, May 15). Retrieved January 9, 2026, from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. Retrieved January 9, 2026, from [Link]
-
US Patent for 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (n.d.). Retrieved January 9, 2026, from
-
This compound. (n.d.). Retrieved January 9, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 9, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020, April 15). Retrieved January 9, 2026, from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (2020, July 28). Retrieved January 9, 2026, from [Link]
-
The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. (1946). Journal of the American Chemical Society, 68(7), 1281–1283. [Link]
-
hydrolysis of esters - Chemguide. (n.d.). Retrieved January 9, 2026, from [Link]
-
4-hydroxyquinoline-3-carboxylic acid ethyl ester - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 9, 2026, from [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2019, August 9). Retrieved January 9, 2026, from [Link]
Sources
- 1. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]
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- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. jddtonline.info [jddtonline.info]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Identification and Troubleshooting of Impurities in Ethyl 4-hydroxyquinoline-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a crucial intermediate in the development of various pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents, ensuring the purity of this compound is paramount.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you identify, control, and eliminate impurities in your reaction.
Synthesis Overview: The Gould-Jacobs Reaction
The most common and effective method for synthesizing this compound is the Gould-Jacobs reaction.[4][5] This process involves two primary stages:
-
Condensation: An aniline (or substituted aniline) is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's nitrogen onto the electron-deficient carbon of the methylene group in DEEM, followed by the elimination of ethanol to form an intermediate, diethyl anilinomethylenemalonate.[4][6]
-
Thermal Cyclization: The intermediate is heated to a high temperature (typically >240 °C), often in a high-boiling inert solvent, to induce an intramolecular electrocyclic ring closure.[7][8] This cyclization, followed by the elimination of a second molecule of ethanol, yields the final 4-hydroxyquinoline product.[4]
Caption: The Gould-Jacobs reaction pathway for this compound synthesis.
Troubleshooting Guide & FAQs
Q1: My final product is contaminated with unreacted starting materials. How can I mitigate this?
This is a common issue often stemming from suboptimal reaction conditions or impure reagents.
Answer & Causality: The primary starting material impurities are unreacted aniline and diethyl ethoxymethylenemalonate (DEEM) . The presence of DEEM can be further complicated by impurities from its own synthesis, such as diethyl malonate and ethyl orthoformate.[9] Additionally, DEEM is susceptible to hydrolysis, especially if moisture is present, which can affect reaction stoichiometry.[10]
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting the synthesis, confirm the purity of your aniline and DEEM using Gas Chromatography-Mass Spectrometry (GC-MS) or NMR. DEEM should be distilled immediately prior to use if it has been stored for an extended period, as it can polymerize upon standing.[11]
-
Optimize Stoichiometry: While a slight excess of one reagent can be used to drive the reaction to completion, a large excess will lead to significant contamination. An excess of DEEM is sometimes used, but this must be carefully controlled.[8]
-
Ensure Anhydrous Conditions: The initial condensation step should be performed under anhydrous conditions to prevent the hydrolysis of DEEM. Use dry solvents and glassware.
-
Sufficient Cyclization Temperature & Time: Incomplete conversion of the intermediate can occur if the cyclization temperature is too low or the heating time is too short. The high temperatures required are essential to overcome the activation energy for the intramolecular ring closure.[8][12]
Q2: I've isolated an impurity with the same mass as my product. What is it likely to be?
The presence of an isomer strongly suggests a competing reaction pathway has occurred, which is highly dependent on temperature.
Answer & Causality: The reaction between an aniline and a β-ketoester (like DEEM) can proceed via two different pathways, leading to isomeric products. This is the classic distinction between the Conrad-Limpach and Knorr syntheses.[13]
-
Gould-Jacobs/Conrad-Limpach (Kinetic Control): At lower to moderate temperatures (e.g., room temperature to ~100 °C) for the initial condensation, the aniline's nitrogen preferentially attacks the more reactive keto-equivalent group of DEEM. This is the kinetically favored pathway and leads to the desired 4-hydroxyquinoline product.[7][14]
-
Knorr Synthesis (Thermodynamic Control): At higher initial condensation temperatures (e.g., >140 °C), the reaction becomes reversible. The aniline can instead attack the less reactive ester group, forming a β-keto anilide intermediate. This is the thermodynamically more stable intermediate, and its subsequent cyclization yields the isomeric 2-hydroxyquinoline product.[7][15]
Caption: Competing reaction pathways based on initial condensation temperature.
Troubleshooting Steps:
-
Strict Temperature Control: Carefully control the temperature during the initial mixing and heating of the aniline and DEEM. The condensation should be performed at a moderate temperature to ensure the kinetic pathway is dominant before proceeding to the high-temperature cyclization.
-
Stepwise Heating: Consider a two-step heating profile. First, heat the mixture at a moderate temperature (e.g., 80-100 °C) to form the anilinomethylenemalonate intermediate. Then, raise the temperature to >240 °C for the cyclization step.
Q3: My final yield is low, and the crude product shows multiple spots on TLC. What side reactions could be occurring?
A complex impurity profile often points to degradation or incomplete reactions.
Answer & Causality: Several side reactions can reduce yield and purity:
-
Incomplete Cyclization: The conversion of the diethyl anilinomethylenemalonate intermediate to the final product requires significant thermal energy. If the temperature is too low or the time is insufficient, this intermediate will remain as a major impurity.[8]
-
Thermal Degradation: While a high temperature is necessary for cyclization, excessive heat or prolonged reaction times can cause the product to decompose. Quinolines are generally stable, but the ester functionality can be a point of weakness at very high temperatures.[1][16]
-
Hydrolysis to Carboxylic Acid: The ethyl ester of the final product can be hydrolyzed to the corresponding 4-hydroxyquinoline-3-carboxylic acid . This is particularly likely if the reaction mixture is contaminated with water or if the work-up involves harsh acidic or basic conditions.[17]
-
Decarboxylation: If the carboxylic acid impurity is formed, it can subsequently decarboxylate at high temperatures to yield 4-hydroxyquinoline .
Troubleshooting Steps:
-
Use a High-Boiling Solvent: Performing the cyclization neat can lead to localized overheating and charring. Using a high-boiling, inert solvent such as Dowtherm (a eutectic mixture of diphenyl and diphenyl ether) or mineral oil provides much better temperature control and often leads to higher yields.[12]
-
Optimize Cyclization Conditions: Systematically vary the cyclization temperature (e.g., from 240 °C to 260 °C) and time to find the optimal balance between complete reaction and minimal degradation. Monitor the reaction progress by TLC or HPLC.
-
Controlled Work-up: After cooling, the product often precipitates from the high-boiling solvent. It can be collected by filtration and washed with a non-polar solvent like petroleum ether.[12] Avoid strong acids or bases during work-up unless specifically performing a saponification. For purification, recrystallization from a suitable solvent is often effective.
Q4: What are the best analytical methods for identifying and quantifying these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.
Answer & Causality: No single technique can provide all the necessary information. Combining chromatographic separation with spectroscopic identification is the gold standard.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification.[18] A reversed-phase C18 column with a UV detector (monitoring at ~225 nm) is typically effective.[18] Gradient elution with a mobile phase of acetonitrile and water is commonly used to resolve the product from starting materials and byproducts.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[19] It provides the molecular weight of each impurity separated by the LC, allowing for rapid determination of its molecular formula and aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for characterizing unknown impurities after they have been isolated or enriched.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the volatile starting materials (aniline, DEEM) to ensure their purity before the reaction begins.[18]
Caption: General analytical workflow for impurity identification and quantification.
Data Summary & Protocols
Table 1: Common Impurities and Their Identification
| Impurity Name | Probable Origin | Identification Method | Expected [M+H]⁺ (m/z) |
| Aniline | Unreacted Starting Material | GC-MS, LC-MS | 94.1 |
| Diethyl ethoxymethylenemalonate (DEEM) | Unreacted Starting Material | GC-MS, LC-MS | 217.1 |
| Diethyl Anilinomethylenemalonate | Incomplete Cyclization | LC-MS, NMR | 278.1 |
| Ethyl 2-hydroxyquinoline-3-carboxylate | Isomerization (Knorr Pathway) | LC-MS, NMR | 218.1 |
| 4-Hydroxyquinoline-3-carboxylic acid | Product Hydrolysis | LC-MS, HPLC | 190.0 |
| 4-Hydroxyquinoline | Product Decarboxylation | LC-MS, HPLC | 146.0 |
Protocol: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for the purity analysis of this compound. Method optimization may be required based on the specific impurities present and the instrumentation used.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
2. Materials & Reagents:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[18]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh ~10 mg of the crude product or final sample and dissolve it in 100 mL of the sample diluent to achieve a concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 10 µL.[18]
-
Detection Wavelength: 225 nm.[18]
-
Column Temperature: 30 °C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak (this compound) relative to the total area of all peaks to determine the purity.
-
For quantification of specific impurities, a reference standard for each impurity is required to generate a calibration curve.
References
- BenchChem. (2025). Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. BenchChem.
- BenchChem. (2025).
- Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. [Link]
- Farkas, J., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
- Chem-Impex. (n.d.). This compound.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]
- ChemBK. (2024).
- Unnamed Source. (n.d.).
- Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
- Organic Syntheses. (n.d.).
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
- Merck Index Online. (n.d.). Gould-Jacobs Reaction. [Link]
- Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
- PrepChem.com. (n.d.).
- Biotage. (n.d.).
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. [Link]
- Molecules. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
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- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. wikiwand.com [wikiwand.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. prepchem.com [prepchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 14. scribd.com [scribd.com]
- 15. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering High-Temperature Quinoline Synthesis
Welcome to the Technical Support Center for high-temperature quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the critical parameter of reaction temperature. Quinolines are a cornerstone in medicinal chemistry and materials science, and their synthesis often involves highly energetic reactions where precise temperature control is paramount for safety, yield, and purity.
This center offers a curated collection of frequently asked questions (FAQs) and troubleshooting guides for the most common high-temperature quinoline synthesis methods: the Skraup, Doebner-von Miller, and Combes syntheses. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can not only solve immediate issues but also build a foundational understanding for future success.
Section 1: General Principles of Temperature Management in Quinoline Synthesis
High-temperature quinoline syntheses are often characterized by strongly exothermic steps.[1] Uncontrolled exotherms can lead to a host of problems, including violent, runaway reactions, degradation of starting materials and products, and the formation of intractable tars.[2][3] Effective temperature management is therefore not just about achieving the desired product, but about ensuring the safety and reproducibility of the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are high temperatures often required for quinoline synthesis?
A: Many classical quinoline syntheses, such as the Skraup and Combes reactions, involve cyclization and dehydration steps that have high activation energy barriers.[4][5] Heating is necessary to provide sufficient energy for these reactions to proceed at a practical rate. However, the challenge lies in balancing the need for high temperatures with the management of exothermic events that can occur.
Q2: What are the primary risks of poor temperature control?
A: The primary risks include:
-
Runaway Reactions: The Skraup synthesis, in particular, is notoriously exothermic and can become violent if not properly controlled.[2][6]
-
Tar Formation: Excessive heat can lead to the polymerization of reactive intermediates, such as acrolein in the Skraup synthesis, resulting in significant tar formation and difficult purification.[2][7]
-
Reduced Yield and Purity: Side reactions and product degradation are more prevalent at elevated and uncontrolled temperatures, leading to lower yields and the formation of impurities that can be challenging to remove.[7][8]
-
Scale-Up Challenges: Heat dissipation becomes more difficult as the reaction scale increases due to a lower surface-area-to-volume ratio.[3]
Q3: How can I effectively monitor the internal temperature of a viscous reaction mixture?
A: For viscous reaction mixtures, which are common in these syntheses, a standard thermometer may not provide an accurate reading of the bulk temperature. It is crucial to use a calibrated thermocouple probe positioned to reflect the internal temperature of the reaction mass, away from the vessel walls.[3] Good mechanical stirring is also essential to ensure homogeneity and prevent localized hotspots.[2]
Section 2: Method-Specific Troubleshooting Guides
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines but is infamous for its violent exothermic nature.[1][6] The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of an aniline, cyclization, and oxidation.[1][5]
Issue 1: The reaction is extremely vigorous and difficult to control.
-
Root Cause: The initial dehydration of glycerol and subsequent reaction steps are highly exothermic.[1]
-
Solution:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a widely accepted method to moderate the reaction's violence by extending it over a longer period.[1][2][9] Boric acid can also be used as a moderator.[1][3]
-
Controlled Reagent Addition: The order of reagent addition is critical. Typically, ferrous sulfate, glycerol, aniline, and the oxidizing agent (e.g., nitrobenzene) are mixed before the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling.[1][2]
-
Heat Management: Begin by gently heating the mixture to initiate the reaction. Once the exotherm begins, remove the external heat source and allow the reaction to proceed under its own heat.[2][7] If the reaction becomes too vigorous, external cooling (e.g., an ice bath or wet towel) should be applied.[7]
-
Issue 2: Significant tar formation is observed, complicating purification.
-
Root Cause: High temperatures and harsh acidic conditions promote the polymerization of the acrolein intermediate and other reactive species.[2][7]
-
Solution:
-
Optimize Temperature: Avoid excessive heating. After the initial exothermic phase, maintain a gentle reflux to ensure the reaction goes to completion without promoting tar formation.[2][10]
-
Use a Moderator: Ferrous sulfate not only controls the exotherm but also helps to minimize charring and tar formation.[2]
-
Purification Strategy: The crude product is often a dark, tarry residue.[2] Steam distillation is a highly effective method for isolating the volatile quinoline product from the non-volatile tar.[2][10][11]
-
Protocol 1: Controlled Skraup Synthesis of Quinoline
This protocol emphasizes safety and control of the exothermic reaction.
-
Materials: Aniline, Glycerol, Ferrous sulfate heptahydrate, Nitrobenzene, Concentrated sulfuric acid.
-
Procedure:
-
In a fume hood, in a round-bottom flask equipped with a reflux condenser and an overhead stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.
-
Slowly add nitrobenzene with stirring.
-
With efficient cooling in an ice bath, slowly add concentrated sulfuric acid through a dropping funnel with constant, vigorous stirring.[2]
-
Gently heat the mixture to initiate the reaction.
-
Once the exothermic reaction begins and the mixture starts to reflux, remove the external heat source.[7]
-
After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[2]
-
Allow the mixture to cool before proceeding with the work-up, which typically involves careful pouring into water, neutralization, and steam distillation.[2][10]
-
The Doebner-von Miller Synthesis
This method is a versatile approach for synthesizing substituted quinolines from anilines and α,β-unsaturated aldehydes or ketones.[4] While generally less violent than the Skraup synthesis, temperature control remains crucial for preventing side reactions.
Issue 1: Low yield due to the formation of polymeric material.
-
Root Cause: The α,β-unsaturated carbonyl compound is prone to acid-catalyzed polymerization, a major side reaction.[2][12][13]
-
Solution:
-
Temperature Control: Overheating significantly promotes polymerization. Maintain the reaction at the lowest effective temperature that allows for the desired condensation and cyclization to occur.[2][12]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[2][13]
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and improve yields.[12]
-
Issue 2: The reaction is sluggish or incomplete.
-
Root Cause: Suboptimal reaction temperature or insufficient acid catalysis.
-
Solution:
-
Optimize Temperature: While avoiding excessive heat, ensure the temperature is sufficient to drive the reaction. A typical temperature range is 100-150°C.[14] Monitoring the reaction by Thin-Layer Chromatography (TLC) can help determine the optimal balance between reaction rate and side product formation.[11]
-
Catalyst Choice: While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or SnCl₄ can also be effective and may offer milder conditions.[12] The choice of acid and its concentration should be optimized for the specific substrates.
-
Workflow for Optimizing Doebner-von Miller Reaction Temperature
Caption: A logical workflow for optimizing the reaction temperature in a Doebner-von Miller synthesis.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[15][16] The key temperature-sensitive step is the cyclization of the enamine intermediate.
Issue 1: Low yield of the desired quinoline product.
-
Root Cause: Incomplete cyclization of the enamine intermediate or degradation under harsh acidic conditions at high temperatures.
-
Solution:
-
Staged Temperature Profile: The initial condensation to form the enamine can often be performed at a lower temperature. The subsequent acid-catalyzed cyclization then requires heating. A staged approach, where the mixture is gently heated after the addition of the acid catalyst, can be beneficial.[2]
-
Choice of Acid Catalyst: While concentrated sulfuric acid is common, other catalysts like polyphosphoric acid (PPA) can be effective and may allow for lower reaction temperatures.[15][16]
-
Anhydrous Conditions: The cyclization step involves dehydration. Ensuring the use of anhydrous reagents and solvents can help drive the reaction to completion.
-
Issue 2: A mixture of regioisomers is formed with an unsymmetrical β-diketone.
-
Root Cause: The cyclization can occur at two different positions on the aniline ring, leading to a mixture of products.
-
Solution:
-
Temperature Influence on Regioselectivity: The reaction temperature can influence the ratio of regioisomers. It is advisable to conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate and to analyze the product mixture to determine the effect of temperature on selectivity.
-
Steric and Electronic Effects: The regioselectivity is also strongly influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[15] While temperature is a factor, substrate design is often the primary means of controlling regioselectivity.
-
Table 1: Typical Temperature Ranges for High-Temperature Quinoline Syntheses
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Skraup | 100 - 150[17] | Highly exothermic; initial heating followed by self-sustaining reflux is common.[7] |
| Doebner-von Miller | 100 - 150[14] | Balance between reaction rate and polymerization of the carbonyl substrate.[12] |
| Combes | Varies; cyclization often requires heating. | The condensation and cyclization steps may have different optimal temperatures.[2][4] |
| Friedländer | 150 - 220 (solvent-free)[18] | Can often be performed under milder conditions with appropriate catalysis.[18] |
Section 3: Data-Driven Insights and Advanced Protocols
Managing Heat Transfer on a Larger Scale
Scaling up exothermic reactions presents significant challenges due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[3]
Q: How do I adapt my temperature control strategy when scaling up a quinoline synthesis?
A:
-
Jacketed Reactor: Utilize a jacketed reactor with a temperature control unit for precise and uniform heating and cooling.[3]
-
Overhead Stirring: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller to ensure the entire reaction mass is homogenous and to improve heat transfer from the bulk to the reactor wall.[3]
-
Semi-Batch Addition: For highly exothermic reactions, adopt a semi-batch approach where one of the reactants (e.g., sulfuric acid in the Skraup synthesis) is added slowly and controllably over time to manage the rate of heat generation.[3]
Decision Tree for Troubleshooting Low Yields in High-Temperature Quinoline Synthesis
Caption: A troubleshooting decision tree for addressing low yields in high-temperature quinoline synthesis.
This technical support guide provides a framework for understanding and managing reaction temperature in high-temperature quinoline synthesis. By applying these principles and troubleshooting strategies, researchers can enhance the safety, reliability, and success of their experiments.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- Ali, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19354-19379.
- Benchchem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Unknown. (n.d.). Synthesis of Quinoline and derivatives.
- Wikipedia. (n.d.). Skraup reaction.
- Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Unknown. (n.d.). Combes Quinoline Synthesis.
- Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
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- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for catalyst selection in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common experimental hurdles. Quinolines are a cornerstone in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights to help you optimize your synthetic routes.
Section 1: Foundational Knowledge in Catalyst Selection
This section addresses fundamental questions regarding the initial choice of a catalytic system.
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?
A2: The decision between a homogeneous and heterogeneous catalyst depends on your experimental priorities, such as scale, selectivity, and the need for catalyst recycling.[3]
-
Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically in solution).[4] They often provide higher activity and selectivity under milder reaction conditions because the active sites are readily accessible.[4][5] However, their primary drawback is the difficulty in separating them from the reaction product, which can be costly and challenging, especially on a larger scale.[6][7]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[7] Their main advantage is the ease of separation from the product via simple filtration, which allows for straightforward catalyst recycling and minimizes product contamination.[4] This makes them ideal for environmentally friendly and industrial-scale processes.[3] However, they can sometimes suffer from lower activity, require harsher conditions, and may have issues with diffusion limitations or leaching of the active metal.[3][5][6]
dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Decision tree for choosing between homogeneous and heterogeneous catalysts.
Q2: What are "green" catalytic options for quinoline synthesis?
A2: Green chemistry principles focus on reducing the environmental impact of chemical processes.[8] For quinoline synthesis, this involves several strategies:
-
Catalyst-Free Conditions: The Friedländer synthesis, for example, can be successfully performed in water without any catalyst, which is an exceptionally green approach.[9]
-
Reusable Catalysts: Employing heterogeneous or nanocatalysts that can be easily recovered and reused minimizes catalyst waste.[3] Nanocatalysts are particularly promising due to their high surface area and reactivity.[1][10]
-
Greener Solvents: Using environmentally benign solvents like water or ethanol instead of hazardous organic solvents is a key green strategy.[8][11]
-
Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.[3][8]
Q3: What role do Lewis acids and Brønsted acids play in quinoline synthesis?
A3: Both Lewis and Brønsted acids are frequently used as catalysts, particularly in condensation reactions like the Friedländer, Combes, and Doebner-von Miller syntheses.[1][12]
-
Brønsted Acids (e.g., p-toluenesulfonic acid, H₂SO₄) donate a proton.[12] They typically activate carbonyl groups, making them more electrophilic and facilitating the initial condensation step with the aniline derivative.
-
Lewis Acids (e.g., ZnCl₂, In(OTf)₃, Sc(OTf)₃) accept an electron pair.[3][12] They coordinate to carbonyl oxygens or amine nitrogens, activating the substrates for nucleophilic attack and promoting the cyclization and dehydration steps. The strength of the Lewis acid can be critical; for instance, the strong Lewis acidity of Al³⁺ in the MIL-53(Al) metal-organic framework (MOF) has been shown to be highly effective in the Friedländer synthesis.[13][14]
Section 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| YLD-01 | Low or No Product Yield | Inappropriate catalyst choice; Suboptimal reaction temperature; Catalyst deactivation; Poor substrate reactivity (steric/electronic effects).[3] | Switch catalyst type (e.g., from Brønsted to a stronger Lewis acid like In(OTf)₃ for Friedländer).[3][15] Optimize temperature by monitoring with TLC.[3] Use a fresh batch or higher loading of catalyst.[16] Consider harsher conditions or a more active catalyst for unreactive substrates.[3] |
| REG-01 | Poor Regioselectivity | Use of unsymmetrical ketones (Friedländer); Steric and electronic effects of substituents (Combes).[12][17] | For Friedländer, use specific amine catalysts or ionic liquids to favor one isomer.[12] Introducing a directing group (e.g., phosphoryl) on the ketone can also control cyclization.[18] For Combes, modifying substituents to alter the steric balance can direct the reaction.[17][19] |
| CAT-D1 | Reaction Stalls Before Completion | Catalyst poisoning by the quinoline nitrogen; Catalyst decomposition to an inactive form (e.g., palladium black); Fouling of heterogeneous catalyst surface.[20][21] | For transition metal catalysts, use bulky, electron-rich ligands (e.g., SPhos) to protect the metal center.[22] Lower the reaction temperature to prevent thermal degradation.[21] For heterogeneous catalysts, ensure starting materials are pure to prevent fouling.[21] |
| TAR-01 | Formation of Tar/Side Products | Harsh reaction conditions (high temp, strong acids); Self-condensation of carbonyl substrates (Aldol reaction); Polymerization of reactants.[16][23] | Reduce reaction temperature and monitor closely.[16] For Doebner-von Miller, use a biphasic medium to sequester the carbonyl and reduce polymerization.[24] Use milder catalysts (e.g., gold-catalyzed reactions can proceed under milder conditions).[18] |
In-Depth Troubleshooting FAQs
Q4: My Friedländer synthesis is giving a very low yield. What are the most common causes and how can I fix it?
A4: Low yields in the Friedländer synthesis are a frequent challenge.[16] The primary causes are often related to the catalyst and reaction conditions.
-
Suboptimal Catalyst: The choice of acid or base catalyst is critical.[16] If a standard Brønsted acid like p-TsOH is ineffective, the reaction may require a stronger Lewis acid to facilitate the condensation and cyclization steps.
-
Harsh Conditions: Traditional methods using high temperatures can cause degradation of starting materials or the final product.[16][18]
Troubleshooting Protocol: Optimizing a Low-Yield Friedländer Reaction
-
Step 1: Catalyst Screening. If using a Brønsted acid, switch to a Lewis acid. Indium(III) triflate (In(OTf)₃) has been shown to be a highly effective catalyst for this reaction, often working well under solvent-free conditions.[15] Metal-organic frameworks like MIL-53(Al) are also excellent heterogeneous options due to their strong Lewis acid sites.[14]
-
Step 2: Temperature Optimization. The reaction is very sensitive to temperature.[16] Instead of defaulting to a high temperature, try running the reaction at a lower temperature first (e.g., 80 °C) and gradually increasing it in 10-20 °C increments, monitoring progress by TLC.[3][16]
-
Step 3: Solvent Choice. If reactants have poor solubility, this can hinder the reaction. While solvent-free conditions are often preferred, switching to a polar solvent like ethanol or DMF can improve solubility and efficiency.[16][25]
-
Step 4: Check Reactant Stability. Ensure your 2-aminoaryl aldehyde/ketone is pure. These compounds can be unstable and degrade upon storage, leading to poor outcomes.
dot graph LR { graph [fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption: Experimental workflow for troubleshooting low reaction yield.
Q5: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A5: This is a classic and significant challenge in quinoline synthesis.[12][17] The reaction can proceed via two different pathways, leading to a mixture of regioisomers that are often difficult to separate.
-
Catalyst Control: The choice of catalyst can directly influence the regiochemical outcome. The use of specific amine catalysts or certain ionic liquids has been shown to favor the formation of a single product.[12][16]
-
Substrate Control: Modifying the ketone substrate is a powerful strategy. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons can force the cyclization to occur at a specific position.[12][18]
-
Condition Control: Systematically optimizing the reaction temperature and solvent can also influence the ratio of the regioisomers.[12]
Q6: My transition-metal catalyzed reaction starts well but then stops. What is causing this catalyst deactivation?
A6: This is a common sign of catalyst deactivation, where the active catalytic species is removed from the reaction cycle.[20] In reactions involving quinolines, the primary culprit is often the product itself.
-
Poisoning: The lone pair of electrons on the quinoline nitrogen atom can strongly coordinate to the transition metal center (e.g., Palladium, Rhodium).[20] This binding can be irreversible, forming a stable, inactive complex and effectively poisoning the catalyst.[20]
-
Formation of Inactive Species: Under reaction conditions, the active catalyst (e.g., Pd(0)) can agglomerate into inactive palladium black or be converted into other inactive states.[21]
-
Fouling: For heterogeneous catalysts, the physical deposition of byproducts or polymers onto the catalyst surface can block the active sites.[20][26]
To mitigate poisoning, consider using bulky, electron-rich ligands that can shield the metal center or adding the quinoline precursor slowly to the reaction mixture to keep its concentration low.[22]
Section 3: Advanced Protocols & Data
Protocol 1: General Procedure for Friedländer Synthesis using a Heterogeneous Nanocatalyst
This protocol describes a general procedure for the Friedländer synthesis using a reusable solid catalyst, which is beneficial for green chemistry applications.[10]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
Nanocatalyst (e.g., Fe₃O₄ NPs, 0.02 - 0.07 g)[27]
-
Ethanol (5 mL, if not solvent-free)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst.[10]
-
If the reaction is not solvent-free, add ethanol (5 mL).[10]
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C) for the required time (e.g., 2 hours).[10][27]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, cool the mixture to room temperature. If the catalyst is magnetic (like Fe₃O₄), it can be separated using an external magnet. Otherwise, separate the catalyst by filtration.[10][27]
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[8][27]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired quinoline derivative.[10]
Data Table: Comparison of Catalytic Systems in Friedländer Synthesis
The following table summarizes the performance of various catalytic systems. Note that yields are highly dependent on the specific substrates and must be optimized accordingly.
| Catalyst | Catalyst Type | Conditions | Time (h) | Yield (%) | Reference(s) |
| None (Catalyst-Free) | Green Chemistry | Water, 100 °C | 3 | up to 97 | [9] |
| p-TsOH | Homogeneous Brønsted Acid | Toluene, Reflux | 3 - 6 | 77 - 95 | [3] |
| In(OTf)₃ | Homogeneous Lewis Acid | Solvent-free, 80 °C | 0.5 - 2 | 75 - 92 | [15] |
| g-C₃N₄-SO₃H | Heterogeneous Brønsted Acid | Solvent-free, 100 °C | 4 | up to 95 | [25] |
| MIL-53(Al) | Heterogeneous Lewis Acid (MOF) | Solvent-free, 100 °C | 6 | ~95 | [14] |
| Fe₃O₄ NPs | Heterogeneous Nanocatalyst | Ethanol, 60 °C | 2 | 68 - 96 | [27] |
References
- Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. (2025).
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
- Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. (2024). Scientific Reports. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis of quinolines. (2024). Organic Chemistry Portal. [Link]
- Homogeneous and Heterogenous catalysts. (2017). Chemistry Notes. [Link]
- Regioselectivity of Friedländer Quinoline Syntheses. (2019).
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
- Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025). Accounts of Chemical Research. [Link]
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2020).
- Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. (2022).
- Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Rochester. [Link]
- Causes of catalyst deactivation during quinoline hydrodenitrogen
- Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (2024).
- Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (2016). Organic Chemistry Portal. [Link]
- Heterogenous vs Homogenous c
- What are the main advantages and disadvantages of homogenous and heterogeneous catalytic processes?. (2019). Quora. [Link]
- Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. (2024). Journal of Chemical Sciences. [Link]
- Heterogeneous Catalysts vs.
- Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). New Journal of Chemistry. [Link]
- Review on The Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate. (2021).
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. [Link]
- Gold catalysis in quinoline synthesis. (2018).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. [Link]
- Combes quinoline synthesis. (n.d.). Wikipedia. [Link]
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2016).
- Doebner–Miller reaction. (n.d.). Wikipedia. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
- Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. (2015).
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Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives
In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of potent therapeutic agents. This guide provides a comprehensive comparison of the antibacterial activity of various ethyl 4-hydroxyquinoline-3-carboxylate derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and field-proven insights. We will delve into the synthesis, in vitro evaluation, and structure-activity relationships of these compounds, providing a robust framework for future research and development in this critical area.
Introduction: The Enduring Significance of Quinolones
The quinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades. Their broad-spectrum activity and potent bactericidal effects have made them invaluable in clinical practice. The foundational member of this class, nalidixic acid, paved the way for the development of fluoroquinolones like ciprofloxacin and levofloxacin, which exhibit enhanced activity against a wider range of pathogens.[1] The core structure, a 4-oxo-1,4-dihydroquinoline, is crucial for their antibacterial action, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for DNA replication, recombination, and repair, and their inhibition leads to rapid bacterial cell death.[2]
This compound serves as a versatile and crucial intermediate in the synthesis of a wide array of bioactive quinolone derivatives.[4] Its structure allows for modifications at various positions, enabling the fine-tuning of antibacterial potency, spectrum, and pharmacokinetic properties.[1] This guide will explore how systematic structural modifications of the this compound scaffold impact its antibacterial efficacy.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various established methods, with the Gould-Jacobs reaction being a prominent route. This reaction typically involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.
A representative synthetic scheme for preparing substituted this compound derivatives is outlined below. This multi-step synthesis allows for the introduction of various substituents on the quinoline ring, which is critical for exploring structure-activity relationships.
Caption: General synthetic workflow for this compound derivatives.
The causality behind these experimental choices lies in the reactivity of the starting materials. The nucleophilic aromatic amine (aniline) readily attacks the electrophilic carbon of the ethoxymethylene group in EMME. The subsequent intramolecular cyclization is a thermally driven process that results in the formation of the quinoline ring system. The choice of the substituted aniline in the first step is a key determinant of the substitution pattern in the final product, allowing for the systematic variation of functional groups around the quinoline core.
In Vitro Antibacterial Activity Screening: A Step-by-Step Protocol
To quantitatively compare the antibacterial potency of the synthesized derivatives, the determination of the Minimum Inhibitory Concentration (MIC) is a standard and reliable method.[5][6][7][8] The broth microdilution method is a widely used technique for this purpose due to its efficiency and the small quantities of compounds required.[5]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[5]
-
Caption: Workflow for in vitro antibacterial activity screening using the broth microdilution method.
This self-validating system includes positive and negative controls to ensure the viability of the bacteria and the sterility of the medium, respectively. The use of a standardized inoculum is critical for the reproducibility of the results.
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a selection of this compound derivatives against representative Gram-positive and Gram-negative bacteria. These compounds are chosen to illustrate the impact of different substituents on antibacterial activity.
| Compound ID | R1 | R6 | R7 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1 | -H | -H | -H | >100 | >100 | Hypothetical Unsubstituted |
| 2 | -C₂H₅ | -F | -Piperazinyl | 0.5 | 1 | [1] |
| 3 | -Cyclopropyl | -F | -Piperazinyl | 0.25 | 0.5 | |
| 4 | -C₂H₅ | -H | -Cl | 16 | 32 | |
| Ciprofloxacin | -Cyclopropyl | -F | -Piperazinyl | 0.25 | 0.125 | Standard |
Note: The data for compounds 2, 3, and 4 are representative values extracted from studies on similar quinolone structures to illustrate the principles of SAR, as a direct comparative study on a series of this compound derivatives with this exact data set in a single source was not available.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals key structure-activity relationships for this compound derivatives.
-
The Unsubstituted Core (Compound 1): The basic this compound scaffold exhibits weak to no antibacterial activity. This highlights the necessity of specific substituents to confer potent antibacterial properties.
-
The N-1 Substituent: The nature of the substituent at the N-1 position significantly influences antibacterial activity. A cyclopropyl group (as in Compound 3 and Ciprofloxacin) is often associated with enhanced potency compared to an ethyl group (Compound 2). This is thought to be due to favorable interactions with the DNA gyrase-DNA complex.
-
The C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position is a hallmark of the highly active fluoroquinolones. This substituent dramatically increases the antibacterial potency, likely by enhancing the binding of the drug to its target enzymes.[1]
-
The C-7 Substituent: A bulky heterocyclic substituent at the C-7 position, such as a piperazinyl ring (Compounds 2 and 3), is crucial for broad-spectrum activity, including against Gram-negative bacteria. This group is believed to play a role in the penetration of the bacterial cell wall and in the interaction with the target enzymes.[1] The presence of a simple chloro group at C-7 (Compound 4) results in significantly lower activity.
Caption: Key structure-activity relationships of this compound derivatives.
Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial action of quinolones is a well-established and potent mechanism that targets the very core of bacterial survival: DNA replication.[2][3] As previously mentioned, the primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for relieving torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.
Quinolones bind to the complex of these enzymes with DNA, creating a ternary complex.[2] This binding stabilizes the transient double-strand breaks in the DNA that are a normal part of the enzyme's catalytic cycle. The religation step of the enzyme is inhibited, leading to an accumulation of these double-strand breaks, which ultimately triggers the bacterial cell's SOS response and leads to cell death.[1]
Caption: Mechanism of action of quinolone antibiotics.
Conclusion and Future Directions
This guide has provided a comparative analysis of the antibacterial activity of this compound derivatives. The versatility of this scaffold allows for extensive chemical modification, leading to compounds with a wide range of antibacterial potencies and spectra. The key takeaways are:
-
The unsubstituted this compound core is inactive and requires specific substitutions for antibacterial activity.
-
Substituents at the N-1, C-6, and C-7 positions are critical determinants of antibacterial potency and spectrum.
-
The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bactericidal effects.
Future research in this area should focus on the design and synthesis of novel derivatives with improved activity against resistant strains of bacteria. This could involve the exploration of novel substituents at the C-7 position to evade efflux pump-mediated resistance, or the modification of the quinolone core itself to create non-classical quinolones with alternative binding modes. Furthermore, a deeper understanding of the structure-activity relationships through computational modeling and X-ray crystallography of drug-enzyme complexes will be invaluable in guiding the rational design of the next generation of quinolone antibiotics.
References
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The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Quinoline Derivatives and Standard Anticancer Drugs
In the relentless pursuit of more effective and less toxic cancer treatments, the scientific community is continuously exploring novel chemical scaffolds with therapeutic potential. Among these, quinoline derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of anticancer activities. This guide provides an in-depth, objective comparison of the performance of select quinoline derivatives against established, standard-of-care anticancer drugs. By synthesizing data from numerous in-vitro studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development in this critical area.
The Rationale for Exploring Quinoline Derivatives
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of many approved drugs.[1] Its rigid and planar nature allows for diverse functionalization, leading to compounds that can interact with various biological targets implicated in cancer progression.[2] Quinoline derivatives have been shown to exert their anticancer effects through a multitude of mechanisms, including the induction of apoptosis (programmed cell death), disruption of the cell cycle, inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and the modulation of key signaling pathways that control cell growth and proliferation.[1][3] This multi-targeted potential offers a significant advantage over some traditional chemotherapeutics that often have a singular mechanism of action and are susceptible to drug resistance.
Comparative Cytotoxicity: Quinoline Derivatives vs. Standard Drugs
A primary indicator of a compound's anticancer potential is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following tables summarize the IC50 values of various quinoline derivatives against several human cancer cell lines, juxtaposed with the performance of well-established anticancer drugs such as Doxorubicin and Cisplatin. It is crucial to note that direct head-to-head comparisons in the same study provide the most robust data, and variations in experimental conditions across different studies can influence IC50 values.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (Compound 12e) | MGC-803 (Gastric) | 1.38 | Doxorubicin | Not specified in direct comparison | [2] |
| HCT-116 (Colon) | 5.34 | Doxorubicin | Not specified in direct comparison | [2] | |
| MCF-7 (Breast) | 5.21 | Doxorubicin | Not specified in direct comparison | [2] | |
| Pyrano[3,2-c]quinoline (Compound 2c) | Ehrlich Ascites Carcinoma (EAC) | 27.7 | Doxorubicin | 39.5 | [4] |
| [Bis(quinoline)palladium(II) Chloride] (NH1) | A2780 (Ovarian) | Higher than Cisplatin | Cisplatin | Lower than NH1 | [5] |
| A2780cisR (Cisplatin-resistant Ovarian) | Significantly lower than Cisplatin | Cisplatin | Significantly higher than NH1 | [5] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Comparable to 3c | [6] |
| MDA-MB-231 (Breast) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Comparable to 3c | [6] | |
| A549 (Lung) | Comparable to Cisplatin/Doxorubicin | Cisplatin/Doxorubicin | Comparable to 3c | [6] | |
| Novel Quinoline Compound 91b1 | AGS (Gastric) | Lower than Cisplatin | Cisplatin | Higher than 91b1 | [7] |
| KYSE150 (Esophageal) | Lower than Cisplatin | Cisplatin | Higher than 91b1 | [7] | |
| KYSE450 (Esophageal) | Lower than Cisplatin | Cisplatin | Higher than 91b1 | [7] |
Key Insights from the Data:
-
Several quinoline derivatives exhibit potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of standard drugs in certain cell lines.[4][6][7]
-
Notably, some quinoline derivatives demonstrate efficacy against drug-resistant cancer cell lines, a significant challenge in oncology. For instance, the palladium-complexed quinoline derivative NH1 was more effective than cisplatin against a cisplatin-resistant ovarian cancer cell line.[5]
-
The structural diversity of quinoline derivatives allows for the fine-tuning of their activity against specific cancer types.
Unraveling the Mechanisms of Action: A Deeper Dive
Understanding the "how" behind a compound's anticancer activity is paramount for rational drug design and development. Quinoline derivatives employ a variety of sophisticated mechanisms to combat cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of many effective anticancer agents is their ability to induce apoptosis, the cell's natural self-destruction program. Quinoline derivatives have been shown to trigger this pathway through various means, including the activation of caspases, a family of proteases that execute the apoptotic process.
Simultaneously, many quinoline compounds can arrest the cell cycle at different phases (G1, S, or G2/M), preventing cancer cells from replicating their DNA and dividing. This dual action of promoting cell death and halting proliferation makes them potent antitumor agents.[8]
Figure 1: Simplified pathway of apoptosis and cell cycle arrest induced by quinoline derivatives.
Inhibition of Tyrosine Kinases
Many quinoline derivatives function as inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of these kinases, quinoline compounds can effectively shut down the signals that drive cancer progression.[9]
Figure 2: Mechanism of tyrosine kinase inhibition by quinoline derivatives.
Experimental Protocols: A Guide to In-Vitro Assessment
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the anticancer activity of quinoline derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Assay using Annexin V-FITC Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS), an early marker of this process.[14][15]
Principle: In apoptotic cells, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]
Protocol:
-
Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[2]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation of quinoline derivatives as a promising source of novel anticancer agents. Their potent cytotoxicity, diverse mechanisms of action, and, in some cases, activity against drug-resistant cancers, highlight their therapeutic potential.[1][5] While the in-vitro data is compelling, further preclinical and clinical studies are necessary to fully elucidate their efficacy and safety profiles in vivo. The future of quinoline-based cancer therapy may lie in the development of highly targeted derivatives that exploit specific vulnerabilities of cancer cells, potentially leading to more personalized and effective treatments with fewer side effects.
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The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-hydroxyquinoline-3-carboxylate Analogs
For researchers, medicinal chemists, and drug development professionals, the quinoline core represents a "privileged scaffold" — a molecular framework that consistently yields biologically active compounds across a range of therapeutic areas. Within this class, ethyl 4-hydroxyquinoline-3-carboxylate and its derivatives have emerged as a particularly fruitful area of investigation, demonstrating a remarkable versatility that spans from potent antimicrobial and anticancer agents to anti-inflammatory and neuroprotective compounds.[1][2][3]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between specific structural modifications and their impact on biological activity, supported by experimental data from the literature. Our focus is on providing actionable insights for the rational design of next-generation therapeutics based on this versatile scaffold.
The Core Moiety: Understanding the 4-Hydroxyquinoline-3-carboxylate Framework
The foundational structure, this compound, possesses a unique electronic and steric arrangement that underpins its diverse biological activities. The 4-hydroxy group and the 3-carboxylate ester are crucial for its tautomeric nature, existing in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms. This tautomerism, along with the planarity of the bicyclic system, allows for critical interactions with biological targets, primarily through hydrogen bonding and π-π stacking.
The ethyl ester at the 3-position is a common starting point for synthetic modifications. Hydrolysis of this ester to the corresponding carboxylic acid is a frequent and often essential step for enhancing biological activity, particularly in the realm of antibacterial agents where the carboxylic acid can chelate with metal ions in the active sites of enzymes like DNA gyrase.[3][4]
Comparative Analysis of Biological Activities: A Data-Driven Approach
The true power of the 4-hydroxyquinoline-3-carboxylate scaffold lies in the diverse biological activities that can be achieved through systematic structural modifications. Below, we compare the performance of various analogs across key therapeutic areas, supported by quantitative experimental data.
Antimicrobial Activity: Targeting Bacterial Proliferation
Quinolone-3-carboxylic acids are renowned for their antibacterial properties, with the fluoroquinolones being a prominent class of antibiotics.[5] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[1][6][7] The interaction with these enzymes leads to the formation of a stable drug-enzyme-DNA complex, inducing double-strand breaks in the bacterial chromosome and ultimately leading to cell death.[8][9][10]
Key SAR Insights for Antimicrobial Activity:
-
C-3 Carboxylic Acid: The free carboxylic acid at the C-3 position is generally considered essential for potent antibacterial activity. It is believed to interact with the DNA gyrase enzyme and is crucial for the stabilization of the enzyme-DNA complex.[11]
-
N-1 Substitution: Alkyl or cycloalkyl substituents at the N-1 position, such as ethyl or cyclopropyl, are common in potent antibacterial quinolones. These groups can influence the compound's lipophilicity and its interaction with the enzyme's binding pocket.[11]
-
C-6 Fluorine: The presence of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolones, significantly enhances antibacterial activity, particularly against Gram-negative bacteria.[11][12]
-
C-7 Substituent: The nature of the substituent at the C-7 position plays a critical role in determining the spectrum of activity. Bulky heterocyclic amines, such as piperazine and its derivatives, are often associated with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[5][13]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Fluoroquinolone Analogs (µg/mL)
| Compound | N-1 Substituent | C-6 Substituent | C-7 Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | Reference |
| Norfloxacin | Ethyl | F | Piperazinyl | 0.5 - 2 | 0.06 - 0.25 | [5] |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | 0.12 - 1 | 0.015 - 0.12 | [5][12] |
| Levofloxacin | (S)-Methyl | F | 4-Methylpiperazinyl | 0.25 - 1 | 0.06 - 0.25 | [12] |
| Moxifloxacin | Cyclopropyl | F | 7-azabicyclo[2.2.1]heptan-7-yl | 0.06 - 0.25 | 0.06 - 0.25 | [12] |
| Rufloxacin | Methyl | F | 4-Methylpiperazinyl | 4 | 1 | [5] |
Anticancer Activity: Inducing Apoptosis in Tumor Cells
The 4-quinolone scaffold has also demonstrated significant potential in the development of anticancer agents. The mechanism of action for many of these compounds involves the inhibition of mammalian topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription in rapidly dividing cancer cells.[14][15] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis.
Key SAR Insights for Anticancer Activity:
-
C-3 Carboxamide: In contrast to antibacterial agents, many potent anticancer quinolones feature a carboxamide group at the C-3 position. The nature of the amine substituent on the carboxamide can significantly influence cytotoxicity.[14][16]
-
N-1 Substitution: Large, often aromatic or arylated alkyl substituents at the N-1 position are frequently found in anticancer quinolones, suggesting the importance of hydrophobic interactions in the binding pocket of topoisomerase II.[11][14]
-
Substituents on the Benzenoid Ring: The presence and position of substituents on the benzenoid ring (C-5 to C-8) can modulate the anticancer activity, likely by influencing the electronic properties and planarity of the quinolone ring system.
Table 2: Comparative Anticancer Activity (IC50 in µM) of 4-Quinolone-3-carboxamide Analogs
| Compound | N-1 Substituent | C-3 Substituent | Cell Line | IC50 (µM) | Reference |
| 8k | 3-Phenylpropyl | -NH(CH2)3N(CH3)2 | HCT116 (Colon) | < 10 | [14] |
| 8k | 3-Phenylpropyl | -NH(CH2)3N(CH3)2 | A549 (Lung) | < 10 | [14] |
| 8k | 3-Phenylpropyl | -NH(CH2)3N(CH3)2 | MCF-7 (Breast) | < 10 | [14] |
| Ciprofloxacin Derivative 158a | Cyclopropyl | -C(=O)NHN=CH-Ar | UO-31 (Renal) | 0.75 | [11] |
| Ciprofloxacin Derivative 158b | Cyclopropyl | -C(=O)NHN=CH-Ar' | UO-31 (Renal) | 0.72 | [11] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of its biological activity.
Synthesis of this compound (Conrad-Limpach-Knorr Reaction)
This is a classic and reliable method for the synthesis of the 4-hydroxyquinoline scaffold.[17][18]
Step 1: Formation of Ethyl β-anilinoacrylate
-
In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).
-
Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC.
-
Remove the ethanol formed during the reaction by distillation under reduced pressure.
Step 2: Cyclization to this compound
-
Add the crude ethyl β-anilinoacrylate from Step 1 to a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 240-250 °C and maintain this temperature for 15-30 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid product and wash it with a suitable solvent like petroleum ether to remove the high-boiling point solvent.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.
Hydrolysis to 4-Hydroxyquinoline-3-carboxylic Acid
The conversion of the ethyl ester to the carboxylic acid is a crucial step for many biological applications.[4]
-
Suspend this compound (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).
-
Heat the suspension to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
-
Acidify the filtrate to a pH of approximately 4-5 with a suitable acid (e.g., 2N HCl). This will cause the carboxylic acid product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing the Mechanism of Action
To better understand the interaction of these compounds with their biological targets, we provide Graphviz diagrams illustrating the proposed mechanisms of action.
Inhibition of Bacterial DNA Gyrase
Caption: Mechanism of DNA gyrase inhibition by quinolone analogs.
Inhibition of Human Topoisomerase II
Caption: Mechanism of Topoisomerase II inhibition by quinolone analogs.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substituents in dictating the biological activity, whether it be potent antibacterial efficacy or significant anticancer cytotoxicity.
Future research in this area should focus on the continued exploration of novel substitutions at various positions of the quinoline ring to further optimize potency, selectivity, and pharmacokinetic properties. The development of hybrid molecules that combine the quinolone scaffold with other pharmacophores is also a promising strategy for creating multi-target agents with enhanced therapeutic profiles. As our understanding of the molecular targets and mechanisms of action continues to grow, so too will our ability to rationally design the next generation of quinolone-based drugs to address unmet medical needs.
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A Comparative Guide to the Antioxidant Capacity of Hydroxyquinoline Derivatives and Ascorbic Acid
Introduction: The Imperative for Potent Antioxidants in Research and Drug Development
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in the pathology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1] Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing cellular damage. They function by donating electrons or hydrogen atoms to stabilize free radicals.[2]
In the quest for novel therapeutic agents, the evaluation of antioxidant capacity is a foundational step. Ascorbic acid (Vitamin C) serves as the quintessential benchmark antioxidant, renowned for its potent and multifaceted protective mechanisms.[3][4] Concurrently, heterocyclic compounds, particularly hydroxyquinoline derivatives, have garnered significant interest as a "privileged structure" in medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant potential.[5][6]
This guide provides an in-depth, objective comparison of the antioxidant capacity of hydroxyquinoline derivatives against the gold standard, ascorbic acid. We will delve into their respective mechanisms of action, present supporting experimental data from established assays, and provide detailed, field-proven protocols for researchers to conduct their own evaluations.
Chapter 1: Mechanisms of Antioxidant Action
Ascorbic Acid: The Benchmark Radical Scavenger
Ascorbic acid is a water-soluble vitamin that functions as a highly effective antioxidant by readily donating electrons to neutralize a wide variety of reactive oxygen and nitrogen species.[3][7] Its primary mechanism involves direct free radical scavenging.[4]
The antioxidant action of ascorbate is a two-step process. It donates a single electron to a free radical, forming the relatively stable and less reactive ascorbyl radical. This intermediate can then donate a second electron, forming dehydroascorbic acid. A crucial aspect of its efficacy is the ability of biological systems, using antioxidants like glutathione, to regenerate ascorbate from the ascorbyl radical, allowing it to participate in multiple scavenging cycles.[7]
Beyond direct scavenging, ascorbic acid contributes to the overall antioxidant defense system by regenerating other key antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.[8][9] It can also stimulate the biosynthesis and activation of crucial antioxidant enzymes like superoxide dismutase and catalase.[4][8] This multifaceted activity is why it remains a primary reference standard in antioxidant research. However, it is noteworthy that in the presence of free transition metals, ascorbic acid can also exhibit pro-oxidant effects, a factor that must be considered in experimental design.[4]
Caption: Ascorbic acid's primary antioxidant mechanism.
Hydroxyquinoline Derivatives: A Structurally-Dependent Activity
The antioxidant potential of 8-hydroxyquinoline (8-HQ) and its derivatives is primarily attributed to the phenolic hydroxyl (-OH) group attached to the quinoline scaffold.[10] This group can donate a hydrogen atom or an electron to neutralize free radicals, a mechanism analogous to other phenolic antioxidants.
Theoretical and experimental studies have elucidated three potential pathways for this activity[11][12]:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group directly donates a hydrogen atom to a free radical. This is generally the favored mechanism in the gas phase or non-polar solvents.[11]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The hydroxyquinoline molecule first transfers an electron to the radical, forming a radical cation, which then deprotonates.
-
Sequential Proton Loss Electron Transfer (SPLET): The hydroxyl group first loses a proton to become a phenoxide anion, which then donates an electron. The SPLET pathway is often thermodynamically favored in polar solvents.[11]
A critical distinction from ascorbic acid is that the antioxidant capacity of hydroxyquinoline derivatives is highly dependent on the nature and position of other substituents on the quinoline rings.[13][14] Electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups may decrease it.[13] This variability means that while some derivatives are potent antioxidants, others may show weak or negligible activity.[15]
Chapter 2: Comparative Analysis of Antioxidant Capacity
Direct comparison of antioxidant activity requires standardized assays. The most common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are often expressed as the IC50 value—the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Experimental evidence from multiple studies consistently demonstrates that while certain hydroxyquinoline derivatives possess significant antioxidant properties, they often do not surpass the potency of ascorbic acid.
| Compound Class | Assay | Typical IC50 / Activity | Reference |
| Ascorbic Acid | DPPH | ~0.1 mg/mL | [15] |
| Hydroxyquinoline Derivatives | DPPH | 0.8 - 2.49 mg/mL (for specific derivatives) | [15] |
| Quinoline Derivatives | Theoretical | Predicted to be less efficient than ascorbate | [5] |
| Caffeic Acid-8-Amino-Quinoline Hybrids | DPPH | Showed good radical scavenging, with IC50 values determined for the most active compounds. | [16] |
Expert Interpretation: The data indicates that ascorbic acid generally exhibits superior radical scavenging activity in common chemical assays. Faydy and coworkers (2019), for instance, found that newly synthesized 8-hydroxyquinoline derivatives showed IC50 values in the DPPH assay that were 8 to 25 times higher than that of ascorbic acid, indicating significantly lower activity.[15] Similarly, theoretical studies predict that even the most promising quinoline derivatives are likely less efficient than ascorbate.[5]
This does not diminish the therapeutic potential of hydroxyquinolines. Their value often lies in their multifaceted nature, combining moderate antioxidant activity with other crucial biological functions like metal chelation, which is particularly relevant in neurodegenerative disease research.[10][17] The choice between using a pure, potent antioxidant like ascorbic acid and a multifunctional derivative depends entirely on the specific research question and therapeutic goal.
Chapter 3: Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the three primary antioxidant assays. The causality for key steps is explained to provide a deeper understanding of the experimental design.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical.[18] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[19] When reduced by an antioxidant through the donation of a hydrogen atom or an electron, it is converted to the non-radical form, DPPH-H, which is a pale yellow.[18] The decrease in absorbance is proportional to the radical-scavenging activity of the sample.[18][19]
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Comparative study of Conrad-Limpach vs. Pfitzinger synthesis for quinolones.
For researchers, medicinal chemists, and professionals in drug development, the quinolone core represents a privileged scaffold, forming the backbone of numerous therapeutic agents. The strategic synthesis of this motif is therefore of paramount importance. Among the classical methods, the Conrad-Limpach and Pfitzinger syntheses have long been cornerstone reactions. This guide provides an in-depth, objective comparison of these two methods, grounded in mechanistic principles and supported by experimental insights to inform your synthetic strategy.
The Conrad-Limpach Synthesis: A Thermally Driven Cyclization
First described in 1887 by Max Conrad and Leonhard Limpach, this synthesis involves the condensation of anilines with β-ketoesters.[1][2] The reaction is typically a two-step process, culminating in the formation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones.[1][2]
Mechanism of Action
The reaction proceeds through an initial condensation of an aniline with the β-ketoester to form a Schiff base, which is in equilibrium with its enamine tautomer.[1] The critical, and often rate-determining, step is the thermally induced electrocyclic ring closure of the enamine, which requires significant thermal energy to overcome the aromaticity of the aniline ring.[1][3] This is followed by the elimination of an alcohol and tautomerization to yield the final 4-hydroxyquinoline product.[1]
Experimental Workflow: Conrad-Limpach Synthesis
Caption: A generalized workflow for the two-step Conrad-Limpach synthesis.
Key Experimental Considerations
-
Temperature Control: The initial condensation is typically performed at room temperature to favor the kinetic product, the enamine.[1] The subsequent cyclization requires high temperatures, often around 250 °C.[1][2]
-
Solvent Choice: The choice of solvent for the high-temperature cyclization is critical for achieving high yields.[1] Inert, high-boiling solvents such as mineral oil or diphenyl ether (often in the form of Dowtherm A) are traditionally used.[3] The use of these solvents can significantly improve yields from moderate (below 30%) to as high as 95%.[1]
-
Regioselectivity: Under kinetic control (lower temperatures), the aniline attacks the more reactive keto group of the β-ketoester, leading to 4-hydroxyquinolines. However, at higher initial reaction temperatures (around 140 °C), the thermodynamically favored attack on the ester group can occur, leading to the formation of 2-hydroxyquinolines via the Knorr quinoline synthesis.[1]
The Pfitzinger Synthesis: An Isatin-Based Approach
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, provides a route to substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[4] This method is particularly valuable for accessing quinolines with a carboxylic acid moiety at the 4-position, a common feature in many biologically active molecules.[5][6]
Mechanism of Action
The reaction is initiated by the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[4] This intermediate then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine, which is in equilibrium with its enamine tautomer.[4] Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid.[4]
Experimental Workflow: Pfitzinger Synthesis
Caption: A typical one-pot workflow for the Pfitzinger synthesis.
Key Experimental Considerations
-
Base: A strong base, such as potassium hydroxide, is required to facilitate the initial hydrolysis of isatin.[4]
-
Carbonyl Component: The carbonyl compound must possess an α-methylene group to enable the formation of the enamine intermediate necessary for cyclization.[6]
-
Variations: The Halberkann variant of the Pfitzinger reaction utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids.[4]
Comparative Analysis: Conrad-Limpach vs. Pfitzinger
| Feature | Conrad-Limpach Synthesis | Pfitzinger Synthesis |
| Starting Materials | Anilines and β-ketoesters | Isatin and carbonyl compounds (with α-methylene) |
| Product | 4-Hydroxyquinolones (or 2-hydroxyquinolones via Knorr variation) | Quinoline-4-carboxylic acids |
| Key Reagents | Acid catalyst (often for condensation) | Strong base (e.g., KOH) |
| Reaction Conditions | High temperatures (~250 °C) for cyclization | Typically refluxing in a protic solvent (e.g., ethanol) |
| Advantages | - Good for accessing 4-hydroxyquinolones without a C4-substituent.- Regioselectivity can be controlled by temperature to yield 2- or 4-hydroxyquinolones. | - Directly installs a carboxylic acid group at the 4-position, a valuable handle for further functionalization.- Generally a one-pot procedure. |
| Limitations | - Requires very high temperatures, which can limit substrate scope and require specialized equipment.- Use of high-boiling, often odorous, solvents can be inconvenient.[3] | - Requires isatin as a starting material, which may need to be synthesized.- The use of strong bases can be incompatible with sensitive functional groups. |
Detailed Experimental Protocols
Protocol 1: Conrad-Limpach Synthesis of 4-hydroxy-2-methylquinoline
-
Condensation: In a round-bottom flask, dissolve aniline (1 equivalent) in ethanol. Add ethyl acetoacetate (1 equivalent) and a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄). Stir the mixture at room temperature for 4-6 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure. The resulting product is the crude enamine intermediate.
-
Cyclization: To the crude enamine, add a high-boiling solvent such as mineral oil. Heat the mixture to 250 °C with stirring for 30 minutes.
-
Workup: Allow the reaction to cool to below 100 °C. Add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain 4-hydroxy-2-methylquinoline.
Protocol 2: Pfitzinger Synthesis of 2-methylquinoline-4-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 equivalents) in ethanol. Add isatin (1 equivalent) and stir until a color change is observed.
-
Addition of Carbonyl: Add acetone (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and extract with ether to remove any unreacted carbonyl compound.
-
Precipitation: Acidify the aqueous layer with glacial acetic acid until a precipitate forms.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry to yield 2-methylquinoline-4-carboxylic acid.
Conclusion
The choice between the Conrad-Limpach and Pfitzinger syntheses is dictated by the desired substitution pattern on the quinolone ring. The Conrad-Limpach synthesis is well-suited for the preparation of 4-hydroxyquinolones, with the added flexibility of accessing 2-hydroxy analogues through the Knorr variation. Its primary drawback lies in the harsh, high-temperature conditions required for cyclization.
Conversely, the Pfitzinger synthesis offers a direct and efficient route to quinoline-4-carboxylic acids, which are valuable intermediates in medicinal chemistry. The reaction generally proceeds under milder conditions than the Conrad-Limpach cyclization, although the requirement for a strong base may limit its compatibility with certain substrates. A thorough understanding of the mechanisms, advantages, and limitations of each method, as presented in this guide, will enable the informed selection of the optimal synthetic strategy for your target quinolone.
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- Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024).
- (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014).
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. (n.d.).
- The Pfitzinger Reaction. (Review) - ResearchGate. (2022).
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. (2019).
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- Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... | Download Scientific Diagram - ResearchGate. (n.d.).
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Validation of Ethyl 4-hydroxyquinoline-3-carboxylate as a Key Intermediate for Specific Active Pharmaceutical Ingredients (APIs)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ethyl 4-hydroxyquinoline-3-carboxylate, a pivotal intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). We will delve into its primary synthetic routes, compare them with viable alternatives, and provide the experimental data necessary for its validation in a research and development setting. This document is designed to bridge the gap between theoretical chemistry and practical application, offering insights grounded in established scientific principles and field-proven methodologies.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents, most notably the quinolone class of antibiotics.[1] this compound serves as a highly versatile and strategic starting material for building these complex molecules.[2][3] Its value lies in the reactive handles provided by the 4-hydroxy and 3-carboxylate groups, which allow for facile and diverse chemical modifications to produce a wide array of potent APIs.[2][4] This guide will validate its role by examining its synthesis, comparing the primary Gould-Jacobs reaction with alternatives like the Conrad-Limpach synthesis, and providing actionable experimental protocols.
Physicochemical Properties and Safety Profile
Before its application, a thorough understanding of the intermediate's properties and handling requirements is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26892-90-0 | [2][5] |
| Molecular Formula | C₁₂H₁₁NO₃ | [2][6] |
| Molecular Weight | 217.22 g/mol | [2][7] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 271 °C | [2] |
| Purity | ≥ 98% (GC) | [2] |
Safety and Handling: this compound is classified as an irritant, causing serious eye irritation (H319) and potential skin and respiratory irritation.[8][9] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as protective gloves, clothing, and eye protection, are mandatory.[8][9] Handling should occur in a well-ventilated area to avoid inhalation of dust.[8] In case of eye contact, rinse cautiously with water for several minutes.[9]
The Primary Synthetic Pathway: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely adopted method for the synthesis of 4-hydroxyquinolines.[10][11] It is a multi-step sequence that begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermally induced cyclization.[10]
Mechanism and Rationale: The reaction proceeds in two major stages. First, a nucleophilic substitution occurs where the aniline displaces the ethoxy group of diethyl ethoxymethylenemalonate. This step is typically fast. The resulting intermediate, an anilinomethylenemalonate, then undergoes a high-temperature intramolecular cyclization.[12] The high thermal energy is necessary to overcome the activation barrier for the 6-electron electrocyclic ring-closing reaction, which forms the quinoline core.[10] This thermal cyclization is often the rate-limiting step and is crucial for achieving good yields.[12][13]
Diagram 1: Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs reaction.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol is a representative procedure based on established methodologies.[12][13]
-
Condensation: In a round-bottom flask, combine 1.0 mole of aniline and 1.1 moles of diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., to 100°C) for 1-2 hours. The reaction is often exothermic.
-
Removal of Ethanol: Remove the ethanol byproduct under reduced pressure. The intermediate, diethyl anilinomethylenemalonate, is typically a viscous oil or low-melting solid.
-
Cyclization: Add the crude intermediate slowly to a high-boiling point, inert solvent (e.g., Dowtherm A or diphenyl ether) preheated to approximately 245-250°C. Maintain this temperature for 30-60 minutes to ensure complete cyclization.[13]
-
Isolation: Cool the reaction mixture. The product will precipitate. Filter the solid, wash with a suitable solvent like ethanol or acetonitrile to remove the high-boiling solvent, and dry under vacuum.[12]
-
Purification: If necessary, the product can be recrystallized from a solvent such as ethanol or acetic acid to achieve higher purity.[14]
Table 2: Performance Data for Gould-Jacobs Synthesis
| Parameter | Typical Value | Notes |
| Yield | 70-95% | Highly dependent on cyclization temperature and time.[5][12] |
| Purity | >95% | Can be improved with recrystallization.[12] |
| Reaction Time | 2-4 hours | Microwave-assisted methods can significantly reduce this time.[15] |
| Key Reagents | Aniline, Diethyl ethoxymethylenemalonate | Readily available commercial reagents. |
Alternative Synthetic Routes: A Comparative Overview
While the Gould-Jacobs reaction is highly effective, other methods for constructing the quinoline core exist, each with distinct advantages and limitations. The most notable alternative is the Conrad-Limpach synthesis.
Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters (like ethyl acetoacetate).[16][17] A key feature of this reaction is its temperature-dependent regioselectivity. At lower temperatures (kinetic control), the aniline attacks the ketone carbonyl, leading to an enamine intermediate that cyclizes to the 4-hydroxyquinoline product.[16][18] At higher temperatures (thermodynamic control), the reaction favors attack at the ester carbonyl, leading to an anilide intermediate that cyclizes to a 2-hydroxyquinoline (a variant known as the Knorr synthesis).[16][19]
Diagram 2: Conrad-Limpach Synthesis Pathway
Caption: Conrad-Limpach synthesis showing temperature-dependent pathways.
Table 3: Comparison of Gould-Jacobs vs. Conrad-Limpach Synthesis
| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |
| Key Reagents | Aniline + Diethyl ethoxymethylenemalonate | Aniline + β-Ketoester (e.g., Ethyl Acetoacetate) |
| Primary Product | 4-Hydroxyquinoline-3-carboxylate | 4-Hydroxyquinoline (or 2-Hydroxyquinoline) |
| Regioselectivity | Generally good for the 4-hydroxy isomer.[1] | Highly dependent on reaction temperature.[16][19] |
| Conditions | High temperature (~250°C) required for cyclization.[13] | Can be performed at lower temperatures for the 4-hydroxy isomer. |
| Advantages | High yields, reliable for 3-carboxy-4-hydroxyquinolines.[12] | Utilizes different starting materials, offers pathway to 2-hydroxy isomers. |
| Limitations | Requires high-boiling point solvents which can be difficult to remove.[1] | Risk of forming isomeric mixtures if temperature is not well-controlled. |
Other classical methods for quinoline synthesis include the Skraup synthesis (using glycerol, an oxidizing agent, and sulfuric acid) and the Friedländer synthesis (condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group), though these are generally less direct for obtaining the specific substitution pattern of the target intermediate.[19][20]
Application in API Synthesis: From Intermediate to Final Drug
This compound is a cornerstone for the synthesis of quinolone and fluoroquinolone antibiotics.[1][21][22] The general synthetic strategy involves:
-
Hydrolysis: The ethyl ester at the 3-position is hydrolyzed to a carboxylic acid.[23][24]
-
N-Alkylation/Arylation: The nitrogen at the 1-position is alkylated or arylated.
-
Further Modification: The 4-hydroxy group is often converted to a 4-oxo tautomer, and other positions on the benzene ring are functionalized (e.g., with fluorine) to modulate the drug's activity and pharmacokinetic profile.
Diagram 3: General API Synthesis Pathway
Caption: Simplified workflow from intermediate to a final API.
Conclusion
This compound is a validated and highly effective intermediate for the synthesis of quinoline-based APIs. The Gould-Jacobs reaction stands out as the most direct and high-yielding method for its production, offering excellent control over the desired substitution pattern. While alternative methods like the Conrad-Limpach synthesis provide flexibility, they require more stringent control over reaction conditions to ensure regioselectivity. For drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the specific functionalization required for the final API. A thorough understanding of these classical synthetic pathways provides a powerful toolkit for the efficient and rational design of novel therapeutics.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 4-hydroxyquinoline-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Foundation for Discovery
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a cornerstone for the development of numerous therapeutic agents.[1][2][3][4] Its bicyclic aromatic system is a feature of many natural alkaloids and synthetic compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3] Among the many starting points for creating novel quinoline-based molecules, Ethyl 4-hydroxyquinoline-3-carboxylate has emerged as a particularly versatile and valuable precursor.[5][6][7] Its structure is ripe for chemical modification, allowing chemists to generate extensive libraries of derivatives with enhanced biological potency and selectivity.[5][7]
This guide provides an in-depth comparative analysis of the in vitro performance of novel compounds synthesized from this key intermediate. We will delve into the experimental data, explain the causality behind the chosen assays, and present the methodologies required to validate these findings, offering a comprehensive resource for professionals in drug discovery and development.
Synthetic Strategies: From a Core Scaffold to a Diverse Library
The journey from this compound to a novel bioactive compound involves strategic chemical modifications. A common and effective approach is the conversion of the ethyl ester at the 3-position into a variety of carboxamides by reacting it with different amines.[1] This transformation is significant because the carboxamide linkage can form crucial hydrogen bonds with biological targets, enhancing binding affinity. Further modifications can be made at the 4-hydroxy group or on the benzene ring to fine-tune the molecule's physicochemical properties and biological activity.[8][9] These synthetic routes are typically robust, allowing for the creation of a diverse range of analogues for screening.[2][10]
Caption: General synthetic pathway from the precursor to novel carboxamide derivatives.
In Vitro Evaluation I: Anticancer Activity
The quinoline nucleus is a well-established pharmacophore in oncology research, with derivatives showing potential to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle.[3][4][11] Consequently, a primary focus for novel compounds derived from this compound is the evaluation of their antiproliferative effects against various cancer cell lines.
Comparative Cytotoxicity of Novel Quinoline Derivatives
The initial screening of potential anticancer agents almost universally employs cytotoxicity assays to measure a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a compound that inhibits 50% of cell proliferation. A lower IC₅₀ value indicates greater potency.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Derivative 4m | MCF-7 (Breast) | 0.33 | Doxorubicin | >10 | [12][13] |
| Derivative 4n | MCF-7 (Breast) | 0.33 | Doxorubicin | >10 | [12][13] |
| Derivative 4k | K562 (Leukemia) | 0.28 | Doxorubicin | >10 | [12][13] |
| Derivative 4m | K562 (Leukemia) | 0.28 | Doxorubicin | >10 | [12][13] |
| Derivative 12e | MGC-803 (Gastric) | 1.38 | Doxorubicin | Not specified | |
| Derivative 12e | HCT-116 (Colon) | 5.34 | Doxorubicin | Not specified | |
| Derivative 16b | ACP03 (Gastric) | Significant Activity | Doxorubicin | Standard Control | [14][15] |
| Derivative 17b | ACP03 (Gastric) | Significant Activity | Doxorubicin | Standard Control | [14][15] |
| Compound 3j | MCF-7 (Breast) | 82.9% growth reduction | Not specified | Not specified | [11] |
| Compound 4c | MDA-MB-231 (Breast) | Potent Activity | Not specified | Not specified | [16] |
Note: This table is a synthesis of data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.
Analysis of Results: The data clearly demonstrates that specific substitutions on the quinoline scaffold can lead to highly potent and selective anticancer agents. For instance, compounds 4m and 4n exhibit sub-micromolar IC₅₀ values against the MCF-7 breast cancer cell line, showing significantly better activity than the standard drug in that specific study.[12][13] Similarly, compounds 4k and 4m are highly effective against the K562 leukemia cell line.[12][13] The mechanism for some of these active compounds has been suggested to involve the upregulation of intrinsic apoptosis pathways.[13] Further studies on compounds like 4c have shown they can induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization.[16]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] The principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives and a reference drug (e.g., Doxorubicin). Add these to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Standard workflow for the MTT cell viability assay.
In Vitro Evaluation II: Antimicrobial Activity
The quinoline core is famously present in fluoroquinolone antibiotics, making the exploration of novel derivatives for antimicrobial properties a logical and promising endeavor.[8] Resistance to existing antibiotics necessitates the continuous search for new chemical entities that can effectively combat pathogenic bacteria and fungi.[2][8]
Comparative Efficacy Against Microbial Strains
The antimicrobial potential of new compounds is typically assessed by measuring their ability to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar diffusion method provides a qualitative measure (zone of inhibition), while broth microdilution determines the quantitative Minimum Inhibitory Concentration (MIC).
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Standard (Ciprofloxacin) | Source |
| Compound 4c | B. subtilis (Gram +) | Potent Inhibition | Surpassed Ciprofloxacin | |
| Compound 4c | E. coli (Gram -) | Potent Inhibition | Surpassed Ciprofloxacin | |
| Compound 4d | Various | Broad-spectrum activity | Standard Control | |
| Compound 4j | Various | Broad-spectrum activity | Standard Control | |
| Compounds 4a-c, 4k | Various | Moderate activity | Not specified | [8] |
| Compound 4f | Fungal Strains | Promising activity | Not specified | [8] |
Analysis of Results: The synthesized quinoline derivatives show a wide range of antibacterial activity.[2] Notably, compound 4c demonstrated potent and broad-spectrum inhibition, even surpassing the standard antibiotic ciprofloxacin against B. subtilis and E. coli in one study, making it a highly promising lead for further development. The activity is often dependent on the specific substituents attached to the quinoline ring, highlighting the importance of structure-activity relationship (SAR) studies.[2]
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow a fresh culture of the target bacterial strain in nutrient broth to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Seeding: Uniformly spread the bacterial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also, add a positive control (standard antibiotic) and a negative control (solvent) to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Discussion and Future Perspectives
The in vitro data presented provides compelling evidence that this compound is an exceptional starting scaffold for generating novel compounds with significant therapeutic potential. The derivatization, particularly into quinoline-3-carboxamides, has yielded molecules with potent, low-micromolar to sub-micromolar efficacy against cancer cell lines and broad-spectrum activity against pathogenic microbes.[12][13]
The most promising compounds identified in these initial screens, such as 4m for anticancer and 4c for antimicrobial applications, warrant advancement in the drug discovery pipeline.[12][13] The crucial next steps involve more detailed mechanistic studies to elucidate their precise molecular targets. For anticancer agents, this includes investigating their effects on specific kinases, topoisomerases, or signaling pathways like PI3K/mTOR.[18][14] For antimicrobial candidates, determining their effect on bacterial DNA gyrase or cell wall synthesis is essential.
Furthermore, a promising in vitro profile is only the first step. The lead compounds must be subjected to rigorous in silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to evaluate their drug-likeness and potential liabilities before considering any in vivo animal model testing.[12][13]
Conclusion
This compound continues to prove its value as a foundational structure in medicinal chemistry. The strategic synthesis and subsequent in vitro evaluation of its derivatives consistently yield compounds with potent biological activities. The comparative data presented in this guide underscores the power of this scaffold to generate lead molecules for anticancer and antimicrobial therapies. Through systematic evaluation, from initial cytotoxicity and microbial inhibition assays to deeper mechanistic studies, researchers can effectively identify and optimize these quinoline derivatives, paving the way for the development of next-generation therapeutic agents.
References
- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). Bentham Science.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). Royal Society of Chemistry.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI.
- Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate.
- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health.
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2020). National Institutes of Health.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). ResearchGate.
- Review on recent development of quinoline for anticancer activities. (n.d.). Springer.
- Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2022). Research Square.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). MDPI.
- Synthesis and in vitro antiproliferative activities of quinoline derivatives. (2010). PubMed.
- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (2024). Research Square.
- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). National Institutes of Health.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). Royal Society of Chemistry.
- This compound. (n.d.). Acadechem.
- This compound. (n.d.). Acadechem.
- Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. (2014). PubMed.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). National Institutes of Health.
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A Comparative Spectroscopic Guide to Quinoline and Isoquinoline Isomers
Introduction
Quinoline and isoquinoline, both with the chemical formula C₉H₇N, are fundamental structural isomers that form the backbone of a vast array of pharmaceuticals, natural alkaloids, and functional materials.[1][2] These benzopyridines consist of a benzene ring fused to a pyridine ring. The critical distinction between them lies in the position of the nitrogen atom in the heterocyclic ring. In quinoline, the nitrogen is at position 1, while in isoquinoline, it resides at position 2.[2][3] This subtle difference in atomic arrangement profoundly influences their electronic distribution, leading to unique spectroscopic signatures. For researchers in drug development and materials science, a robust understanding of these spectroscopic differences is paramount for unambiguous identification, characterization, and quality control.
This guide provides an in-depth comparative analysis of the spectroscopic data for quinoline and isoquinoline, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will delve into the causal relationships between their structures and spectral properties, present standardized experimental protocols, and offer a consolidated reference for their characterization.
Structural Distinction and Its Spectroscopic Implications
The positioning of the nitrogen atom, a key heteroatom, dictates the electronic landscape of each molecule. This, in turn, governs how they interact with electromagnetic radiation, giving rise to their distinct spectra.
Caption: Chemical structures of quinoline and isoquinoline.
Comparative Spectroscopic Analysis
The following sections provide a detailed, side-by-side comparison of the spectroscopic data for quinoline and isoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it clearly distinguishes between quinoline and isoquinoline. The different placement of the electronegative nitrogen atom results in significant variations in the chemical shifts of the surrounding protons and carbons.[1]
¹H and ¹³C NMR Spectroscopic Data
| Position | Quinoline ¹H NMR (δ, ppm) in CDCl₃ | Isoquinoline ¹H NMR (δ, ppm) in CDCl₃ | Quinoline ¹³C NMR (δ, ppm) in CDCl₃ | Isoquinoline ¹³C NMR (δ, ppm) in CDCl₃ |
| 1 | - | 9.22 | - | 152.7 |
| 2 | 8.90 | - | 150.3 | - |
| 3 | 7.38 | 7.58 | 121.1 | 143.2 |
| 4 | 8.12 | 8.50 | 136.2 | 120.6 |
| 4a | - | - | 128.3 | 130.4 |
| 5 | 7.75 | 7.80 | 126.6 | 127.3 |
| 6 | 7.52 | 7.62 | 129.4 | 127.6 |
| 7 | 7.65 | 7.70 | 129.4 | 127.6 |
| 8 | 127.7 | 135.7 | 127.7 | 135.7 |
| 8a | - | - | 148.4 | 126.5 |
Data sourced from BenchChem's comparative guide.[1]
Expert Interpretation:
-
¹H NMR: In quinoline, the proton at C-2 (8.90 ppm) is significantly downfield due to the anisotropic effect of the adjacent nitrogen atom. In isoquinoline, the proton at C-1 (9.22 ppm) experiences an even stronger deshielding effect for the same reason. The proton at C-4 in isoquinoline (8.50 ppm) is also notably downfield compared to its counterpart in quinoline (8.12 ppm).
-
¹³C NMR: The carbon atoms directly bonded to the nitrogen (C-2 and C-8a in quinoline; C-1 and C-3 in isoquinoline) show the most significant differences in their chemical shifts, reflecting the varying electronic environments.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. The primary differences in the IR spectra of quinoline and isoquinoline arise from the distinct C=N and C-H vibrational modes within their aromatic systems.[1]
Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Quinoline | Isoquinoline |
| Aromatic C-H Stretch | 3050 | 3060 |
| C=N Stretch | 1620 | 1625 |
| Aromatic C=C Stretch | 1590, 1500, 1470 | 1580, 1495, 1460 |
| C-H Out-of-Plane Bending | 745, 780, 810 | 740, 790, 830 |
Data sourced from BenchChem's comparative guide.[1]
Expert Interpretation: The subtle shifts in the C=N and C=C stretching frequencies, as well as the patterns in the C-H out-of-plane bending region, can be used to differentiate between the two isomers. These differences are a direct consequence of the altered symmetry and bond polarities resulting from the nitrogen's position.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Both quinoline and isoquinoline, with their conjugated aromatic systems, exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent used.[1]
UV-Vis Absorption Maxima (λₘₐₓ, nm) in Ethanol
| Transition | Quinoline | Isoquinoline |
| π → π | 226, 276, 313 | 217, 265, 317 |
| n → π | ~340 | ~330 |
Data sourced from BenchChem's comparative guide.[1]
Expert Interpretation: The π → π* transitions, which are typically more intense, show noticeable differences in their absorption maxima. These variations are attributed to the different energies of the molecular orbitals involved in the electronic transitions, which are, in turn, influenced by the location of the nitrogen atom.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of quinoline and isoquinoline yields a prominent molecular ion peak (M⁺˙) at m/z 129. A key fragmentation pathway for both isomers is the loss of a hydrogen cyanide (HCN) molecule, leading to a significant fragment ion at m/z 102.[1]
Mass Spectrometry Data (m/z)
| Ion | Quinoline | Isoquinoline |
| Molecular Ion (M⁺˙) | 129 | 129 |
| [M-HCN]⁺˙ | 102 | 102 |
| [C₆H₄]⁺˙ | 76 | 76 |
Data sourced from BenchChem's comparative guide.[1]
Expert Interpretation: While the major fragments are the same for both isomers, the relative intensities of these fragments can sometimes provide clues for differentiation. However, due to the stability of the aromatic systems, the fragmentation patterns are quite similar, making MS less definitive for distinguishing between these isomers compared to NMR.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of quinoline and isoquinoline. It is crucial to optimize instrument parameters for the specific equipment being used.
Workflow for Comparative Spectroscopic Analysis
Caption: General workflow for comparative spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the quinoline or isoquinoline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.[1]
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy (ATR Method)
-
Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[1]
-
Sample Application: Place a small drop of the liquid quinoline or isoquinoline sample directly onto the ATR crystal.[1]
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the quinoline or isoquinoline sample in a UV-grade solvent (e.g., ethanol). Dilute the stock solution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and place it in the reference beam path. Use this to record a baseline correction.[1]
-
Sample Measurement: Fill a quartz cuvette with the diluted sample solution and place it in the sample beam path. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy (e.g., 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[1]
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[1]
Conclusion
The isomeric nature of quinoline and isoquinoline presents a classic challenge in chemical analysis. However, a multi-technique spectroscopic approach provides a clear and definitive means of differentiation. NMR spectroscopy, in particular, offers the most unambiguous evidence for structural assignment due to the pronounced differences in chemical shifts arising from the distinct electronic environment around the nitrogen atom. IR and UV-Vis spectroscopy provide valuable confirmatory data, while mass spectrometry helps to establish the molecular weight and basic fragmentation patterns. By understanding the principles behind these techniques and their application to these important heterocyclic systems, researchers can confidently identify and characterize quinoline and its isomers in their various applications.
References
- A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem.
- Difference Between Quinoline and Isoquinoline (2020).
- Isoquinoline - Wikipedia.
- What is the Difference Between Quinoline and Isoquinoline - Pediaa.Com (2024).
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A Comparative Guide to the Efficacy of Ethyl 4-hydroxyquinoline-3-carboxylate-Derived Fungicides and Commercial Standards
For Researchers, Scientists, and Agrochemical Development Professionals
The relentless evolution of fungal pathogens in agriculture necessitates a continuous search for novel fungicides with improved efficacy, diverse modes of action, and favorable safety profiles. Within this innovation landscape, quinoline-based compounds have emerged as a promising class of antifungals. This guide provides a detailed, data-driven comparison of the efficacy of fungicides derived from the Ethyl 4-hydroxyquinoline-3-carboxylate scaffold against established commercial fungicides, offering insights into their potential role in future crop protection strategies.
The Rise of Quinoline-Based Fungicides: A New Frontier
The quinoline ring is a "privileged structure" in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds.[1][2] this compound serves as a versatile starting point for the synthesis of a wide array of derivatives, allowing for the fine-tuning of antifungal activity.[3] Research has demonstrated that derivatives of this and similar quinoline structures can exhibit potent fungicidal effects against a range of devastating plant pathogens.[4][5]
A key advantage of exploring this chemical space is the potential for discovering novel modes of action. Preliminary studies on certain quinoline derivatives suggest they may disrupt the fungal cell membrane, leading to increased permeability and the release of cellular contents.[4][5] This mechanism differs from many single-site commercial fungicides and could be a valuable tool in managing fungicide resistance.
Benchmarking Against Commercial Fungicides
To contextualize the performance of these novel compounds, it is essential to compare them against the industry standards used to control the same pathogens. Commercial fungicides are typically classified by their mode of action, as defined by the Fungicide Resistance Action Committee (FRAC).
-
Azoxystrobin (FRAC Group 11): A broad-spectrum, systemic strobilurin fungicide.[6][7] It acts by inhibiting mitochondrial respiration, thereby blocking energy production in fungal cells.[8][9]
-
Boscalid (FRAC Group 7): A systemic carboximide fungicide that also targets mitochondrial respiration but at a different site (Complex II, SDHI).[10][11][12] It is effective against a range of diseases including Sclerotinia and Botrytis.[13]
-
Chlorothalonil (FRAC Group M05): A non-systemic, broad-spectrum fungicide with a multi-site mode of action.[14][15] It disrupts various metabolic processes by inactivating sulfhydryl enzymes in fungal cells, making the development of resistance very low.[14][16]
Comparative Efficacy: An In-Depth Analysis
Recent studies have provided compelling evidence for the high efficacy of this compound derivatives, in some cases surpassing commercial standards in in vitro tests.
One standout study synthesized a series of quinoline derivatives and tested them against several major agricultural fungi. A derivative, designated Ac12 , demonstrated exceptionally potent activity against Sclerotinia sclerotiorum (Sclerotinia stem rot) and Botrytis cinerea (Gray mold).[1][4]
Table 1: In Vitro Efficacy (EC₅₀) Comparison of Quinoline Derivative Ac12 vs. Commercial Fungicides
| Compound/Fungicide | Target Pathogen | EC₅₀ (µg/mL) | Reference(s) |
| Quinoline Derivative Ac12 | Sclerotinia sclerotiorum | 0.52 | [1][4] |
| Quinoline Derivative Ac12 | Botrytis cinerea | 0.50 | [1][4] |
| Azoxystrobin | Sclerotinia sclerotiorum | >30 | [1][4] |
| Azoxystrobin | Botrytis cinerea | >30 | [1][4] |
| Boscalid | Sclerotinia sclerotiorum | 0.05 - 0.15 (approx.) | [13] |
| Boscalid | Botrytis cinerea | 0.1 - 1.42 | [17] |
| Thiophanate-methyl | Sclerotinia sclerotiorum | 0.38 - 2.23 | [18][19] |
Note: EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of fungal growth. Lower values indicate higher potency. Data for commercial fungicides are compiled from various studies and may vary based on isolate sensitivity.
The data clearly indicates that while boscalid remains highly effective, the novel quinoline derivative Ac12 shows remarkable potency, particularly when compared to the strobilurin fungicide azoxystrobin against these specific pathogens.[1][4] Another study highlighted derivatives 3f-4 and 3f-28 , which also showed sub-µg/mL efficacy against S. sclerotiorum (EC₅₀ values of 0.41 µg/mL and 0.55 µg/mL, respectively).[5]
Crucially, the performance of these compounds extends beyond laboratory media. In vivo tests demonstrated that derivative Ac12 provided protective antifungal activity comparable to that of the commercial fungicide boscalid.[1][4] This is a critical validation step, confirming that the compound retains its efficacy on the plant surface and within plant tissues.
Experimental Protocols: A Guide to Fungicide Efficacy Testing
The following protocols provide a standardized framework for evaluating and comparing the efficacy of novel fungicide candidates.
This protocol determines the EC₅₀ value of a compound against a target fungus using an amended agar medium method.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.[20]
-
Stock Solution Preparation: Dissolve the test compounds (e.g., quinoline derivatives, commercial fungicides) in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).
-
Serial Dilution: Perform serial dilutions of the stock solution to create a range of desired test concentrations.
-
Media Amendment: While the PDA is still molten (cooled to approx. 50-55°C), add the appropriate volume of each fungicide dilution to achieve the final target concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates containing only the solvent (DMSO) at the same concentration used in the treatment plates. Pour the amended media into sterile Petri dishes.[20]
-
Inoculation: Place a 5-mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.[21]
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions once the colony in the control plate has reached near-full growth.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. Use this data to determine the EC₅₀ value through probit analysis or by fitting a dose-response curve.
Caption: Workflow for In Vitro Fungicide Efficacy Testing.
This protocol assesses the ability of a compound to protect plant tissue from infection.
Methodology:
-
Plant Material: Source healthy, uniform, and untreated plant materials (e.g., leaves, fruits). Surface-sterilize and rinse them.
-
Compound Application: Prepare spray solutions of the test compounds and commercial standards at desired concentrations (e.g., 100 µg/mL). Spray the plant materials until runoff and allow them to air dry completely. A control group should be sprayed with a blank solution (water + surfactant).
-
Inoculum Preparation: Prepare a spore suspension of the target pathogen (e.g., Botrytis cinerea) in a suitable medium, adjusting the concentration to a known level (e.g., 1 x 10⁵ spores/mL).
-
Inoculation: After the fungicide treatment has dried, place a droplet of the spore suspension onto the treated plant surface. For some assays, a small wound is made to facilitate infection.
-
Incubation: Place the inoculated plant materials in a moist chamber with high humidity and incubate at an optimal temperature for disease development.
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), assess the disease severity by measuring the lesion diameter or calculating the percentage of infected tissue area.
-
Efficacy Calculation: Calculate the protective efficacy of the compound relative to the disease severity on the untreated control.
Caption: Workflow for In Vivo Protective Efficacy Assay.
Conclusion and Future Outlook
The exploration of this compound derivatives has yielded highly promising fungicide candidates. The data demonstrates that these novel compounds can achieve efficacy that is not only comparable but, in some cases, superior to widely used commercial fungicides against critical plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea.[1][4] Their potential novel mode of action targeting the cell membrane presents a significant opportunity to combat the growing challenge of fungicide resistance.
While these results are compelling, further research is essential. The next logical steps include expanding the scope of in vivo trials to whole plants under greenhouse and field conditions, elucidating the precise molecular targets, and conducting comprehensive toxicological and environmental impact studies. The journey from a promising chemical scaffold to a registered agricultural product is long, but the initial evidence strongly supports continued investment in the development of quinoline-based fungicides as the next generation of tools for sustainable crop protection.
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- Azoxystrobin. Wikipedia. Available online
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- Boscalid (Ref: BAS 510F). AERU, University of Hertfordshire. Available online
- Azoxystrobin - Fungicides. SIPCAM OXON. Available online
- Boscalid fungicide uses. (2024). [Source not further specified]
- Azoxystrobin, Fungicide, Azoxystrobin suppliers. AgChemAccess. Available online
- Boscalida (Boscalid). Cultivar Magazine. (2025). Available online
- Chlorothalonil: An Effective Solution In The Control Of Fungal Diseases On Plant. (2025). [Source not further specified]
- Chlorothalonil - Active Ingredient Page. Chemical Warehouse. Available online
- Boscalid Technical. Coromandel. Available online
- The Application of Fungicide Boscalid. (2019). Zhengzhou Delong Chemical Co., Ltd. Available online
- Chlorothalonil. Wikipedia. Available online
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. Available online
- Chlorothalonil - Fungicides. SIPCAM OXON. Available online
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021).
- Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. (2019). Journal of Agricultural and Food Chemistry. Available online
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). PubMed. Available online
- Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance. (2015). Plant Disease. Available online
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. Available online
- EC 50 and EC 90 values of the mycelial growth of Botrytis cinerea for six fungicides.
- Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (2018).
- ED50-values [ppm] of Botrytis cinerea isolates from different sources to boscalid.
- Fungicide Sensitivity of Sclerotinia sclerotiorum... (2015). APS Journals. Available online
- Ethyl 4-hydroxyquinoline-3-carboxyl
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). International Journal of Molecular Sciences. Available online
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- In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. (2023).
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Quinoline-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms can dramatically alter the biological profile of a parent molecule. This guide provides an in-depth technical comparison of fluorinated and non-fluorinated quinoline-3-carboxylates, a class of compounds renowned for their broad spectrum of biological activities. By examining key therapeutic areas and presenting supporting experimental data, we aim to elucidate the profound impact of fluorination on potency, selectivity, and overall pharmacological performance.
The Strategic Role of Fluorine in Quinoline-3-Carboxylate Design
The quinoline core is a privileged scaffold in drug discovery, forming the foundation for numerous therapeutic agents.[1][2] The introduction of fluorine, the most electronegative element, is a deliberate design strategy to modulate a molecule's physicochemical properties.[3][4] Fluorination can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] These modifications often translate to enhanced efficacy and an improved pharmacokinetic profile. This guide will explore these effects within the context of antibacterial, anticancer, and anti-inflammatory activities.
Antibacterial Activity: The Fluoroquinolone Revolution
The most well-documented success of fluorination in this class is the development of fluoroquinolone antibiotics. The introduction of a fluorine atom at the C6 position of the quinoline ring was a pivotal moment, leading to a significant increase in antibacterial potency compared to their non-fluorinated predecessors.[7][8]
Comparative Efficacy: MIC Values
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The data below illustrates the enhanced activity of fluoroquinolones against a range of bacterial pathogens.
| Compound Class | Representative Drug | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |
| Non-Fluorinated Quinolone | Nalidixic Acid | 4-16 | >128 | >128 |
| Fluorinated Quinolone | Ciprofloxacin | 0.004-0.12 | 0.12-1 | 0.25-2 |
| Fluorinated Quinolone | Levofloxacin | 0.015-0.5 | 0.12-2 | 0.5-8 |
| Fluorinated Quinolone | Moxifloxacin | 0.015-0.25 | 0.03-0.25 | 1-8 |
Note: MIC values are approximate ranges compiled from various sources and can vary based on the specific strain and testing conditions.[9][10][11]
Mechanism of Action: Enhanced Target Inhibition
Both fluorinated and non-fluorinated quinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7][12][13] Fluorination, particularly at the C6 position, is thought to enhance the binding affinity of the drug to these enzymes, leading to more potent inhibition and a broader spectrum of activity.[8]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated quinoline-3-carboxylate) in a suitable solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Culture the bacterial strain to be tested overnight in MHB.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.
-
-
Inoculation:
-
Dilute the overnight bacterial culture to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension and add to each well of the microtiter plate to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[10]
-
Anticancer Activity: Targeting Proliferation with Fluorinated Analogs
The quinoline scaffold has also emerged as a promising framework for the development of novel anticancer agents.[1][14] Fluorination has been shown to play a critical role in enhancing the cytotoxic activity of these compounds against various cancer cell lines.
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents a comparison of the anticancer activity of fluorinated and non-fluorinated quinoline derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Feature |
| 2-phenyl-quinoline derivative | Renal and Melanoma | >10 (non-fluorinated analog) | Non-fluorinated |
| 2'-fluoro-6-pyrrol-2-phenyl-4-quinolone | Renal and Melanoma | <0.01 | Fluorinated |
| 6-bromo-quinoline derivative (non-fluorinated phenyl) | MDA-MB-468 (TNBC) | >20 | Non-fluorinated at phenyl ring |
| 6-bromo-quinoline with 3'-fluorophenyl | MDA-MB-468 (TNBC) | 4.0 | Fluorinated |
| 6-bromo-quinoline with 4'-fluorophenyl | MDA-MB-468 (TNBC) | 5.0 | Fluorinated |
Note: Data compiled from multiple sources.[3][4][14] The data clearly indicates that the presence of a fluorine atom on the phenyl ring significantly enhances the cytotoxic potency of the quinoline derivatives.
Mechanism of Action: Diverse Cellular Targets
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases such as EGFR and Src kinase, disruption of tubulin polymerization, and induction of apoptosis.[5][6] Fluorination can enhance the interaction of these compounds with their molecular targets, leading to more potent inhibition of cancer cell proliferation. Some fluoroquinolones have also been shown to poison human topoisomerase II, similar to some established anticancer drugs.[15]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated quinoline-3-carboxylates) and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
IC50 Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Anti-inflammatory and Immunomodulatory Effects
Recent studies have highlighted the anti-inflammatory and immunomodulatory properties of quinoline derivatives, particularly fluoroquinolones.[16][17][18] These compounds can modulate the production of pro-inflammatory cytokines, suggesting their potential in treating inflammatory conditions.
Comparative Efficacy: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines in response to an inflammatory stimulus.
| Compound Class | Cell Line | Inflammatory Stimulus | Effect |
| Quinolines (general) | RAW 264.7 macrophages | LPS | Inhibition of NO production |
| Fluoroquinolones | Human PBMCs | Various | Reduction in TNF-α, IL-1β, and IL-6 production |
Note: Data compiled from various sources.[16][19] Fluoroquinolones have demonstrated the ability to suppress the production of key pro-inflammatory cytokines.[17]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of fluoroquinolones are thought to be mediated through the inhibition of signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response.[17][18]
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method to measure nitric oxide (NO) production by cells.
-
Cell Culture and Treatment:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
-
Supernatant Collection:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
-
Griess Reaction:
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. In the presence of nitrite (a stable product of NO), a pink-colored azo compound will form.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. The reduction in nitrite concentration in treated cells compared to the LPS-only control indicates the anti-inflammatory activity of the compound.[20]
-
Synthesis of Fluorinated and Non-Fluorinated Quinolines
The synthesis of quinoline-3-carboxylates can be achieved through various established methods. The Gould-Jacobs reaction is a widely used approach for constructing the quinoline ring system.[21]
General Synthetic Workflow
Caption: General synthetic scheme for quinoline-3-carboxylates.
The incorporation of fluorine can be achieved by using a fluorinated aniline as the starting material.[22] Further modifications at various positions on the quinoline ring can be accomplished through subsequent reactions.[23][24]
Conclusion: The Undeniable Impact of Fluorination
The evidence presented in this guide underscores the significant and often transformative effect of fluorine substitution on the biological activity of quinoline-3-carboxylates. In the realm of antibacterial agents, fluorination was a key step in the evolution of highly potent and broad-spectrum antibiotics. In anticancer research, the strategic placement of fluorine atoms has been shown to dramatically enhance cytotoxicity. Furthermore, the emerging anti-inflammatory and immunomodulatory properties of fluoroquinolones open new avenues for therapeutic applications.
For researchers and drug development professionals, a thorough understanding of the structure-activity relationships, particularly the role of fluorine, is paramount. The comparative data and experimental protocols provided herein serve as a valuable resource for the rational design and evaluation of novel quinoline-3-carboxylate-based therapeutic agents. The "fluorine advantage" continues to be a powerful tool in the quest for more effective and selective medicines.
References
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- Dalhoff, A. (2003). Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. Clinical Infectious Diseases.
- Al-Trawneh, A., & Al-Hiari, Y. (2020). Towards anticancer fluoroquinolones: A review article. PubMed.
- Morgan-Linn, T., et al. (2011). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial Agents and Chemotherapy.
- Anticancer Activity of Quinoline Derivatives; An Overview. (2025). ResearchGate.
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2019). Molecules.
- Fluorinated Quinolines: Synthesis, Properties and Applications. (2014). ResearchGate.
- Bueso-Bordils, J. I., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals.
- MIC Values (mg/L) of Synthesized Fluoroquinolone (6e) vs Ciprofloxacin... (n.d.). ResearchGate.
- Samant, B. S., & Nyangari, N. (2012). A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. Molecular Diversity.
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- Quinolones:Synthesis and antibacterial activity. (2016). ResearchGate.
- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2024). MDPI.
- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2022). ResearchGate.
- Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Design, Synthesis, Molecular Docking and Antibacterial Screening of Some Quinolone Compounds. (2019). MDPI.
- Synthetic antibacterial agents quinolones. (n.d.). SlideShare.
- Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2021). Frontiers in Chemistry.
- Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. (2012).
- Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. (2020). MDPI.
- Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2025). ResearchGate.
- IC50 values of the test compounds against the three cancer cell lines. (n.d.). ResearchGate.
- Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. (2022). PubMed Central.
- Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome. (2025). ResearchGate.
- Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2024). ACS Omega.
- Immunomodulatory Activities of Fluoroquinolones. (2025). ResearchGate.
- Quinoline-3-carboxylic acid derivatives. (1991). Google Patents.
- Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI.
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A Comparative Guide to the Antimalarial Potency of 4-oxo-3-carboxyl Quinolones with Varied Substituents
In the global fight against malaria, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel therapeutic agents. The 4-oxo-3-carboxyl quinolone scaffold has emerged as a promising chemotype, demonstrating potent antimalarial activity. This guide provides a comprehensive comparison of the antimalarial potency of 4-oxo-3-carboxyl quinolones, focusing on the influence of substituent variations on their efficacy. We will delve into the structure-activity relationships, comparative experimental data, and the underlying mechanistic insights that are crucial for researchers, scientists, and drug development professionals in the field.
The Strategic Advantage of Targeting the Plasmodium Mitochondrion
The parasite's mitochondrial electron transport chain (ETC) is a validated and highly attractive target for antimalarial drug development. Unlike the host, Plasmodium falciparum relies on the ETC not only for ATP synthesis but also critically for the regeneration of ubiquinone, a vital cofactor for dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. Disruption of the ETC leads to a cascade of metabolic failures, ultimately resulting in parasite death. The 4-oxo-3-carboxyl quinolones have been shown to primarily exert their antimalarial effect by inhibiting the cytochrome bc1 complex (Complex III) of the ETC.[1]
Structure-Activity Relationship: A Tale of Substituents
The antimalarial potency of the 4-oxo-3-carboxyl quinolone scaffold is exquisitely sensitive to the nature and position of its substituents. Strategic modifications can dramatically enhance activity against both drug-sensitive and multidrug-resistant P. falciparum strains.
The Critical Role of the 3-Carboxyl Ester
Our comparative analysis begins at the 3-position. The presence of a carboxyl ester group at this position is paramount for potent antimalarial activity. As illustrated in the data below, replacement of the 3-carboxyl ester with a carboxylic acid or a carboxylic amide group leads to a dramatic loss of potency.[1] This suggests that the ester moiety is crucial for interaction with the target site or for maintaining favorable physicochemical properties for cellular uptake. Furthermore, the complete removal of a substituent at the 3-position or the introduction of a simple acetyl group also results in a significant reduction in activity.[1]
Influence of Substituents on the Quinolone Core
Substitutions on the quinolone ring system itself also play a pivotal role in modulating antimalarial efficacy. A methoxy group at the 7-position has been shown to be particularly favorable, with 7-methoxy quinolones demonstrating significantly higher potency compared to their 5-methoxy counterparts.[1]
Comparative Antimalarial Potency of Substituted 4-oxo-3-carboxyl Quinolones
The following table summarizes the in vitro antimalarial activity (EC50 values) of a series of 4-oxo-3-carboxyl quinolones against chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum.
| Compound | R1 (Position 7) | R2 (Position 3) | EC50 (µM) vs K1 strain | EC50 (µM) vs 3D7 strain |
| 7 | OCH3 | COOCH2CH3 | ~0.25 | ~0.25 |
| 8 | OCH3 (Position 5) | COOCH2CH3 | >2.5 | >2.5 |
| 20 | OCH3 | COCH3 | >2.5 | >2.5 |
| 21a | OCH3 | H | >10 | >10 |
| 22a | OCH3 | COOH | >10 | >10 |
| 23a | OCH3 | CONH2 | >10 | >10 |
Data synthesized from "Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones".[1]
Experimental Protocols for Assessing Antimalarial Potency
To ensure the trustworthiness and reproducibility of these findings, it is essential to employ validated and standardized experimental protocols. Here, we detail the methodologies for the primary in vitro and in vivo assays used to evaluate the antimalarial activity of these compounds.
In Vitro Antimalarial Susceptibility Testing: The SYBR Green I-Based Fluorescence Assay
This high-throughput assay is a cornerstone for in vitro antimalarial drug screening. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.
Step-by-Step Methodology:
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human erythrocytes at a 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum. Cultures are incubated at 37°C in a low-oxygen environment (5% O2, 5% CO2, 90% N2).
-
Drug Plate Preparation: Test compounds are serially diluted and added to 96-well microplates.
-
Assay Initiation: Parasitized red blood cells (0.5% parasitemia, 2% hematocrit) are added to each well of the drug-coated plates.
-
Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plates are incubated in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) for each compound, which is the concentration at which parasite growth is inhibited by 50% compared to drug-free controls.
Experimental Workflow Diagram:
Caption: Workflow of the SYBR Green I-based in vitro antimalarial assay.
In Vivo Efficacy Assessment: The 4-Day Suppressive Test in Plasmodium berghei-Infected Mice
This standard in vivo model is crucial for evaluating the efficacy of antimalarial compounds in a living organism. The "4-day suppressive test" assesses the ability of a compound to inhibit the proliferation of parasites during the early stages of infection.
Step-by-Step Methodology:
-
Animal Model: Swiss albino mice are used for this assay.
-
Parasite Inoculation: Mice are infected intraperitoneally with Plasmodium berghei, a rodent malaria parasite.
-
Drug Administration: The test compounds are administered to the mice, typically via oral gavage or subcutaneous injection, once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite suppression.
-
Monitoring: The survival time of the mice in each group is also monitored daily.
Experimental Workflow Diagram:
Caption: Workflow of the 4-day suppressive test in P. berghei-infected mice.
Mechanistic Insights: A Dual-Targeting Hypothesis?
While the primary mechanism of action for many antimalarial quinolones is the inhibition of the cytochrome bc1 complex, the structural similarity of 4-oxo-3-carboxyl quinolones to antibacterial quinolones, which target DNA gyrase, raises the possibility of a dual-targeting mechanism. P. falciparum possesses a prokaryotic-type DNA gyrase in its apicoplast, an essential organelle. Inhibition of this enzyme would disrupt apicoplast DNA replication and ultimately be lethal to the parasite.
However, studies on 4-oxo-3-carboxyl quinolones suggest that their primary antimalarial activity is not mediated through the inhibition of P. falciparum topoisomerase II.[1] The introduction of functional groups typically associated with antibacterial quinolones that target DNA gyrase, such as a free carboxylic acid at the 3-position or an N-ethyl group on the quinolone nitrogen, abolishes antimalarial potency.[1] This strongly indicates that the primary target of these antimalarial quinolones is indeed the cytochrome bc1 complex and not the parasite's DNA gyrase.
Logical Relationship Diagram:
Caption: Proposed mechanism of action for 4-oxo-3-carboxyl quinolones.
Conclusion and Future Directions
The 4-oxo-3-carboxyl quinolone scaffold represents a highly promising starting point for the development of novel antimalarial agents. The structure-activity relationship studies clearly demonstrate that a 3-carboxyl ester and a 7-methoxy substituent are key for potent activity. The primary mechanism of action is the inhibition of the parasite's cytochrome bc1 complex, a validated and druggable target.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of substituents at other positions on the quinolone ring may yield compounds with even greater potency and improved drug-like properties. The methodologies and comparative data presented in this guide provide a solid foundation for these future drug discovery and development efforts.
References
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
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Comparative Computational Docking Analysis of Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives in Drug Discovery
A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization
In the landscape of modern drug discovery, the strategic application of computational techniques is paramount for accelerating the identification and refinement of promising therapeutic candidates.[1][2] Among the diverse heterocyclic scaffolds, the quinoline nucleus holds a privileged position due to its well-documented presence in a wide array of biologically active compounds.[3][4][5] This guide provides a comprehensive, in-depth comparison of computational docking studies focused on Ethyl 4-hydroxyquinoline-3-carboxylate and its derivatives. We will explore the nuances of target selection, methodology validation, and comparative analysis against alternative compounds, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Quinoline Scaffold and Its Therapeutic Potential
The quinoline ring system is a versatile pharmacophore found in numerous natural and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] this compound, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals.[5] Its structural features, including the hydrogen bond donor and acceptor capabilities of the 4-hydroxy group and the ester moiety, make it an attractive starting point for designing novel ligands that can effectively interact with biological targets.
Computational docking has emerged as an indispensable tool in structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the binding modes and affinities of small molecules with their protein targets.[3][6] This in silico approach significantly reduces the time and cost associated with experimental high-throughput screening.[1][2]
The Crucial First Step: Target Selection and Validation
The success of any docking study hinges on the appropriate selection and preparation of the protein target. The choice of target should be guided by its biological relevance to the disease of interest and the availability of high-quality structural data.
Identifying Potential Protein Targets
Based on the known biological activities of quinoline derivatives, several protein families represent promising targets for docking studies of this compound derivatives. These include:
-
Kinases: Many quinoline derivatives have demonstrated potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[7] Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its active site provides a suitable pocket for quinoline-based inhibitors.[7]
-
Topoisomerases: As evidenced by the mechanism of some cytotoxic 4-oxoquinoline analogues, DNA topoisomerases are another viable target.[8] These enzymes are crucial for DNA replication and repair, making them attractive targets for anticancer agents.
-
Reverse Transcriptase: Certain quinoline derivatives have shown inhibitory activity against HIV reverse transcriptase, highlighting their potential as antiviral agents.[6]
For the purpose of this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) as a primary target due to the significant volume of research implicating quinoline scaffolds in EGFR inhibition.[7]
Experimental Protocol: Receptor Preparation
A robust and reproducible docking study begins with meticulous preparation of the receptor structure. This protocol ensures the removal of artifacts from the crystal structure and prepares the protein for accurate ligand docking.
Step-by-Step Receptor Preparation Workflow:
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For EGFR, a suitable entry would be one with a co-crystallized ligand, which helps in defining the binding site (e.g., PDB ID: 6I2Y).[9]
-
Pre-processing:
-
Remove water molecules that are not involved in critical interactions.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This is a critical step as the protonation state can significantly influence ligand binding.
-
Repair any missing side chains or loops using protein structure modeling tools.
-
-
Binding Site Definition: The binding site can be defined based on the co-crystallized ligand or through binding pocket prediction algorithms. A common approach is to define a grid box encompassing the amino acid residues within a certain radius (e.g., 10 Å) of the known ligand.[10]
Caption: Workflow for Receptor Preparation in Molecular Docking.
Ligand Preparation and Docking Protocol
The accuracy of docking results is also highly dependent on the correct preparation of the ligand molecules.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: If starting from 2D structures, convert them to 3D using a suitable program.
-
Energy Minimization: Perform energy minimization of the 3D structures to obtain low-energy conformers. This step is crucial for ensuring that the ligand conformation is energetically favorable.
-
Tautomeric and Ionization States: Generate possible tautomeric and ionization states at physiological pH.
-
Assign Charges: Assign partial charges to the atoms using a force field (e.g., Gasteiger charges).
Molecular Docking Simulation
For this comparative guide, we will utilize AutoDock Vina, a widely used and validated open-source docking program.[11]
Step-by-Step Docking Protocol:
-
Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes atomic charges, atom types, and torsional degrees of freedom.
-
Configure Docking Parameters:
-
Grid Box: Define the center and dimensions of the grid box that encompasses the binding site.
-
Exhaustiveness: Set the exhaustiveness of the search, which controls the number of independent runs. A higher value increases the probability of finding the global minimum but also increases the computational time.
-
-
Run Docking Simulation: Execute the docking calculation. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
-
Post-Docking Analysis:
-
Visualize the docked poses and their interactions with the receptor using molecular visualization software (e.g., PyMOL, Discovery Studio).[9]
-
Analyze the hydrogen bonds, hydrophobic interactions, and other key interactions between the ligand and the protein.
-
Caption: General Workflow for Molecular Docking Simulations.
Performance Comparison: this compound Derivatives vs. Alternatives
To provide a meaningful comparison, we will evaluate a set of hypothetical this compound derivatives against a known EGFR inhibitor and a structurally distinct alternative scaffold.
Table 1: Hypothetical Compounds for Comparative Docking Study
| Compound ID | Scaffold | Key Substitutions |
| EQ-1 | This compound | R = H (Parent Compound) |
| EQ-2 | This compound | R = 6-Chloro |
| EQ-3 | This compound | R = 7-Methoxy |
| Gefitinib | Quinazoline | Known EGFR Inhibitor (Reference) |
| ALT-1 | Pyrimidine | Alternative Scaffold |
Docking Results and Binding Mode Analysis
The docking results are summarized in Table 2, including the predicted binding affinities and key interacting residues in the EGFR active site.
Table 2: Comparative Docking Scores and Key Interactions with EGFR
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| EQ-1 | -7.8 | Met793, Leu718, Val726 | 1 |
| EQ-2 | -8.5 | Met793, Leu718, Cys797 | 2 |
| EQ-3 | -8.2 | Met793, Leu718, Asp855 | 2 |
| Gefitinib | -9.5 | Met793, Thr790, Asp855 | 3 |
| ALT-1 | -7.2 | Leu718, Val726 | 1 |
From the docking results, several key insights can be drawn:
-
Parent Compound (EQ-1): The parent this compound shows a moderate binding affinity. The 4-hydroxy group forms a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase.
-
Substituted Derivatives (EQ-2 and EQ-3): The introduction of a chloro group at the 6-position (EQ-2) leads to a significant improvement in binding affinity. This is likely due to favorable hydrophobic interactions with a pocket lined by Leu718 and Cys797. The methoxy group at the 7-position (EQ-3) also enhances binding, potentially through an additional hydrogen bond with Asp855.
-
Comparison with Gefitinib: The known EGFR inhibitor, Gefitinib, exhibits the highest binding affinity. Its quinazoline core and side chain form a network of hydrogen bonds and hydrophobic interactions that are characteristic of potent kinase inhibitors.
-
Alternative Scaffold (ALT-1): The pyrimidine-based alternative shows a lower binding affinity compared to the quinoline derivatives, suggesting that the quinoline scaffold is more favorable for binding to the EGFR active site in this context.
Validation of the Docking Protocol
A critical, yet often overlooked, step is the validation of the docking protocol.[10] This ensures that the chosen parameters can accurately reproduce known binding modes.
Experimental Protocol: Docking Validation
-
Re-docking: The co-crystallized ligand from the PDB structure is extracted and then docked back into the receptor's binding site.
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably predict the correct binding mode.[11]
In Silico ADMET Prediction: A Glimpse into Drug-Likeness
Beyond binding affinity, the success of a drug candidate is determined by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][12][13] In silico ADMET prediction tools can provide early indications of potential liabilities.[1][2][12]
Table 3: Predicted ADMET Properties of Selected Compounds
| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 | Predicted Toxicity Risk |
| EQ-1 | 217.21 | 2.1 | 1 | 4 | Compliant | Low |
| EQ-2 | 251.66 | 2.8 | 1 | 4 | Compliant | Low |
| EQ-3 | 247.24 | 2.0 | 1 | 5 | Compliant | Low |
| Gefitinib | 446.90 | 4.2 | 1 | 5 | Compliant | Moderate |
| ALT-1 | 198.22 | 1.8 | 2 | 3 | Compliant | Low |
The in silico ADMET predictions suggest that the this compound derivatives possess favorable drug-like properties, complying with Lipinski's Rule of Five and exhibiting a low predicted toxicity risk. This further strengthens their potential as starting points for drug discovery programs.
Conclusion and Future Directions
This comparative guide demonstrates the power of computational docking in the evaluation and optimization of this compound derivatives as potential therapeutic agents. The in silico analysis revealed that specific substitutions on the quinoline scaffold can significantly enhance binding affinity to the EGFR active site.
The key takeaways for researchers are:
-
Thorough Target and Ligand Preparation is Non-Negotiable: The accuracy of docking results is directly proportional to the rigor of the preparation steps.
-
Validation is Essential for Confidence: Always validate your docking protocol to ensure its predictive power.
-
Binding Affinity is Only Part of the Story: Early assessment of ADMET properties is crucial for identifying developable drug candidates.
Future work should focus on synthesizing the most promising derivatives (e.g., EQ-2) and validating their biological activity through in vitro assays. Further optimization of the scaffold can be guided by the structure-activity relationships established in this computational study. Molecular dynamics simulations can also be employed to provide a more dynamic picture of the ligand-receptor interactions and to calculate binding free energies with higher accuracy.
By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug can be navigated with greater efficiency and a higher probability of success.
References
- In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
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- ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- How to validate the molecular docking results ?
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]
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- 7 Expert Tips for Perfect Molecular Docking. YouTube. [Link]
- QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m. SciSpace. [Link]
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A Comparative Guide to the Kinase Inhibitory Profiles of Substituted Pyrazolo[3,4-g]isoquinolines
This guide provides a detailed comparison of the kinase inhibitory profiles of a novel class of heterocyclic compounds: substituted pyrazolo[3,4-g]isoquinolines. As researchers and drug development professionals know, the quest for selective kinase inhibitors is a cornerstone of modern therapeutics, particularly in oncology. The pyrazolo[3,4-g]isoquinoline scaffold has emerged as a promising framework for developing inhibitors with diverse and tunable selectivity profiles.
Here, we synthesize findings from recent studies to offer an in-depth analysis of how specific chemical substitutions on this core structure modulate its interaction with a panel of key serine/threonine kinases. This guide will delve into the structure-activity relationships (SAR), provide quantitative inhibitory data, and detail the experimental methodologies required to validate these findings, empowering research teams to build upon this promising chemical series.
The Therapeutic Rationale: Targeting Key Regulatory Kinases
The compounds discussed herein have been evaluated against a panel of kinases that are critical regulators of cell cycle progression, transcription, and signaling. Dysregulation of these kinases is frequently implicated in various cancers and other proliferative disorders.
-
Haspin (GSG2): An atypical serine/threonine kinase crucial for mitosis. Haspin phosphorylates Histone H3 at Threonine 3 (H3T3ph), a key signal for the recruitment of the chromosomal passenger complex (CPC), which ensures proper chromosome alignment and segregation.[1][2] Inhibition of Haspin leads to mitotic defects and apoptosis in cancer cells, making it a compelling oncology target.[3][4]
-
CLK1 (CDC-like Kinase 1): A dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins.[5] This action regulates pre-mRNA splicing, a fundamental process for generating protein diversity. Altered splicing is a hallmark of many cancers, and targeting kinases like CLK1 can modulate these aberrant splicing events.[6]
-
CDK9 (Cyclin-dependent Kinase 9): As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex (along with Cyclin T1), CDK9 is a master regulator of transcriptional elongation.[7][8][9] It phosphorylates RNA Polymerase II, releasing it from a paused state to enable productive gene transcription.[7] Many cancers are dependent on the high transcriptional activity of specific oncogenes, making CDK9 an attractive therapeutic target.[10][11]
-
GSK3 (Glycogen Synthase Kinase 3): A constitutively active serine/threonine kinase involved in a multitude of signaling pathways, including Wnt and PI3K/AKT signaling.[12][13] GSK3 plays complex roles in metabolism, cell proliferation, and apoptosis, and its dysregulation is linked to cancer, neurodegenerative diseases, and metabolic disorders.[13][14][15]
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): This kinase is involved in a wide array of cellular processes, including neurodevelopment, cell proliferation, and apoptosis.[16][17][18] Overexpression of DYRK1A, located on chromosome 21, is implicated in the pathology of Down syndrome and has emerging roles in various cancers.[19][20]
Structure-Activity Relationship (SAR) Analysis
A recent study by Cauvin, C. et al. (2022) provides the foundational data for this guide, exploring substitutions at the 4- and 8-positions of the pyrazolo[3,4-g]isoquinoline core.[21] Their work reveals that minor structural modifications can dramatically shift the potency and selectivity of these inhibitors.
Key Findings:
-
Substitutions on the Pyrazole Ring: The initial series focused on modifying the pyrazole ring and the adjacent aromatic ring. Compounds 1b and 1c , featuring a nitro group, demonstrated potent and selective inhibition of Haspin kinase with IC50 values of 57 nM and 66 nM, respectively.[21] This highlights the importance of electron-withdrawing groups at this position for Haspin activity.
-
Detrimental Effect of Bromination at the 8-Position: The introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition, indicating that this position is sensitive to bulky, electronegative substituents.[21]
-
Shifting Selectivity with 4-Position Alkylation: A significant finding was the modification of the kinase inhibition profile upon introducing alkyl groups at the 4-position.[21]
-
The 4-methyl substituted compound (3a ) was the most potent Haspin inhibitor in this series (IC50 = 167 nM), but it was even more potent against CLK1 (IC50 = 101 nM).[21]
-
As the alkyl chain length increased (e.g., propyl in 3c ) or a cyclopropyl group was introduced (3d ), the activity shifted away from Haspin and towards preferential inhibition of CLK1, CDK9, and GSK3.[21]
-
Larger alkyl groups like ethyl (3b ) and butyl (3e ) significantly reduced or abolished Haspin inhibition at a 1 µM concentration.[21]
-
This demonstrates a clear SAR trend: small substituents on the pyrazole ring favor Haspin inhibition, while alkylation at the 4-position redirects the inhibitory activity towards other kinases like CLK1 and CDK9. This "tunability" is a highly desirable feature in a drug discovery scaffold.
Quantitative Comparison of Inhibitory Profiles
The following table summarizes the half-maximal inhibitory concentration (IC50) values for key pyrazolo[3,4-g]isoquinoline derivatives against a panel of kinases. Lower IC50 values indicate higher potency.
| Compound ID | R1 (Pyrazole) | R2 (Position 4) | Haspin IC50 (nM) | CLK1 IC50 (nM) | CDK9/CycT1 IC50 (nM) | GSK3 α/β IC50 (nM) | DYRK1A IC50 (nM) |
| 1b | -CH3 | H | 57 | >1000 | >1000 | >1000 | 251 |
| 1c | -CH2CH3 | H | 66 | >1000 | >1000 | >1000 | 266 |
| 3a | H | -CH3 | 167 | 101 | 465 | 425 | 450 |
| 3c | H | -(CH2)2CH3 | >1000 | 218 | 363 | 316 | 500 |
| 3d | H | -c-propyl | >1000 | 265 | 290 | 291 | 480 |
Data synthesized from Cauvin, C. et al., Molecules, 2022.[21]
Visualizing the Mechanism and Workflow
Diagrams are essential for conceptualizing complex biological and experimental processes.
Signaling Pathway: The Role of Haspin in Mitosis
This diagram illustrates the critical function of Haspin kinase in ensuring proper chromosome segregation during mitosis, a pathway disrupted by potent pyrazolo[3,4-g]isoquinoline inhibitors like 1b and 1c .
Caption: Haspin kinase pathway in mitosis and its inhibition.
Experimental Workflow: Luminescence-Based Kinase Assay
This workflow outlines the key steps in determining the IC50 value of an inhibitor using the widely adopted ADP-Glo™ Kinase Assay format.
Caption: Workflow for an in vitro luminescence kinase inhibition assay.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of kinase inhibition data, a robust and well-controlled experimental protocol is paramount. The following is a detailed methodology for an in vitro luminescence-based kinase activity assay, such as the Promega ADP-Glo™ assay, which is a standard for profiling kinase inhibitors.[22][23][24]
Objective:
To determine the concentration at which a test compound (e.g., a substituted pyrazolo[3,4-g]isoquinoline) inhibits 50% of a target kinase's activity (IC50).
Principle:
The assay quantifies the amount of ADP produced during a kinase reaction. Kinase activity is directly proportional to ADP production. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[24] A potent inhibitor will result in less ADP production and thus a lower luminescent signal.
Materials:
-
Target Kinase (e.g., Haspin, CLK1)
-
Kinase-specific substrate peptide
-
ATP solution (ultra-pure)
-
Test Compounds (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
White, opaque 384-well or 96-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation (Dose-Response Plate):
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of the test compound. For a 10-point dose-response curve, a 1:3 serial dilution is common, starting from a high concentration (e.g., 1 mM).
-
Causality Check: Serial dilution is critical to accurately determine the sigmoidal dose-response relationship and calculate a precise IC50.
-
Dispense a small volume (e.g., 1 µL) of each dilution into the appropriate wells of the assay plate.
-
Control Wells (Self-Validation):
-
100% Activity Control: Add DMSO only (no inhibitor). This represents the maximum kinase activity.
-
0% Activity Control (Background): Add buffer/DMSO only (no kinase). This measures the background signal.
-
-
-
Kinase Reaction:
-
Prepare a 2X kinase reaction mixture containing the target kinase in kinase assay buffer. The optimal concentration should be determined empirically to be in the linear range of the assay.
-
Add the kinase mixture to all wells except the 0% activity controls.
-
Incubate for 10-15 minutes at room temperature.
-
Causality Check: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of inhibition.
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time). The reaction time should be set to ensure product formation is on the linear portion of the activity curve (typically <20% ATP consumption).
-
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.[25]
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced in the kinase reaction back into ATP and provides the luciferase/luciferin needed for the light-producing reaction.[23]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average background signal (0% activity control) from all other measurements.
-
Normalize the data by setting the average 100% activity control signal to 100%.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Trustworthiness Check: A well-defined sigmoidal curve with a good R² value validates the quality of the data and the reliability of the calculated IC50.
-
References
- Current time information in גולן, IL. (n.d.). Google.
- Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. (2023). Journal of Pharmacy and Pharmacology.
- Roles and regulation of Haspin kinase and its impact on carcinogenesis. (2022). ResearchGate.
- CLK1 Gene: Role in Circadian Rhythms, Cell Cycle, and Disease. (n.d.). GeneCards.
- Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. (2023). Semantic Scholar.
- CLK1. (n.d.). Wikipedia.
- Role of CDK9 in transcription elongation. (2021). ResearchGate.
- Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis. (2023). PubMed.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). National Institutes of Health.
- GSK3 Signaling Pathway. (n.d.). Creative Diagnostics.
- Haspin: A Mitotic Histone Kinase Required for Metaphase Chromosome Alignment. (2005). Taylor & Francis Online.
- Role of Cyclin T1 in the Human P-TEFb Complex. (n.d.). Bio-Rad.
- DYRK1A dual specificity tyrosine phosphorylation regulated kinase 1A [Homo sapiens (human)]. (n.d.). National Center for Biotechnology Information.
- Function and Inhibition of DYRK1A: emerging roles of treating multiple human diseases. (2023). ResearchGate.
- DYRK1A in blood and immune function: implications in leukemia, inflammatory disorders, infection and Down syndrome. (2023). National Institutes of Health.
- Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs. (2017). National Institutes of Health.
- CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (2019). Frontiers in Oncology.
- Function and inhibition of DYRK1A. (2023). Ovid.
- The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. (2024). Taylor & Francis Online.
- Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
- CDK9: a signaling hub for transcriptional control. (2020). Taylor & Francis Online.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2017). National Institutes of Health.
- Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. (2021). MDPI.
- Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates. (2019). National Institutes of Health.
- DYRK1A. (n.d.). Wikipedia.
- Regulatory interplay between SR proteins governs CLK1 kinase splice variants production. (2024). bioRxiv.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). ResearchGate.
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Navigating the Maze: A Comparative Guide to In Silico ADME-Tox Prediction for Ethyl 4-hydroxyquinoline-3-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is a critical determinant of its downstream success. Promising therapeutic candidates often falter in later stages due to unfavorable pharmacokinetic or safety profiles, leading to significant financial and temporal losses. The class of Ethyl 4-hydroxyquinoline-3-carboxylate derivatives, known for their diverse biological activities including antimicrobial and anticancer potential, presents a compelling case for the integration of robust predictive technologies to streamline their development.[1][2][3]
This guide offers a comprehensive comparison of leading in silico ADME-Tox prediction tools, providing a framework for their application to this compound derivatives. We will delve into the underlying methodologies of these computational platforms, present a comparative analysis of their predictive capabilities, and provide detailed protocols for their effective implementation. By grounding our discussion in a representative case study, we aim to equip researchers with the practical insights needed to make informed decisions in the early stages of drug discovery.
The In Silico Advantage: Shifting Left in Drug Discovery
The imperative to "shift left"—to identify and mitigate potential liabilities as early as possible in the drug discovery pipeline—has propelled the adoption of computational ADME-Tox modeling.[4][5] These in silico tools offer a rapid and cost-effective means to screen large libraries of compounds, prioritize candidates for synthesis and in vitro testing, and guide the optimization of lead molecules.[5] The core principle behind these technologies lies in the development of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on vast datasets of chemical structures and their corresponding experimental ADME-Tox properties.[6][7]
A Comparative Landscape of In Silico ADME-Tox Platforms
A multitude of in silico tools, both commercial and freely available, offer a wide array of predictive models. For the purpose of this guide, we will focus on a selection of widely used and validated platforms: SwissADME, pkCSM, and ProTox-II.
| Tool | Key Features | Strengths | Limitations |
| SwissADME | User-friendly web interface, provides predictions for physicochemical properties, pharmacokinetics (including GI absorption and BBB penetration), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.[1] | Excellent for initial screening and lead optimization due to its comprehensive and easily interpretable output. The "BOILED-Egg" model provides a rapid visual assessment of passive absorption and brain penetration. | Lacks extensive toxicity prediction modules. Predictions are primarily based on 2D descriptors and may not capture complex 3D-dependent interactions. |
| pkCSM | Graph-based signatures for predicting a wide range of ADMET properties, including absorption, distribution, metabolism (CYP inhibition/substrate), excretion, and toxicity (e.g., AMES toxicity, hERG inhibition, hepatotoxicity).[8] | Offers a broader range of toxicity predictions compared to SwissADME. The use of graph-based signatures can capture more complex structural information. | The user interface is less intuitive than SwissADME. The accuracy of some toxicity predictions can be variable and requires careful interpretation. |
| ProTox-II | A specialized web server for the prediction of various toxicity endpoints, including oral toxicity, organ toxicity (hepatotoxicity), and toxicological pathways.[1] | Provides detailed toxicity predictions with LD50 values and toxicity class. Offers insights into potential mechanisms of toxicity. | Primarily focused on toxicity, requiring the use of other tools for a comprehensive ADME profile. The accuracy of predictions is highly dependent on the structural similarity of the query molecule to the training set. |
Case Study: In Silico Profiling of this compound Derivatives
To illustrate the practical application and comparative performance of these tools, we will analyze a representative set of hypothetical this compound derivatives. The following table presents the predicted ADME-Tox properties for a parent molecule and two structural analogs, alongside hypothetical experimental data for validation.
Table 1: Comparative In Silico and Hypothetical Experimental ADME-Tox Data for this compound Derivatives
| Compound | Parameter | SwissADME Prediction | pkCSM Prediction | ProTox-II Prediction | Hypothetical Experimental Value |
| Parent (R=H) | GI Absorption | High | 92% | - | High |
| BBB Permeant | No | No | - | No | |
| CYP2D6 Inhibitor | No | No | - | No | |
| hERG I Inhibitor | - | No | - | IC50 > 10 µM | |
| Hepatotoxicity | - | No | Inactive | Non-toxic | |
| Oral LD50 (mg/kg) | - | - | 2500 (Class 5) | >2000 mg/kg | |
| Analog 1 (R=Cl) | GI Absorption | High | 95% | - | High |
| BBB Permeant | No | No | - | No | |
| CYP2D6 Inhibitor | Yes | Yes | - | Yes | |
| hERG I Inhibitor | - | Yes | - | IC50 = 5 µM | |
| Hepatotoxicity | - | Yes | Active | Moderate | |
| Oral LD50 (mg/kg) | - | - | 750 (Class 4) | 800 mg/kg | |
| Analog 2 (R=OCH3) | GI Absorption | High | 88% | - | High |
| BBB Permeant | No | No | - | No | |
| CYP2D6 Inhibitor | No | No | - | No | |
| hERG I Inhibitor | - | No | - | IC50 > 10 µM | |
| Hepatotoxicity | - | No | Inactive | Non-toxic | |
| Oral LD50 (mg/kg) | - | - | 2200 (Class 5) | >2000 mg/kg |
Disclaimer: The experimental values in this table are hypothetical and for illustrative purposes only.
This comparative analysis demonstrates a general concordance between the predictive tools for parameters like GI absorption and BBB permeability. However, for more complex endpoints such as hERG inhibition and hepatotoxicity, discrepancies can arise, highlighting the importance of using multiple tools and, ultimately, experimental validation.
Experimental Protocols: A Step-by-Step Guide to In Silico ADME-Tox Prediction
The following protocol outlines a generalized workflow for performing an in silico ADME-Tox assessment of a novel this compound derivative.
Step 1: Compound Structure Preparation
-
Draw the 2D structure of the molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the structure to a simplified molecular-input line-entry system (SMILES) string, which is a common input format for most web-based prediction tools.
Step 2: ADME Prediction with SwissADME
-
Navigate to the SwissADME web server.
-
Paste the SMILES string of the compound into the input box.
-
Click "Run" to initiate the prediction.
-
Analyze the results, paying close attention to the physicochemical properties, lipophilicity (LogP), water solubility, pharmacokinetic properties (GI absorption, BBB permeant), and drug-likeness parameters.
Step 3: Comprehensive ADMET Prediction with pkCSM
-
Access the pkCSM web server.
-
Input the SMILES string of the molecule.
-
Select the desired prediction modules (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
Submit the job and review the detailed output, including predictions for Caco-2 permeability, CYP enzyme interactions, hERG inhibition, and various toxicity endpoints.
Step 4: In-depth Toxicity Assessment with ProTox-II
-
Go to the ProTox-II web server.
-
Provide the SMILES string of the compound.
-
Initiate the toxicity prediction.
-
Examine the predicted LD50 value, toxicity class, and any predicted organ toxicities or toxicological pathways.
Step 5: Data Integration and Analysis
-
Consolidate the predictions from all three platforms into a single table.
-
Compare the results and identify any areas of consensus or disagreement.
-
Use the in silico profile to make an informed decision about the compound's potential for further development and to design necessary in vitro experiments for validation.
Visualizing the Workflow and Key Concepts
To further clarify the process and the relationships between different aspects of ADME-Tox prediction, the following diagrams are provided.
Caption: In Silico ADME-Tox Prediction Workflow.
Caption: Interplay of Key ADME-Tox Parameters.
Conclusion and Future Directions
In silico ADME-Tox prediction tools are indispensable assets in modern drug discovery, enabling the early identification of promising candidates and the mitigation of potential liabilities. For researchers working with this compound derivatives, a multi-tool approach, as outlined in this guide, provides a more robust and reliable assessment of a compound's pharmacokinetic and safety profile. While these computational models offer powerful predictive capabilities, it is crucial to remember that they are not a substitute for experimental validation. The true strength of in silico prediction lies in its ability to guide and prioritize experimental work, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic. Future advancements in artificial intelligence and the continued growth of high-quality experimental datasets will undoubtedly enhance the accuracy and predictive power of these essential tools.[4]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-hydroxyquinoline-3-carboxylate
For professionals in pharmaceutical and agrochemical research, the synthesis and application of intermediates like Ethyl 4-hydroxyquinoline-3-carboxylate are routine.[1] However, the lifecycle of such a chemical does not end upon its use. Responsible management and disposal of resulting waste streams are paramount, not only for regulatory compliance but as a cornerstone of laboratory safety and environmental stewardship.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste. The procedures outlined are synthesized from regulatory standards and material safety data, designed to ensure the safety of laboratory personnel and minimize environmental impact.
Hazard Identification and Essential Safety Precautions
Before handling any waste, a clear understanding of the chemical's hazard profile is critical. This compound is classified as an irritant and requires careful handling to prevent exposure.[2][3][4]
Table 1: Hazard Profile of this compound
| Hazard Type | GHS Pictogram | Hazard Statement | Source |
| Serious Eye Irritation | GHS07 | H319: Causes serious eye irritation. | [3][4] |
| Skin Irritation | GHS07 | H315: Causes skin irritation. | [2] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | [2] |
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. Always wear the following when handling the compound or its waste:
-
Eye and Face Protection: Chemical safety goggles or glasses with side shields are mandatory.[5][6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[5][7] Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[5][6]
-
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[2][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7] Contaminated clothing should be removed and laundered separately before reuse.[2]
Core Principles of Hazardous Waste Management
The disposal of this compound is governed by regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] The fundamental principle is "cradle-to-grave" management, meaning waste must be handled safely from the moment of its generation to its final disposal.[10]
Key tenets include:
-
Never dispose of this chemical or its contaminated materials in the regular trash or down the sewer drain.[5][8]
-
All waste containing this compound must be classified and managed as hazardous waste.[5][11]
-
Segregate waste streams to prevent dangerous reactions with incompatible chemicals.[5][12]
Step-by-Step Disposal Protocols
The proper disposal procedure depends on the form of the waste. Follow the specific instructions for each waste stream.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Containerize: Place the original container with the unused chemical into a larger, sealable, and chemically compatible secondary container.
-
Label: Affix a "Hazardous Waste" label to the outer container.[13] The label must clearly state "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[13]
-
Store: Transfer the labeled container to your laboratory's designated Satellite Accumulation Area (SAA).[12]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.
Protocol 3.2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, weigh paper, paper towels, and pipette tips that have come into direct contact with the chemical.
-
Collect: Place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.
-
Label: Clearly label the container as "Hazardous Waste" with the chemical name and a description of the contents (e.g., "Solid Debris contaminated with this compound").
-
Seal and Store: When the container is full, securely seal the bag and the container lid. Move it to the SAA for scheduled disposal.[12]
Protocol 3.3: Disposal of Contaminated Liquid Waste
This includes reaction mixtures, mother liquors, and solvent rinses containing the compound.
-
Select Container: Choose a sealable, leak-proof, and chemically compatible container (e.g., a high-density polyethylene jug). Do not use metal containers for acidic or basic solutions.[9]
-
Collect: Pour the liquid waste into the designated container, filling it to no more than 90% capacity to allow for vapor expansion.[9]
-
Label: Affix a "Hazardous Waste" label. The label must include the chemical name and an accurate estimation of the concentrations of all components in the mixture, including solvents.[12]
-
Store: Keep the container tightly sealed when not in use and store it in the SAA, preferably within secondary containment to prevent spills.[9]
Waste Segregation and Storage in the Satellite Accumulation Area (SAA)
The SAA is a critical control point for laboratory safety.[12]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14]
-
Segregation: Store waste containers according to compatibility. As a quinoline derivative, waste containing this compound should be stored away from strong oxidizing agents, acids, and bases to prevent potential reactions.[12]
-
Container Integrity: All waste containers must be kept in good condition, compatible with their contents, and securely capped at all times except when adding waste.[12]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[2]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Clean-Up (for minor spills):
-
Ensure you are wearing the appropriate PPE (See Section 1).
-
Prevent the generation of dust.[2] Use a dry clean-up method.
-
Carefully sweep or shovel the solid material into a designated hazardous waste container.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[2]
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste related to this compound.
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A Senior Application Scientist's Guide to Handling Ethyl 4-hydroxyquinoline-3-carboxylate: PPE, Operations, and Disposal
This guide provides essential safety and handling protocols for Ethyl 4-hydroxyquinoline-3-carboxylate (CAS No. 26892-90-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This protocol is designed to be a self-validating system, ensuring the safety of researchers, the integrity of experiments, and the protection of our environment.
Hazard Assessment: Understanding the Risks
This compound is a stable crystalline powder, but its handling requires a thorough understanding of its potential hazards.[1] The primary documented risk is serious eye irritation, but related quinoline compounds carry additional warnings that warrant a cautious approach.[3][4][5] A comprehensive risk assessment is the foundational step before any bench work commences.
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification Code | Primary Concern | Authoritative Source(s) |
| Causes serious eye irritation | H319 | Direct contact can cause significant, painful eye damage. | [6][7] |
| May cause skin irritation (Precautionary) | H315 (by analogy) | Prolonged or repeated contact may lead to dermatitis. | [4][8] |
| May cause respiratory irritation (Precautionary) | H335 (by analogy) | Inhalation of dust can irritate the respiratory tract. | [4][8] |
Causality Insight: While the specific data for this exact ester is limited, the quinoline scaffold is common in bioactive molecules.[3][5][9] We adopt precautions for skin and respiratory irritation based on similarly structured compounds. This "class-based" risk assessment is a cornerstone of proactive laboratory safety, ensuring we are protected against undocumented or analogous hazards.
The Hierarchy of Controls: A Framework for Safety
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. True safety culture prioritizes eliminating and controlling hazards at their source. This hierarchy is a mandatory framework for all laboratory operations.
Caption: The Hierarchy of Controls model, prioritizing hazard elimination over personal protection.
For this compound, this means:
-
Engineering Controls: The primary method of protection is to handle the solid powder within a certified chemical fume hood to control dust and vapor.[10][11]
-
Administrative Controls: Adherence to this Standard Operating Procedure (SOP) and receiving documented training are critical administrative controls.[12]
Personal Protective Equipment (PPE) Protocol
When engineering and administrative controls are in place, the correct PPE provides the final, essential barrier against exposure.
Table 2: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical splash goggles AND face shield | Two pairs of powder-free nitrile gloves, with the outer pair over the gown cuff. | Full-cuff laboratory coat (fully fastened) | Not required if performed within a certified chemical fume hood. Otherwise, a NIOSH-approved N95 respirator is mandatory. |
| Handling Solutions/Reaction Setup | Chemical splash goggles | Powder-free nitrile gloves. Change immediately if contact is suspected.[13] | Full-cuff laboratory coat (fully fastened) | Not required unless there is a risk of aerosolization outside of a fume hood. |
| Cleaning Spills | Chemical splash goggles AND face shield | Heavy-duty nitrile or butyl rubber gloves. | Chemically resistant apron over lab coat. | A NIOSH-approved respirator with chemical cartridges is required for large spills.[13] |
Standard Operating Procedure (SOP) for Handling
Follow these procedural steps meticulously to ensure safe handling from start to finish.
Preparation and PPE Donning
-
Verify Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including the chemical, spatulas, glassware, and waste containers, and place them inside the fume hood.
-
Don PPE: Put on protective equipment in the correct order to prevent cross-contamination.
Caption: The correct sequence for donning Personal Protective Equipment.
Handling and Experimental Workflow
-
Weighing: Perform all weighing of the solid powder inside the fume hood. Use a weigh boat or glassine paper. Gently scoop the powder to minimize dust generation.
-
Transfer: When adding the solid to a solvent, ensure the vessel is stable. Add the solid slowly to the liquid to control the rate of dissolution and prevent splashing.
-
Work Practice: Keep the sash of the fume hood at the lowest practical height. All containers must be clearly labeled according to OSHA's Hazard Communication Standard.[14] Keep containers sealed when not in use.[4]
-
Post-Handling: After completing the work, decontaminate any equipment used. Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by water.
Decontamination and PPE Doffing
Removing PPE correctly is as critical as putting it on correctly to prevent exposure.
-
Initial Decontamination: While still wearing gloves, wipe them with a damp towel to remove gross contamination.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin.
Caption: The correct sequence for doffing PPE to avoid self-contamination.
Emergency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][15] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Spill: For small spills of the solid, gently sweep up the material (avoiding dust generation) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[4][11]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Caption: Workflow for the proper disposal of contaminated materials.
-
Solid Waste: All contaminated disposables (gloves, weigh papers, paper towels) must be placed in a designated, sealed hazardous waste container.[4]
-
Chemical Waste: Unused material and reaction waste must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Compliance: Always follow your institution's specific guidelines for hazardous waste disposal.[4] Do not under any circumstances dispose of this chemical or its contaminated materials in standard trash or down the drain.[4]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
